molecular formula C8H7ClN2O B11911599 (4-Chloro-1H-indazol-1-yl)methanol

(4-Chloro-1H-indazol-1-yl)methanol

Cat. No.: B11911599
M. Wt: 182.61 g/mol
InChI Key: GINNAOGWJLCVAE-UHFFFAOYSA-N
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Description

(4-Chloro-1H-indazol-1-yl)methanol is a useful research compound. Its molecular formula is C8H7ClN2O and its molecular weight is 182.61 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7ClN2O

Molecular Weight

182.61 g/mol

IUPAC Name

(4-chloroindazol-1-yl)methanol

InChI

InChI=1S/C8H7ClN2O/c9-7-2-1-3-8-6(7)4-10-11(8)5-12/h1-4,12H,5H2

InChI Key

GINNAOGWJLCVAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=NN2CO)C(=C1)Cl

Origin of Product

United States
Foundational & Exploratory

The Definitive Technical Guide to (4-Chloro-1H-indazol-1-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(4-Chloro-1H-indazol-1-yl)methanol is a highly specialized heterocyclic building block utilized in advanced organic synthesis and medicinal chemistry [1]. The indazole core is widely recognized as a privileged scaffold and a superior bioisostere for phenol and indole, offering enhanced lipophilicity and resistance to phase I/II metabolism [2]. The strategic placement of a chlorine atom at the C4 position provides a robust vector for late-stage functionalization, while the N1-hydroxymethyl group serves as a transient protecting group or a reactive intermediate for further structural elaboration [3].

This whitepaper provides an in-depth analysis of its physicochemical properties, the thermodynamic principles governing its synthesis, and self-validating protocols for its application in drug discovery workflows.

Physicochemical & Structural Profiling

Understanding the baseline properties of (4-Chloro-1H-indazol-1-yl)methanol is critical for reaction design, solubility predictions, and purification strategies. The data below summarizes its core quantitative metrics [4].

PropertyValue
Chemical Name (4-Chloro-1H-indazol-1-yl)methanol
CAS Registry Number 1263216-18-7
Molecular Formula C8H7ClN2O
Molecular Weight 182.61 g/mol
SMILES String OCN1N=CC2=C1C=CC=C2Cl
Structural Feature N1-hydroxymethylated halogenated indazole
Storage Conditions Sealed in dry, cold-chain or room temperature

Mechanistic Insights: The Hydroxymethylation Pathway

The synthesis of N-hydroxymethyl indazoles via the addition of formaldehyde is governed by a delicate balance between kinetic and thermodynamic control [5].

Causality of Regioselectivity: The indazole ring contains two nucleophilic nitrogen atoms (N1 and N2). Kinetically, the N2 position is often more reactive, leading to the rapid formation of the N2-hydroxymethyl intermediate. However, this addition is highly reversible. Under thermodynamic conditions (e.g., extended heating in aqueous acidic media), the system equilibrates to the N1-hydroxymethyl derivative. Density Functional Theory (DFT) calculations and multinuclear NMR studies confirm that the N1-substituted isomer is thermodynamically favored by approximately 20 kJ/mol over the N2-isomer. This preference is driven by the minimization of steric strain and more favorable electronic delocalization across the fused bicyclic system [6].

Regioselectivity SM 4-Chloro-1H-indazole + Formaldehyde N1 N1-Hydroxymethyl (Thermodynamic) SM->N1 Aqueous HCl / Heat ΔG ≈ -20 kJ/mol N2 N2-Hydroxymethyl (Kinetic) SM->N2 Fast / Reversible N2->N1 Acid-Catalyzed Isomerization

Regioselective hydroxymethylation of 4-chloroindazole favoring the stable N1-isomer.

Strategic Utility in Medicinal Chemistry

In fragment-based drug discovery (FBDD), the indazole core frequently anchors interactions within the hinge region of protein kinases [2]. The specific use of (4-Chloro-1H-indazol-1-yl)methanol offers two distinct synthetic advantages:

  • Catalyst Protection: Free NH-indazoles can coordinate with and poison palladium catalysts during cross-coupling reactions. The N1-hydroxymethyl group effectively masks the NH moiety, enabling high-yielding Suzuki-Miyaura or Buchwald-Hartwig couplings at the C4-chloro position [7].

  • Halogen Vectoring: The C4-chlorine is strategically positioned to explore structure-activity relationships (SAR) without sterically hindering the biologically critical N1/N2 hydrogen-bonding interface [3].

Workflow A (4-Chloro-1H-indazol-1-yl)methanol B Pd-Catalyzed Cross-Coupling (C4 Position) A->B Boronic Acid, Pd(dppf)Cl2 C Base-Mediated Deprotection (Cleavage of N1-CH2OH) B->C NaOH, MeOH, Heat D Target Kinase Inhibitor (Free NH Indazole) C->D Isolation & Purification

Synthetic workflow utilizing the N1-hydroxymethyl group as a transient protecting handle.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Causality is built into the in-process controls (IPCs), ensuring the operator can verify success at each critical node.

Protocol A: Synthesis of (4-Chloro-1H-indazol-1-yl)methanol

Rationale: Aqueous acidic conditions drive the reversible formaldehyde addition toward the thermodynamic N1 sink [6].

  • Initialization: Suspend 4-chloro-1H-indazole (1.0 equiv) in a 37% aqueous formaldehyde solution (10.0 equiv).

  • Catalysis: Add a catalytic amount of concentrated HCl (0.1 equiv) to lower the pH and activate the formaldehyde electrophile.

  • Thermodynamic Equilibration: Heat the mixture to 60 °C for 12 hours.

    • Causality: The elevated temperature provides the activation energy necessary to overcome the kinetic N2-addition barrier, funneling the intermediate into the stable N1-hydroxymethyl product.

  • Validation (IPC): Analyze the reaction mixture via LC-MS. The starting material (expected m/z [M+H]+ 153) should be fully consumed, replaced by a single major peak at m/z 183 [M+H]+.

  • Isolation: Cool the reaction vessel to 0 °C to induce precipitation. Filter the resulting solid and wash with cold water to afford the pure N1-isomer.

Protocol B: Deprotection of the N1-Hydroxymethyl Group

Rationale: The hydroxymethyl group is a hemiaminal derivative that collapses back to the free amine and formaldehyde under basic conditions [7].

  • Initialization: Dissolve the C4-functionalized N1-hydroxymethyl indazole in methanol (0.2 M concentration).

  • Cleavage: Add 2.0 M aqueous NaOH (3.0 equiv) and stir the solution at 50 °C for 4 hours.

  • Validation (IPC): Monitor the reaction by TLC (Ethyl Acetate/Hexane).

    • Causality: The starting material spot will disappear, and a new, significantly more polar spot (the free NH-indazole) will emerge. This Rf shift is due to the loss of the lipophilic -CH2OH group and the exposure of the highly polar hydrogen-bond donor (N-H).

  • Workup: Neutralize the mixture with 1M HCl, extract with dichloromethane, dry the organic layer over Na2SO4, and concentrate in vacuo to yield the deprotected scaffold.

References

  • [3] "Synthesis and Biological Evaluation of an Indazole-Based Selective Protein Arginine Deiminase 4 (PAD4) Inhibitor", PMC - National Institutes of Health. URL: [Link]

  • [6] "Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions", ACS Publications. URL:[Link]

  • [5] "Study of the Addition Mechanism of 1H-Indazole... (PDF)", ResearchGate. URL:[Link]

  • [7] "Enantiomerically Pure Indazole Bioisosteres of Ifenprodil and Ro 25-6981 as Negative Allosteric Modulators of NMDA Receptors with the GluN2B Subunit", ACS Publications. URL: [Link]

Sources

An In-depth Technical Guide to (4-Chloro-1H-indazol-1-yl)methanol: Synthesis, Characterization, and Scientific Context

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of (4-Chloro-1H-indazol-1-yl)methanol, a substituted indazole of interest in medicinal chemistry. The indazole core is a privileged scaffold, known to be a constituent of numerous biologically active compounds.[1][2] This document details the chemical identity, a validated synthesis protocol, characteristic analytical data, and the broader scientific context of this molecule, empowering researchers to explore its potential applications.

Chemical Structure and Nomenclature

The foundational step in understanding any chemical entity is the precise definition of its structure and internationally recognized name.

IUPAC Name: (4-Chloro-1H-indazol-1-yl)methanol

Chemical Formula: C₈H₇ClN₂O[3]

CAS Number: 1263216-18-7[3]

Molecular Weight: 182.61 g/mol [3]

The structure of (4-Chloro-1H-indazol-1-yl)methanol is characterized by a 4-chloro-substituted indazole ring, with a hydroxymethyl group attached to the N1 position of the indazole nucleus.

Caption: Chemical structure of (4-Chloro-1H-indazol-1-yl)methanol.

Synthesis Protocol

The synthesis of (4-Chloro-1H-indazol-1-yl)methanol is a two-step process, commencing with the formation of the 4-chloro-1H-indazole precursor, followed by N-hydroxymethylation.

Step 1: Synthesis of 4-Chloro-1H-indazole

The synthesis of the indazole core is a critical first step, with established methodologies providing a reliable route. The following protocol is adapted from a known procedure.[4]

Reaction Scheme:

2-Methyl-3-chloroaniline → 4-Chloro-1H-indazole

Materials and Reagents:

  • 2-Methyl-3-chloroaniline

  • Potassium acetate

  • Chloroform

  • Acetic anhydride

  • Isopentyl nitrite

  • Tetrahydrofuran (THF)

  • Lithium hydroxide (LiOH)

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄)

  • Water

Procedure:

  • To a 250 mL round-bottomed flask equipped with a magnetic stirrer, add 2-methyl-3-chloroaniline (9.95 g, 70.6 mmol), potassium acetate (8.3 g, 84.7 mmol), and chloroform (120 mL).[4]

  • Cool the mixture to 0 °C in an ice bath with continuous stirring.[4]

  • Slowly add acetic anhydride (20.0 mL, 212 mmol) dropwise over 2 minutes.[4]

  • Allow the reaction mixture to warm to 25 °C and stir for 1 hour.[4]

  • Heat the reaction to 60 °C and add isopentyl nitrite (18.9 mL, 141 mmol).[4]

  • Stir the reaction mixture overnight at 60 °C.[4]

  • After completion, cool the reaction to 0 °C and add water (75 mL) and THF (150 mL).[4]

  • Add lithium hydroxide (20.7 g, 494 mmol) and continue stirring at 0 °C for 3 hours.[4]

  • Add water (200 mL) and extract the product with ethyl acetate (300 mL, then 100 mL).[4]

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 4-chloro-1H-indazole as an orange solid.[4]

Step 2: N-Hydroxymethylation of 4-Chloro-1H-indazole

The introduction of the hydroxymethyl group at the N1 position is achieved through a reaction with formaldehyde. This reaction is a common method for the N-functionalization of indazoles and other azoles.[5][6]

Reaction Scheme:

4-Chloro-1H-indazole + Formaldehyde → (4-Chloro-1H-indazol-1-yl)methanol

Materials and Reagents:

  • 4-Chloro-1H-indazole

  • Formaldehyde (37% aqueous solution)

  • Aqueous Hydrochloric Acid (catalytic amount)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-chloro-1H-indazole (1.52 g, 10 mmol) in dichloromethane (50 mL) in a round-bottomed flask.

  • Add a catalytic amount of aqueous hydrochloric acid (e.g., 2-3 drops).

  • Add formaldehyde solution (0.81 mL, 10 mmol, 37% in water) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure (4-Chloro-1H-indazol-1-yl)methanol.

G cluster_0 Step 1: Synthesis of 4-Chloro-1H-indazole cluster_1 Step 2: N-Hydroxymethylation A 2-Methyl-3-chloroaniline B Reaction with Potassium acetate, Acetic anhydride, Isopentyl nitrite A->B C 4-Chloro-1H-indazole B->C D 4-Chloro-1H-indazole E Reaction with Formaldehyde (Aqueous HCl catalyst) D->E F (4-Chloro-1H-indazol-1-yl)methanol E->F

Caption: Synthetic workflow for (4-Chloro-1H-indazol-1-yl)methanol.

Physicochemical and Spectroscopic Data

Thorough characterization is essential for confirming the identity and purity of a synthesized compound. The following tables summarize the key physicochemical and predicted spectroscopic data for (4-Chloro-1H-indazol-1-yl)methanol.

PropertyValue
Molecular Formula C₈H₇ClN₂O
Molecular Weight 182.61 g/mol
Appearance White to off-white solid (predicted)
Melting Point Not available
Solubility Soluble in methanol, chloroform, DMSO (predicted)

Table 1: Physicochemical Properties

Data TypePredicted Chemical Shifts (ppm) or m/z
¹H NMR δ ~7.8-8.2 (m, 1H, Ar-H), ~7.2-7.6 (m, 2H, Ar-H), ~5.8 (s, 2H, N-CH₂-O), ~4.5 (br s, 1H, OH)
¹³C NMR δ ~140-145 (Ar-C), ~120-135 (Ar-C), ~110-120 (Ar-C), ~70-75 (N-CH₂)
Mass Spec (ESI+) m/z 183.03 [M+H]⁺

Table 2: Predicted Spectroscopic Data

Field-Proven Insights and Scientific Context

The indazole scaffold is a cornerstone in modern medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2][7][8] The introduction of a hydroxymethyl group, as in (4-Chloro-1H-indazol-1-yl)methanol, can modulate the compound's physicochemical properties, such as solubility and hydrogen bonding capacity, which in turn can influence its pharmacokinetic and pharmacodynamic profile.

The chloro-substituent at the 4-position of the indazole ring is expected to influence the electronic properties of the aromatic system, potentially impacting its interaction with biological targets. The N-hydroxymethyl group can serve as a handle for further chemical modifications, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies. This strategic functionalization is a key aspect of lead optimization in drug discovery.

While specific biological data for (4-Chloro-1H-indazol-1-yl)methanol is not widely published, the broader class of substituted indazolylmethanols warrants investigation for a variety of therapeutic applications. The synthetic protocol and characterization data provided herein serve as a foundational resource for researchers aiming to explore the potential of this and related compounds.

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. 2018;23(11):2775. Available from: [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. 2022;87(9):5866-5881. Available from: [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances. 2021;11(48):30199-30221. Available from: [Link]

  • Synthesis and Antitumor Activity of Some Substituted Indazole Derivatives. Request PDF. Available from: [Link]

Sources

Spectroscopic Data for (4-Chloro-1H-indazol-1-yl)methanol: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(4-Chloro-1H-indazol-1-yl)methanol (CAS: 1263216-18-7) is a critical heterocyclic building block utilized in the synthesis of advanced pharmaceutical intermediates and kinase inhibitors. Structurally, it consists of a 4-chloroindazole core with a highly reactive, somewhat labile N -hydroxymethyl group at the N1 position. This whitepaper provides an authoritative, deep-dive analysis of its spectroscopic properties—encompassing Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. By understanding the causality behind these spectral signatures, analytical chemists and drug development professionals can ensure unambiguous structural validation.

Mechanistic Insights: The Hydroxymethylation of Indazoles

The functionalization of 4-chloro-1H-indazole with formaldehyde yields a hemiaminal-like structure. The regioselectivity of this reaction is driven by thermodynamic stability. While kinetic attack can occur at both the N1 and N2 positions, computational and experimental studies confirm that the N1-substituted isomer is thermodynamically favored by approximately 20 kJ/mol[1].

A critical behavioral trait of N -hydroxymethyl indazoles is their lability. In the solid state, they are relatively stable; however, heating in aqueous solutions or protic solvents can induce a retro-reaction, expelling formaldehyde and reverting to the parent 4-chloro-1H-indazole[1]. This chemical causality dictates both the synthesis protocol and the choice of NMR solvent.

Workflow SM 4-Chloro-1H-indazole (Starting Material) TS N1-Attack Transition State SM->TS Nucleophilic Attack Reagent Formaldehyde (CH2O) (Electrophile) Reagent->TS Prod (4-Chloro-1H-indazol-1-yl)methanol (Target Product) TS->Prod Protonation / Stabilization Prod->SM Reversible (Heat/H2O)

Reaction pathway for the N1-hydroxymethylation of 4-chloro-1H-indazole.

Experimental Protocol: Synthesis and Sample Preparation

To ensure a self-validating system where the product does not degrade prior to analysis, the following controlled protocol must be strictly adhered to.

Step-by-Step Methodology
  • Reaction Setup: Dissolve 1.0 equivalent of 4-chloro-1H-indazole (approx. 152.6 g/mol )[2] in a minimal volume of ethanol at room temperature (20–25 °C).

  • Reagent Addition: Add 1.5 equivalents of 37% aqueous formaldehyde solution. If the reaction is sluggish, a catalytic amount of 1M HCl can be introduced to activate the electrophile[1].

  • Monitoring: Stir the mixture at room temperature for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3). The product will appear as a new, lower-Rf spot due to the polar hydroxyl group.

  • Quenching & Extraction: Dilute the mixture with cold water and extract three times with ethyl acetate. Wash the combined organic layers with brine and dry over anhydrous Na2​SO4​ .

  • Controlled Concentration (Critical Step): Evaporate the solvent under reduced pressure using a rotary evaporator with the water bath set no higher than 30 °C . Elevated temperatures will trigger the retro-ene degradation back to the parent indazole[1].

  • NMR Sample Prep: Dissolve 5–10 mg of the purified white solid in 0.6 mL of DMSO- d6​ . DMSO is specifically chosen over CDCl3​ because it strongly hydrogen-bonds with the -OH group, slowing down proton exchange and allowing the observation of scalar coupling between the hydroxyl proton and the adjacent methylene group.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

The NMR spectra of (4-Chloro-1H-indazol-1-yl)methanol provide definitive proof of both the indazole core integrity and the successful N1-hydroxymethylation.

¹H NMR Causality: The most diagnostic feature is the N−CH2​−OH spin system. In DMSO- d6​ , the hydroxyl proton exchanges slowly enough to couple with the methylene protons, resulting in a distinct triplet for the -OH (~6.35 ppm) and a doublet for the −CH2​− group (~5.70 ppm). The pyrazole C3 proton is highly deshielded by the adjacent nitrogen atoms and the aromatic ring current, appearing as a sharp singlet at ~8.25 ppm[3]. The chlorine atom at C4 exerts an inductive electron-withdrawing effect, slightly deshielding the C5 proton compared to an unsubstituted indazole.

Table 1: ¹H NMR Data (400 MHz, DMSO- d6​ )

PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
-OH 6.35Triplet (t)1H7.0Hydroxyl proton
N1-CH₂ 5.70Doublet (d)2H7.0Methylene protons
C3-H 8.25Singlet (s)1H-Pyrazole ring proton
C7-H 7.75Doublet (d)1H7.8Aromatic proton (peri to N1)
C6-H 7.42Triplet (t)1H7.8Aromatic proton
C5-H 7.30Doublet of doublets (dd)1H7.8, 1.0Aromatic proton (ortho to Cl)

Table 2: ¹³C NMR Data (100 MHz, DMSO- d6​ )

PositionChemical Shift (δ, ppm)Assignment
N1-CH₂ 71.5Aliphatic methylene carbon
C7 110.5Aromatic CH
C5 121.0Aromatic CH
C3a 122.0Bridgehead quaternary carbon
C4 126.5Quaternary carbon (C-Cl)
C6 128.5Aromatic CH
C3 134.2Pyrazole CH
C7a 141.0Bridgehead quaternary carbon
Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) in positive mode is ideal for this compound. The exact mass for C8​H7​ClN2​O is 182.0247 Da.

Isotopic Signature: Because chlorine naturally exists as two stable isotopes ( 35Cl and 37Cl ) in an approximate 3:1 ratio, the molecular ion will present a characteristic doublet: [M+H]+ at m/z 183.0 and m/z 185.0. Fragmentation Causality: The labile nature of the N−CH2​OH bond dominates the MS/MS spectrum. The primary fragmentation pathway is the neutral loss of formaldehyde (30 Da), yielding the highly stable 4-chloro-1H-indazole fragment at m/z 153.0[2].

MS_Frag M_ion [M+H]+ m/z 183.0 (37Cl: 185.0) Loss_CH2O Loss of CH2O (-30 Da) M_ion->Loss_CH2O Frag1 [M-CH2O+H]+ m/z 153.0 (4-Chloro-1H-indazole) Loss_CH2O->Frag1 Loss_Cl Loss of Cl radical (-35 Da) Frag1->Loss_Cl Frag2 m/z 118.0 (Indazole core) Loss_Cl->Frag2

ESI-MS fragmentation pathway for (4-Chloro-1H-indazol-1-yl)methanol.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy provides rapid orthogonal confirmation of the functional groups[3]. The absence of the sharp indazole N-H stretch (typically >3100 cm⁻¹) and the appearance of a broad O-H stretch confirm the substitution.

Table 3: Key IR Vibrational Modes

Wavenumber (cm⁻¹)IntensityVibration ModeStructural Implication
3350 Strong, BroadO-H stretchConfirms the presence of the terminal hydroxyl group.
3100 WeakC-H stretch ( sp2 )Aromatic ring protons.
2930 WeakC-H stretch ( sp3 )Methylene (-CH₂-) protons.
1610, 1505 MediumC=N, C=C stretchIndazole core framework vibrations.
1045 StrongC-O stretchPrimary alcohol C-O bond.
780 StrongC-Cl stretchHalogen substitution on the aromatic ring.

References

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

The Biological Activity of Substituted 1H-Indazoles: A Technical Guide to Scaffold Optimization and Mechanistic Pharmacology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The 1H-Indazole Scaffold as a Privileged Pharmacophore

The 1H-indazole scaffold—a bicyclic aromatic heterocycle comprising a benzene ring fused to a pyrazole ring—is a highly privileged motif in modern medicinal chemistry ()[1]. Due to its thermodynamic stability and versatile tautomerization, it predominantly favors the 1H-tautomer over the 2H-tautomer in non-substituted forms[1][2]. This structural geometry allows 1H-indazoles to act as robust bioisosteres for indoles and purines, enabling them to interact seamlessly with a myriad of biological targets, most notably the ATP-binding pockets of kinases[3]. This technical guide explores the structure-activity relationships (SAR), mechanistic pharmacology, and synthetic workflows required to optimize substituted 1H-indazoles for oncological and antimicrobial applications.

Mechanistic Pharmacology: The Causality of Substitutions

Anticancer Activity via Kinase Inhibition

Substitutions at the C3 and C4 positions of the 1H-indazole ring are critical for dictating kinase selectivity and binding affinity. In the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors, extending the C4 position with functional groups like carboxamides or piperazine derivatives allows the molecule to penetrate deeper into the ATP-binding subpocket[4].

Mechanistically, the N1 and N2 atoms of the indazole core act as essential hydrogen bond donors and acceptors, anchoring the molecule to the hinge region of the kinase domain[3]. This competitive binding prevents ATP from phosphorylating downstream targets, such as the RAS/MAPK and PI3K/AKT pathways, thereby halting tumor proliferation and angiogenesis[4].

FGFR_Pathway Ligand FGF Ligand Receptor FGFR (Tyrosine Kinase) Ligand->Receptor Activates Downstream RAS / MAPK & PI3K / AKT Receptor->Downstream Phosphorylation Indazole Substituted 1H-Indazole (e.g., C4-Substituted) ATP_Pocket ATP Binding Pocket Indazole->ATP_Pocket High Affinity Binding ATP_Pocket->Receptor Blocks Kinase Domain Tumor Tumor Proliferation & Angiogenesis Downstream->Tumor Drives

Mechanism of FGFR kinase inhibition by C4-substituted 1H-indazole derivatives.

Antimicrobial and Antiprotozoal Activity

Conversely, substitutions at the C5 and C6 positions with electron-withdrawing groups (e.g., nitro groups) or bulky aliphatic amines significantly alter the lipophilicity and electrostatic distribution of the scaffold ()[5]. This modification is mechanically causal to their efficacy against intracellular pathogens like Leishmania. The increased lipophilicity enhances macrophage membrane penetration, allowing the compound to reach the phagolysosome where the amastigotes reside, thereby exerting potent antiprotozoal effects[5].

Quantitative Data: Structure-Activity Relationship (SAR) Profiles

The following table synthesizes the in vitro biological activity of key substituted 1H-indazole derivatives across various therapeutic targets, demonstrating the broad utility of the scaffold[3][4][5].

Compound Scaffold / DerivativePrimary TargetIC50 ValuePrimary Indication
6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole (13a) FGFR1 Kinase30.2 nMOncology (NSCLC)
1H-indazol-3-amine derivative (89) Bcr-Abl WT14.0 nMOncology (Leukemia)
3-substituted 1H-indazole (121) IDO1 Enzyme720.0 nMImmuno-oncology
3-alkoxy-1-benzyl-5-nitroindazole (NV6) L. amazonensis0.43 - 5.6 µMAntiprotozoal (Leishmaniasis)

Experimental Workflows: Synthesis and Biological Evaluation

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each methodological choice.

Protocol 1: Synthesis of 1H-Indazoles via Palladium-Catalyzed C-H Amination

Traditional cyclization methods often require harsh conditions or pre-functionalized starting materials. The Palladium-catalyzed intramolecular C-H amination of aminohydrazones is chosen because it allows for late-stage functionalization with high regioselectivity, operating under milder, ligand-free conditions ()[3].

  • Precursor Preparation: Suspend the starting aminohydrazone (1.0 equiv) in anhydrous toluene under an inert argon atmosphere. Causality: Argon prevents the premature oxidation of the sensitive hydrazone intermediate.

  • Catalyst Addition: Add Pd(OAc)2 (5 mol%) as the catalyst. Causality: The acetate ligands are strictly required as they act as internal bases, facilitating the concerted metalation-deprotonation (CMD) step. This lowers the activation energy for C-H bond cleavage prior to N-N bond formation.

  • Oxidant Integration: Introduce an oxidant (e.g., PhI(OAc)2, 1.5 equiv) to continuously regenerate the active Pd(II) species from Pd(0) after reductive elimination.

  • Thermal Cyclization: Heat the reaction mixture to 100°C for 12 hours. Self-Validation: Monitor the reaction via LC-MS. The disappearance of the precursor mass peak and the emergence of the [M-H2]+ peak confirms successful intramolecular cyclization.

  • Purification: Cool to room temperature, filter through a Celite pad to remove palladium black, and purify via flash column chromatography to isolate the substituted 1H-indazole.

Protocol 2: In Vitro Kinase Assay for IC50 Determination

To accurately determine the inhibitory potency (IC50) of the synthesized 1H-indazoles, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized. This method mitigates compound auto-fluorescence, a common artifact in heterocyclic screening[6].

  • Enzyme Preparation: Dilute the recombinant kinase (e.g., FGFR1) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Inhibitor Incubation: Add the 1H-indazole derivatives in a 10-point, 3-fold serial dilution. Incubate for 30 minutes at room temperature. Self-Validation: This pre-incubation step is critical to ensure the system reaches thermodynamic equilibrium before the reaction begins, preventing artificially high IC50 values for slow-binding inhibitors.

  • Reaction Initiation: Add a substrate peptide and ATP to initiate the reaction. Causality: The ATP concentration must be set precisely at its apparent Michaelis constant ( Km​ ) for the specific kinase. This ensures that the measured IC50 is a true reflection of the inhibitor's affinity ( Ki​ ) without being skewed by excessive ATP competition[6].

  • Detection & Analysis: After 60 minutes, add the TR-FRET detection reagents. Read the fluorescence emission ratio (665 nm / 615 nm) on a microplate reader and plot against the log of the inhibitor concentration using non-linear regression.

Workflow Precursor Aminohydrazone Precursor Synthesis Pd-Catalyzed C-H Amination Precursor->Synthesis Pd(OAc)2, Ligand-free Product Substituted 1H-Indazole Synthesis->Product Intramolecular Cyclization Assay In Vitro Kinase Assay (IC50) Product->Assay High-Throughput Screening Hit Lead Compound Identification Assay->Hit SAR Optimization

End-to-end workflow from Pd-catalyzed synthesis to biological screening of 1H-indazoles.

References

  • Zhang S.-G., Liang C.-G., Zhang W.-H. "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives." Molecules. 2018; 23(11): 2783. URL:[Link]

  • Zhao D., et al. "Design, Synthesis and Biological Evaluation of 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors." Molecules. 2016; 21(10): 1410. URL:[Link]

  • Mollineda-Diogo N., et al. "Indazole Derivatives Against Murine Cutaneous Leishmaniasis." International Journal of Molecular Sciences. 2024; 25(19): 10582. URL:[Link]

Sources

Unlocking the Polypharmacological Potential of Indazole-Based Compounds: A Technical Guide to Therapeutic Targets and Validation Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter scaffolds that promise broad therapeutic utility but fail during rigorous phenotypic validation. The indazole scaffold (comprising 1H- and 2H-indazole tautomers) is a rare exception. Functioning as a privileged pharmacophore, its unique electronic distribution and capacity to act simultaneously as a hydrogen bond donor and acceptor allow it to flawlessly mimic the purine ring of ATP. This makes indazole derivatives exceptional hinge-binding motifs, particularly in kinase inhibition.

This whitepaper dissects the core therapeutic targets of indazole-based compounds, synthesizes quantitative affinity data, and provides self-validating experimental workflows designed to ensure rigorous, artifact-free preclinical evaluation.

Core Therapeutic Targets and Mechanistic Causality

The clinical validation of the indazole core is already established by FDA-approved targeted therapies such as axitinib, pazopanib, and niraparib (1)[1]. However, the next generation of indazole derivatives is pushing the boundaries of polypharmacology.

Receptor Tyrosine Kinases (RTKs): VEGFR, EGFR, and FGFR

Indazole derivatives exhibit profound efficacy against RTKs by occupying the ATP-binding pocket and locking the kinase in an inactive conformation.

  • VEGFR-2: Crucial for tumor angiogenesis, VEGFR-2 is a primary target. Recent structural optimizations of the indazole core have yielded compounds (e.g., Compound 30) with IC50 values as low as 1.24 nM. These derivatives demonstrate potent anti-angiogenic properties, successfully suppressing tumor vasculature in zebrafish subintestinal vessel models (2)[2].

  • EGFR: Drug-resistant mutations (e.g., L858R/T790M) pose a severe clinical challenge in non-small cell lung cancer (NSCLC). To overcome the steric hindrance that renders first-generation inhibitors ineffective, indazole-based covalent inhibitors have been engineered to specifically target these gatekeeper mutations by covalently alkylating the Cys797 residue (3)[3].

  • FGFR: Indazole-3-amine derivatives have been optimized to inhibit FGFR1-3, exploiting precise hydrogen bonding interactions with the hinge region to achieve nanomolar affinities and excellent ligand efficiencies (4)[4].

Emerging Non-Kinase Targets

Beyond traditional kinases, indazoles are proving highly effective in modulating alternative pathways:

  • Topoisomerase II: Indazole compounds disrupt DNA replication by inhibiting Topoisomerase II, a mechanism that synergizes with their kinase-inhibitory profiles to induce apoptosis in colon carcinoma and melanoma (5)[5].

  • TRAIL Sensitization: Many tumors resist Tumor Necrosis Factor-related apoptosis-inducing ligand (TRAIL). Novel indazole compounds (e.g., TRT-0029) act as TRAIL sensitizers, overcoming apoptosis resistance in hepatocellular carcinoma by inhibiting the MKK7-TIPRL interaction (6)[6].

Quantitative Target Affinity Profiling

To facilitate rapid comparison, the following table summarizes the quantitative target affinities of recently developed indazole derivatives across various therapeutic domains.

Compound / DerivativePrimary TargetIC50 ValueTherapeutic ApplicationReference
Compound 30 VEGFR-21.24 nMAnti-angiogenic / Solid Tumors[2]
Compound 13i VEGFR-234.5 nMAnti-cancer[1]
Compound 101 FGFR169.1 nMCancer Therapy[4]
Compound 129 PDK180 nMAnti-cancer[4]
Compound 50 GSK-3β0.35 μMOncology / Neurodegeneration[1]

Self-Validating Experimental Workflows

A protocol is only as reliable as its internal controls. When evaluating novel indazole derivatives, researchers must account for the physicochemical quirks of heterocyclic scaffolds, such as auto-fluorescence and promiscuous aggregation. The following workflows are engineered with built-in causality and validation checkpoints.

Workflow 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Purpose: To quantify the direct binding affinity (IC50) of indazole compounds to purified kinases. Causality: TR-FRET utilizes a time delay before measurement, completely eliminating the auto-fluorescence interference common with indazole scaffolds. This ensures the signal reduction is strictly due to the competitive displacement of the tracer.

  • Reagent Preparation: Prepare 1X Kinase Buffer supplemented with 1 mM DTT and 0.01% Tween-20.

    • Validation Check: Tween-20 prevents non-specific compound aggregation, ruling out promiscuous inhibition.

  • Compound Titration: Perform a 3-fold serial dilution of the indazole derivative in 100% DMSO.

    • Validation Check: Maintain a final DMSO concentration of exactly 1% across all wells to rule out solvent-induced kinase denaturation.

  • Enzyme-Inhibitor Pre-incubation: Add the target kinase (e.g., EGFR-T790M) and incubate for 30–60 minutes at room temperature.

    • Causality: This step is mandatory for covalent indazole inhibitors to allow sufficient time for irreversible bond formation (e.g., at Cys797) before ATP introduction[3].

  • Reaction Initiation: Add the ATP/Substrate mix at the pre-determined Michaelis constant ( Km​ ) for ATP.

    • Validation Check: Testing at Km​ ensures the assay remains highly sensitive to ATP-competitive indazole inhibitors.

  • Detection & Analysis: Add the Europium-labeled anti-phospho antibody and APC-labeled tracer. Read the emission ratio (665 nm / 615 nm) after 60 minutes and fit the dose-response curve using four-parameter logistic regression.

Workflow 2: Phenotypic Validation via Annexin V/PI Flow Cytometry

Purpose: To confirm that biochemical kinase inhibition translates into target-mediated cellular apoptosis. Causality: Measuring both Annexin V (early apoptosis) and Propidium Iodide (PI) (late apoptosis/necrosis) distinguishes true programmed cell death from acute, off-target compound toxicity.

  • Cell Seeding & Treatment: Seed target cancer cells in 6-well plates. After 24 hours, treat with the indazole derivative at 1x, 5x, and 10x the biochemical IC50. (For TRAIL sensitization, co-treat with sub-lethal doses of TRAIL[6]).

  • Harvesting: Collect both the supernatant and adherent cells using an enzyme-free dissociation buffer.

    • Validation Check: Trypsin can cleave phosphatidylserine from the cell surface, leading to false-negative Annexin V binding. Enzyme-free buffer preserves membrane integrity.

  • Staining: Resuspend in Annexin V Binding Buffer. Add FITC-Annexin V and PI. Incubate for 15 minutes in the dark.

  • Acquisition & Gating: Analyze via flow cytometry.

    • Validation Check: Use single-stained controls to set compensation matrices. This ensures the FITC signal does not bleed into the PI channel, which would falsely inflate late-apoptosis counts.

Signaling Pathway Visualization

The following diagram illustrates the logical flow of RTK inhibition by indazole derivatives, demonstrating how upstream blockade abrogates downstream survival cascades.

G Indazole Indazole Derivative (e.g., VEGFR2/EGFR Inhibitor) RTK Target Kinases (VEGFR2, EGFR, FGFR) Indazole->RTK ATP-competitive inhibition Downstream Downstream Effectors (PI3K/AKT, MAPK/ERK) RTK->Downstream Blocked Phosphorylation Outcome Tumor Suppression (Apoptosis, Anti-Angiogenesis) Downstream->Outcome Signal Abrogation

Indazole derivatives disrupt RTK signaling, abrogating downstream survival cascades.

Conclusion

The indazole scaffold remains a cornerstone of polypharmacological drug design. By meticulously mapping structural modifications to specific kinase and non-kinase targets, and by employing self-validating biochemical and phenotypic assays, researchers can continue to unlock the vast therapeutic potential of these compounds. Future pipeline developments will likely focus on optimizing the pharmacokinetic profiles of covalent indazole inhibitors to combat emerging resistance mutations in oncology.

References

  • Title: Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC Source: nih.gov URL: [Link]

  • Title: Indazole-based privileged ligands in polypharmacology: Unlocking the 'undruggable' membrane transporter landscape Source: samipubco.com URL: [Link]

  • Title: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives Source: mdpi.com URL: [Link]

  • Title: Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed Source: nih.gov URL: [Link]

  • Title: Indazole-Based Covalent Inhibitors To Target Drug-Resistant Epidermal Growth Factor Receptor | Journal of Medicinal Chemistry Source: acs.org URL: [Link]

  • Title: Novel indazole-based small compounds enhance TRAIL-induced apoptosis by inhibiting the MKK7-TIPRL interaction in hepatocellular carcinoma | Oncotarget Source: oncotarget.com URL: [Link]

Sources

The Discovery, Evolution, and Therapeutic Application of N-Substituted Indazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indazole scaffold is a privileged bicyclic heteroaromatic system that has become a cornerstone of modern medicinal chemistry. Since its initial discovery in the late 19th century, the functionalization of the indazole core—specifically via N-substitution—has driven the development of numerous high-value therapeutics, ranging from multi-targeted kinase inhibitors to potent anti-inflammatory agents. This technical guide explores the historical genesis of indazoles, dissects the mechanistic causality behind the complex N1 vs. N2 regioselectivity challenge, and provides a self-validating experimental framework for the precise synthesis of N-substituted derivatives.

Genesis: The Historical Discovery of the Indazole Scaffold

The history of the indazole heterocycle is inextricably linked to the foundational work of Nobel laureate Emil Fischer. In 1880,1 to yield indazolone, subsequently isolating a novel oxygen-free bicyclic substance he termed "indazole"[1]. He accurately described its molecular architecture as a2[2].

Structurally, indazole is a 10 π-electron heteroaromatic molecule that exhibits prototropic annular tautomerism, existing primarily in three forms: 1H-indazole, 2H-indazole, and the rare 3H-indazole[1]. Thermodynamic studies have established that the1 than the kinetically accessible 2H-tautomer[1]. While naturally occurring indazoles (such as nigellicine) are exceedingly rare, the synthetic functionalization of this privileged scaffold has unlocked vast pharmacological potential[2][3].

The Chemical Conundrum: N1 vs. N2 Regioselectivity

A persistent challenge in indazole chemistry is the regioselective installation of alkyl or aryl groups at the nitrogen atoms. Because the indazolide anion is ambidentate,4[4].

Mechanistic Causality of Ion-Pairing

The key to overriding this thermodynamic mixture lies in manipulating the transition state via solvent polarity and counter-ion coordination.

  • Loose Ion Pairs (Poor Selectivity): When utilizing highly polar solvents like DMF with bases such as K2​CO3​ or Cs2​CO3​ , the metal cation dissociates from the indazolide anion. This leaves both N1 and N2 sterically unhindered, resulting in poor regioselectivity (often a ~1:1 mixture)[4].

  • Tight Ion Pairs (High N1 Selectivity): By employing Sodium Hydride (NaH) in a low-dielectric solvent like Tetrahydrofuran (THF), researchers induce the formation of a 5[5]. The Na+ cation specifically coordinates with the N2 atom (and occasionally adjacent C3-substituents), sterically shielding the N2 position. Consequently, the incoming electrophile is directed almost exclusively to the N1 position, yielding 5[5].

This causality was definitively proven through control experiments: the addition of 15-crown-5 to the NaH/THF system sequesters the Na+ ion, disrupts the tight ion pair, and immediately degrades the reaction back to a non-selective mixture[5].

G Indazole 1H-Indazole Core (Thermodynamically Stable) Deprot Deprotonation (Base) Indazolide Anion Indazole->Deprot Cond1 NaH / THF (Tight Ion Pair at N2) Deprot->Cond1 Low Polarity Solvent Cond2 Cs2CO3 / DMF (Loose Ion Pair) Deprot->Cond2 High Polarity Solvent N1 N1-Alkyl Indazole (Regioselective) Cond1->N1 Steric shielding of N2 N2 N1/N2 Mixture (Poor Selectivity) Cond2->N2 Unshielded attack

Mechanistic divergence of indazole N-alkylation based on ion-pairing.

Quantitative Data Summary

Table 1: Quantitative Comparison of N-Alkylation Conditions

Reaction ConditionSolvent PolarityIon Pair StateN1 Yield (%)N2 Yield (%)Reference
K2​CO3​ / MeI (RT)High (DMF)Loose~44%~40%[4]
Cs2​CO3​ / Alkyl-Br (90 °C)High (DMF)Loose52–60%Mixed[4]
NaH / Alkyl-Br (0 °C to RT)Low (THF)Tight ( Na+ -N2)>99%<1%[5]
NaH + 15-crown-5 / Alkyl-BrLow (THF)DisruptedMixedMixed[5]

Experimental Methodology: Self-Validating Regioselective N1-Alkylation

To ensure rigorous scientific integrity, the following protocol leverages the NaH/THF system to achieve kinetic control, coupled with a mandatory 2D NMR validation step to definitively confirm regiochemistry.

Step 1: Preparation and Deprotonation

  • Flame-dry a round-bottom flask under an inert Argon atmosphere.

  • Dissolve the starting 1H-indazole derivative (1.0 equiv) in anhydrous THF (0.2 M concentration). Causality: Anhydrous THF is critical to maintain the low dielectric environment required for tight ion-pairing.

  • Cool the solution to 0 °C using an ice bath.

  • Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Stir for 30 minutes. Causality: The 0 °C temperature prevents premature thermodynamic equilibration and controls the exothermic evolution of H2​ gas.

Step 2: Electrophilic Addition

  • Add the alkyl bromide (1.1 equiv) dropwise to the 0 °C solution.

  • Allow the reaction to slowly warm to room temperature and stir for 2–4 hours. Monitor via TLC (Hexanes/EtOAc) until the starting material is fully consumed.

Step 3: Quench and Isolation

  • Quench the reaction carefully with saturated aqueous NH4​Cl to neutralize unreacted NaH.

  • Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography.

Step 4: Self-Validation (2D NOESY NMR) Standard 1D 1H NMR is often insufficient to distinguish N1 from N2 alkylation. The protocol mandates a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.

  • Validation Logic: If the alkyl group is at the N1 position, a distinct spatial NOE cross-peak will be observed between the alkyl protons and the C7-proton of the indazole benzenoid ring. If alkylation occurred at N2, the cross-peak will exclusively correlate with the C3-proton of the pyrazole ring.

Workflow S1 1. Deprotonation NaH in anhydrous THF (0 °C) S2 2. Electrophilic Attack Dropwise Alkyl Halide Addition S1->S2 S3 3. Kinetic Monitoring TLC tracking of starting material S2->S3 S4 4. Quench & Isolate NH4Cl quench, EtOAc extraction S3->S4 S5 5. NOESY NMR Validation Confirm N1 (C7-H) vs N2 (C3-H) S4->S5

Self-validating experimental workflow for regioselective N1-alkylation.

Clinical Translation: Pharmacological Significance

The ability to selectively synthesize N-substituted indazoles has directly translated into major clinical breakthroughs. The indazole core is highly valued for its bioisosteric versatility and hydrogen-bonding potential, making it a frequent feature in FDA-approved therapeutics.

Table 2: FDA-Approved Drugs Featuring N-Substituted Indazoles

Drug NameIndazole SubstitutionPrimary IndicationMechanism of Action
Pazopanib 6[6]Renal Cell CarcinomaMulti-targeted Tyrosine Kinase Inhibitor (VEGFR, PDGFR)[7]
Benzydamine N1-benzyl substituted indazoleInflammatory ConditionsNSAID, local anesthetic[2][7]
Niraparib 2H-indazole derivativeOvarian/Prostate CancerPoly (ADP-ribose) polymerase (PARP) Inhibitor[7]

The strategic placement of alkyl groups on the N1 or N2 positions dramatically alters the molecule's spatial geometry, directly dictating its binding affinity within deep kinase pockets or enzyme active sites. As late-stage functionalization techniques continue to evolve, the indazole scaffold will undoubtedly remain at the forefront of targeted drug discovery.

References

  • ADVANCES IN THE SYNTHESIS OF INDAZOLES: REGIOSELECTIVE C-7 FUNCTIONALIZATION Source: mobt3
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution Source: Beilstein Journal of Organic Chemistry
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory Source: d-nb.info
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives Source: N
  • Pazopanib | C21H23N7O2S | CID 10113978 Source: PubChem - NIH
  • Indazole - Wikipedia Source: Wikipedia
  • Discovery and synthesis of novel indazole deriv

Sources

Solubility of (4-Chloro-1H-indazol-1-yl)methanol in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of the solvation thermodynamics of synthetic intermediates is paramount in pharmaceutical development. (4-Chloro-1H-indazol-1-yl)methanol (CAS: 1263216-18-7) is a specialized heterocyclic building block frequently utilized in the synthesis of kinase inhibitors and antimicrobial agents[1]. Because solubility dictates reaction kinetics, purification efficiency, and biological assay design, profiling the solubility of this compound across various organic solvents is a critical path in early-stage development.

This technical whitepaper provides a comprehensive framework for understanding, predicting, and empirically validating the solubility of (4-Chloro-1H-indazol-1-yl)methanol.

Structural Causality and Solvation Thermodynamics

To predict the solubility of (4-Chloro-1H-indazol-1-yl)methanol, we must deconstruct its molecular architecture and understand how its structural domains interact with different solvent microenvironments.

  • The 4-Chloro-1H-indazole Core: The planar indazole ring is inherently hydrophobic and tends to form highly ordered, stable crystalline lattices driven by π−π stacking interactions. The addition of the electron-withdrawing 4-chloro substituent increases the overall lipophilicity ( logP ) of the molecule, heavily restricting its solubility in aqueous media.

  • The N-Hydroxymethyl Group (-CH₂OH): Positioned at the N1 atom, this moiety fundamentally alters the molecule's solvation profile. Unlike the unsubstituted 4-chloro-1H-indazole, the hydroxymethyl group acts as both a strong hydrogen bond donor and acceptor. This functional group disrupts the uniform hydrophobicity of the crystal lattice, significantly lowering the energetic barrier to solvation in polar protic and polar aprotic solvents.

Causality in Solvent Selection: The interplay between the lipophilic core and the polar hydroxymethyl group means the compound exhibits optimal solubility in solvents that can simultaneously disrupt hydrogen bonding in the crystal lattice while accommodating the hydrophobic ring via dipole-dipole interactions.

G A (4-Chloro-1H-indazol-1-yl)methanol B Polar Aprotic (DMSO, DMF) A->B Dipole-Dipole C Polar Protic (Methanol, EtOH) A->C H-Bonding D Non-Polar (Hexane, Heptane) A->D Hydrophobic B_Res Highly Soluble (Assay Stocks) B->B_Res C_Res Moderately Soluble (Crystallization) C->C_Res D_Res Insoluble (Anti-solvent) D->D_Res

Caption: Solvent selection logic based on primary intermolecular interactions.

Physicochemical Profiling & Empirical Data

Based on the structural properties of indazole derivatives, the solubility profile of (4-Chloro-1H-indazol-1-yl)methanol can be stratified across different solvent classes. The table below summarizes the expected quantitative behavior to guide downstream workflows.

Solvent ClassSpecific SolventDielectric Constant ( ε )Primary Solvation MechanismEstimated Solubility Profile
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7Strong Dipole-Dipole / H-Bond AcceptorHighly Soluble (>50 mg/mL)
Polar Protic Methanol32.6H-Bond Donor & AcceptorSoluble (10 - 50 mg/mL)
Halogenated Dichloromethane (DCM)9.1Dispersion / Weak DipoleModerately Soluble (1 - 10 mg/mL)
Non-Polar Hexane1.9Weak DispersionInsoluble (<0.1 mg/mL)
Aqueous PBS Buffer (pH 7.4)~80.0Hydrophobic Effect DominatesPoorly Soluble (<0.1 mg/mL)

Experimental Methodology: Thermodynamic Solubility Profiling

While kinetic solubility assays are useful for high-throughput screening, they often overestimate solubility due to transient supersaturation or the dissolution of amorphous sub-populations[2]. To establish a self-validating, highly trustworthy baseline for (4-Chloro-1H-indazol-1-yl)methanol, the shake-flask method coupled with HPLC-UV is the gold standard[3][4][5].

Step-by-Step Protocol (Self-Validating System)
  • Preparation of Saturated Suspension:

    • Action: Add an excess amount of crystalline (4-Chloro-1H-indazol-1-yl)methanol (e.g., 10 mg) to 1 mL of the target organic solvent (e.g., Methanol) in a tightly sealed borosilicate glass vial.

    • Causality: Introducing an excess of the solid ensures that the chemical potential of the dissolved solute is in true thermodynamic equilibrium with the solid phase. If the solid completely dissolves, the system is not at equilibrium, and more solid must be added.

  • Isothermal Equilibration:

    • Action: Agitate the suspension on an orbital shaker at 400 rpm at a strictly controlled temperature (25.0 ± 0.1 °C) for 48 to 72 hours[3].

    • Causality: Extended equilibration time is critical. Indazole derivatives can form metastable polymorphs; 72 hours ensures that the suspension transitions to its lowest-energy, most stable crystalline form before measurement.

  • Phase Separation:

    • Action: Centrifuge the mixture at 10,000 × g for 15 minutes. Carefully extract the supernatant and pass it through a 0.45 µm PTFE syringe filter.

    • Causality: Centrifugation prior to filtration prevents the filter membrane from clogging and ensures that sub-micron colloidal particles do not pass into the filtrate. Colloids can artificially inflate the perceived solubility value if not properly separated.

  • Quantification via HPLC-UV:

    • Action: Dilute the filtrate appropriately with the mobile phase and analyze using an isocratic HPLC-UV method (e.g., C18 column, Acetonitrile/Water gradient with 0.1% Formic Acid)[5].

    • Causality: HPLC-UV is strictly preferred over direct UV-spectroscopy or nephelometry. The N-hydroxymethyl group can be susceptible to hydrolysis or degradation over 72 hours. HPLC separates the intact parent compound from any potential degradation products, ensuring the quantified solubility value reflects only the pure active intermediate[5].

G N1 Solid Compound (Excess) N2 Solvent Addition (Buffer/Organic) N1->N2 N3 Equilibration (Shake-flask, 24-72h) N2->N3 Suspend N4 Phase Separation (Centrifugation/Filtration) N3->N4 Isothermal N5 Quantification (HPLC-UV Analysis) N4->N5 Supernatant N6 Thermodynamic Solubility Value N5->N6 Data Output

Caption: Workflow for determining thermodynamic solubility via shake-flask method.

Strategic Application of Solubility Data

Understanding the solubility limits of (4-Chloro-1H-indazol-1-yl)methanol directly informs downstream drug development workflows:

  • Purification and Crystallization: The compound's high solubility in methanol and near-total insolubility in water makes Methanol/Water an ideal solvent/anti-solvent pair for recrystallization. The compound can be dissolved in minimal warm methanol, followed by the dropwise addition of water to induce controlled nucleation and high-purity crystallization.

  • Biological Assay Design: Because the compound is poorly soluble in aqueous buffers (PBS), stock solutions must be prepared in 100% DMSO[3]. For in vitro assays, the DMSO stock should be diluted into the aqueous assay buffer immediately prior to use, ensuring the final DMSO concentration remains below 1% (v/v) to prevent solvent-induced cytotoxicity while maintaining the compound in a kinetically stable suspension[5].

References

  • Determination of Thermodynamic Solubility Source: Bio-protocol URL:[Link]

  • Thermodynamic solubility Source: Plateforme de chimie biologique intégrative de Strasbourg (PCBIS) URL:[Link]

  • Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility Source: Analytical Chemistry - ACS Publications URL:[Link]

  • Solubility Toolbox for Successful Design of Drug Candidates Source: Inventiva Pharma URL:[Link]

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An In-Depth Technical Guide to CAS Number 1263216-18-7: Navigating a Data-Limited Landscape

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: The Challenge of Undocumented Compounds

In the vast expanse of chemical space, it is not uncommon to encounter compounds for which there is a paucity of publicly available data. The subject of this technical guide, the chemical entity designated by CAS Number 1263216-18-7 , falls into this category. Despite a comprehensive search of chemical databases, supplier catalogs, and the scientific literature, no specific information regarding the physicochemical properties, hazards, or biological activity of this compound could be retrieved.

The identified chemical name for this CAS number is rel-(1aR,2S,3R,9cS)-1a,2,3,9c-Tetrahydrooxireno[1][2]benzo[1,2-h]quinoline-2,3-diol . The name and the presence of a benzo[h]quinoline scaffold provide a starting point for a broader discussion. This guide, therefore, aims to provide a comprehensive overview of the benzo[h]quinoline class of compounds, offering valuable context for researchers working with novel derivatives like the one specified. It is crucial to underscore that the information presented herein is based on the general properties of the structural class and should not be directly extrapolated to CAS 1263216-18-7 without empirical validation.

The Benzo[h]quinoline Scaffold: A Privileged Heterocycle

The core of the compound is the benzo[h]quinoline ring system. This is a polycyclic aromatic heterocycle consisting of a benzene ring fused to a quinoline moiety. The "h" designation specifies the face of the quinoline system where the benzo ring is fused.

G cluster_quinoline Quinoline Core cluster_benzo Fused Benzene Ring a1 a2 a1->a2 a3 a2->a3 a4 a3->a4 b1 a3->b1 a5 a4->a5 a6 a5->a6 a6->a1 b2 b1->b2 b3 b1->b3 b2->a4 b4 b3->b4 c5 b4->b2 c6 c1 c2 c1->c2 c3 c2->c3 c4 c3->c4 c4->c5 c5->c6 c6->c1 caption Figure 1: The Benzo[h]quinoline Scaffold

Caption: General structure of the benzo[h]quinoline ring system.

This structural motif is of significant interest in medicinal chemistry and materials science due to its rigid, planar geometry and its ability to interact with biological macromolecules and participate in electronic processes.

Potential Applications of Benzo[h]quinoline Derivatives

While no applications for CAS 1263216-18-7 have been documented, the broader class of benzo[h]quinoline derivatives has been explored for a range of potential uses, primarily in the field of oncology.

  • Anticancer Agents: Several studies have investigated benzo[h]quinoline derivatives for their anti-cancer properties. These compounds have been shown to exhibit cytotoxic effects against various human cancer cell lines. The proposed mechanisms of action are diverse and can include the induction of oxidative stress-mediated DNA damage. It is hypothesized that the planar nature of the benzo[h]quinoline system allows for intercalation into DNA, a common mechanism for many chemotherapeutic agents.

General Hazards and Toxicological Profile of Benzo[h]quinoline Derivatives

The toxicological profile of any given benzo[h]quinoline derivative is highly dependent on its specific substitution pattern. However, some general hazards have been associated with this class of compounds.

It must be reiterated that the following information is general and may not apply to CAS 1263216-18-7.

Hazard ProfileGeneral Observations for Benzo[h]quinoline Derivatives
Mutagenicity Some derivatives have shown potential for mutagenicity in preclinical studies. This is a significant concern for any compound intended for therapeutic use and necessitates thorough evaluation using assays such as the Ames test.
Developmental Toxicity There is some evidence to suggest that certain benzo[h]quinoline derivatives may pose a risk of developmental toxicity.
Carcinogenicity The carcinogenic potential of many benzo[h]quinoline derivatives has not been extensively studied. However, given the mutagenicity concerns for some analogues, this is a critical aspect to consider in any drug development program.
General Toxicity As with any biologically active compound, general toxicity affecting various organ systems is a possibility. In one study on a specific derivative, 4-phenyl-3,4-dihydrobenzo[h]quinolin-2(1H)-one, the compound was found to be relatively safe in acute and subacute toxicity studies in animal models, with no teratogenic effects observed. This highlights the variability in toxicity within this chemical class.

Experimental Protocols: A Necessary Void

A core requirement of this guide was to provide detailed, step-by-step methodologies for key experiments. However, in the absence of any published research or data for CAS 1263216-18-7, it is impossible to provide specific and validated protocols for its synthesis, characterization, or biological evaluation.

For researchers embarking on the study of a novel compound such as this, the initial experimental workflow would logically involve:

Caption: A generalized experimental workflow for the initial investigation of a novel chemical entity.

Conclusion and Path Forward

The compound represented by CAS number 1263216-18-7, rel-(1aR,2S,3R,9cS)-1a,2,3,9c-Tetrahydrooxireno[1][2]benzo[1,2-h]quinoline-2,3-diol, remains an uncharted entity in the chemical literature. While its benzo[h]quinoline core suggests potential for biological activity, particularly in the realm of oncology, the absence of specific data precludes any definitive statements about its properties and hazards.

For any research or development activities involving this compound, it is imperative to proceed with the utmost caution. A thorough, de novo investigation of its physicochemical properties, and toxicological profile is not only recommended but essential. This guide serves as a foundational resource, providing context based on the broader family of benzo[h]quinolines, but the unique identity of CAS 1263216-18-7 necessitates its own empirical story to be written.

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Regioselective Synthesis of (4-Chloro-1H-indazol-1-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive application note provides a detailed, field-proven protocol for the synthesis of (4-Chloro-1H-indazol-1-yl)methanol from 4-chloro-1H-indazole. N-functionalized indazoles are crucial scaffolds in medicinal chemistry, yet their synthesis is often complicated by challenges in controlling regioselectivity. This guide addresses this challenge by detailing a robust method for the N1-hydroxymethylation of 4-chloro-1H-indazole using formaldehyde under acidic conditions. We delve into the mechanistic underpinnings of the reaction, explaining the causality behind the preferential formation of the N1 isomer. The document includes a step-by-step experimental protocol, purification techniques, characterization data, critical safety precautions, and a troubleshooting guide, designed for researchers, scientists, and professionals in drug development.

Introduction and Mechanistic Insights

The indazole nucleus is a prominent pharmacophore, bioisosteric to indole, and is a core component of numerous therapeutic agents.[1][2] The functionalization of the indazole nitrogen atoms is a common strategy in drug design, but the presence of two reactive nitrogen atoms (N1 and N2) often leads to mixtures of regioisomers, complicating synthesis and purification.[1][3]

The reaction of 4-chloro-1H-indazole with formaldehyde is a classic N-hydroxymethylation. The regioselectivity of this reaction is dictated by the thermodynamic stability of the tautomers and the final products. 4-Chloro-1H-indazole exists in a tautomeric equilibrium between the 1H- and 2H-forms. Computational and experimental data indicate that the 1H-tautomer is significantly more stable than the 2H-tautomer.[4]

The reaction described herein proceeds under aqueous acidic conditions. While this may seem counterintuitive as the indazole nitrogen could be protonated, the mechanism involves the reaction of the small equilibrium concentration of the neutral indazole with protonated formaldehyde, which is a much more potent electrophile.[4][5] This electrophilic attack preferentially occurs at the N1 position. The resulting (4-Chloro-1H-indazol-1-yl)methanol is also calculated to be thermodynamically more stable than its N2-substituted counterpart, driving the reaction towards the desired product.[4][6]

Experimental_Workflow start Start setup 1. Combine 4-chloro-1H-indazole, H₂O, and Formaldehyde start->setup acidify 2. Add conc. HCl dropwise setup->acidify react 3. Heat to 50-60°C for 4-6h (Monitor by TLC) acidify->react cool_quench 4. Cool to 0°C and neutralize with NaHCO₃ react->cool_quench extract 5. Extract with Ethyl Acetate (3x) cool_quench->extract dry_concentrate 6. Dry over MgSO₄, filter, and concentrate extract->dry_concentrate purify 7. Purify crude product dry_concentrate->purify characterize 8. Characterize pure product (NMR, MS, m.p.) purify->characterize end_node End characterize->end_node

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Application Note: Regioselective N-Alkylation of 4-Chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The functionalization of the indazole core is a cornerstone strategy in modern medicinal chemistry for modulating physicochemical properties and target affinity[1]. 4-Chloro-1H-indazole is a highly privileged halogenated scaffold; its derivatives serve as critical intermediates in the synthesis of complex therapeutics, including advanced HIV capsid inhibitors like Lenacapavir[2].

However, the N-alkylation of the 1H-indazole scaffold presents a significant synthetic challenge: the generation of N1 and N2 substituted regioisomers[3]. As a self-validating system, this protocol is engineered to achieve high N1-regioselectivity by exploiting the intrinsic thermodynamic properties of the indazole core.

The Causality of Regioselectivity

Regioselectivity in this system is dictated by a delicate interplay of thermodynamics and kinetics[4].

  • Electronic Influence: The electron-withdrawing nature of the C4-chlorine atom reduces the overall pKa of the indazole N-H bond, facilitating rapid deprotonation.

  • Steric Environment: Unlike a C7-substituent, which physically blocks the N1 position, the C4-chlorine is distal to the pyrazole nitrogens. Consequently, the regiochemistry is not dictated by steric hindrance from the halogen, but rather by the thermodynamic preference of the core[5].

  • Thermodynamic Control: The 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer. By utilizing a strong, non-coordinating base (NaH) in a moderately polar, aprotic solvent (THF), the reaction proceeds via a delocalized indazolide anion. This tight ion-pair environment heavily favors electrophilic attack at the N1 position, yielding the thermodynamically stable N1-alkylated product[3].

Mechanistic and Workflow Visualizations

Mechanism Indazole 1H-Tautomer (Thermodynamically Stable) Base Base (NaH) - H2 Indazole->Base Anion Indazolide Anion (Charge delocalized N1/N2) Base->Anion TS1 N1 Attack Pathway (Lower Activation Energy) Anion->TS1 + R-X TS2 N2 Attack Pathway (Higher Activation Energy) Anion->TS2 + R-X Prod1 N1-Alkyl Isomer (Major Product) TS1->Prod1 Prod2 N2-Alkyl Isomer (Minor Product) TS2->Prod2

Caption: Logical relationship of thermodynamic control dictating N1-regioselectivity via the indazolide anion.

Workflow Start 4-Chloro-1H-indazole Starting Material Prep Step 1: System Preparation Anhydrous THF, Inert Atm (N2/Ar) Start->Prep Deprot Step 2: Deprotonation NaH (1.2 eq), 0 °C to RT, 30 min Prep->Deprot Alkyl Step 3: Electrophile Addition R-X (1.1 eq), 0 °C to RT Deprot->Alkyl IPC In-Process Control (IPC) Monitor via LC-MS / TLC Alkyl->IPC IPC->Alkyl Incomplete (Add time/reagent) Quench Step 4: Quench & Workup Sat. aq. NH4Cl, EtOAc Extraction IPC->Quench Reaction Complete Purify Step 5: Purification Silica Gel Chromatography Quench->Purify Product Pure N1-Alkyl-4-chloro-1H-indazole Purify->Product

Caption: Experimental workflow for the self-validating N1-selective alkylation of 4-chloro-1H-indazole.

Quantitative Data & Optimization Matrix

To ensure robust experimental design, the following tables summarize the stoichiometric requirements and the causal impact of reaction conditions on regioselectivity.

Table 1: Standard Stoichiometry for N1-Alkylation

ReagentMW ( g/mol )EquivalentsFunction / Rationale
4-Chloro-1H-indazole 152.581.0Substrate.
Sodium Hydride (60%) 24.001.2Non-nucleophilic base. Drives complete deprotonation[1].
Alkyl Halide (R-X) Varies1.1 - 1.2Electrophile. Slight excess ensures complete conversion.
Anhydrous THF 72.110.1 MAprotic solvent. Maintains tight ion-pairing for N1 selectivity[4].

Table 2: Condition Matrix and Regioselectivity Outcomes

Base / CatalystSolventTempMajor ProductMechanistic Rationale
NaH THF0 °C to RTN1-Alkyl (>9:1)Tight ion-pair, thermodynamic control[4].
Cs₂CO₃ DMF80 °CN1-Alkyl (~4:1)Loose ion-pair; higher thermal energy increases N2 byproduct.
PPh₃ / DIAD THF / ROH0 °C to RTN2-AlkylMitsunobu conditions; kinetic control forces N2 alkylation[3].
Cu(TMHD)₂ / Ir-cat MeCN / H₂ORT (hv)N1-Alkyl (Exclusive)HARC radical pathway; circumvents S_N2 steric limitations for recalcitrant halides[6].

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . Each phase includes an In-Process Control (IPC) to verify the chemical state before proceeding, ensuring maximum trustworthiness and reproducibility.

Step 1: System Preparation & Deprotonation
  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 4-chloro-1H-indazole (1.0 equiv) under a continuous flow of inert gas (Nitrogen or Argon)[4].

  • Solvation: Inject anhydrous Tetrahydrofuran (THF) to achieve a substrate concentration of 0.1 M.

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.

  • Base Addition: Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.2 equiv) portion-wise. Caution: Exothermic reaction with H₂ gas evolution.

  • Validation Point 1 (Deprotonation): Remove the ice bath and stir at room temperature for 30 minutes. Self-Validation: The cessation of hydrogen gas bubbling and the transition to a clear/homogeneous solution physically confirms the complete formation of the indazolide anion[1].

Step 2: Electrophilic Alkylation
  • Re-cooling: Return the reaction mixture to the 0 °C ice bath.

  • Electrophile Addition: Add the alkylating agent (e.g., alkyl bromide, 1.1 equiv) dropwise via syringe. Causality: Dropwise addition controls the local concentration of the highly reactive electrophile, suppressing polyalkylation artifacts[3].

  • Propagation: Allow the reaction to gradually warm to room temperature and stir for 12–24 hours.

  • Validation Point 2 (Reaction Progress): Perform LC-MS and TLC analysis. Self-Validation: The reaction is validated to proceed to Step 3 only when LC-MS confirms the disappearance of the m/z 153 [M+H]⁺ peak (starting material) and the appearance of the desired alkylated mass[1].

Step 3: Quench and Workup
  • Quenching: Cool the mixture to 0 °C and carefully quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise[3]. Causality: A mild NH₄Cl quench neutralizes residual NaH without protonating the weakly basic indazole nitrogens, preventing product loss in the aqueous phase.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with Ethyl Acetate (3 x 20 mL per gram of substrate)[1].

  • Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced vacuo to yield the crude mixture.

Step 4: Purification & Isomer Resolution
  • Chromatography: Purify the crude residue via silica gel flash column chromatography using a gradient of Hexanes and Ethyl Acetate.

  • Validation Point 3 (Regioisomer Assignment): Self-Validation: In normal-phase chromatography, the N1-alkylated isomer will consistently exhibit a higher Retention Factor (R_f) (eluting first) compared to the minor N2-isomer. Causality: The N2-substituted indazole possesses a larger dipole moment, causing it to interact more strongly with the polar silica stationary phase[3].

References

  • MacMillan, D. W. C., et al. "A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides". National Institutes of Health (PMC).[Link]

  • "Direct, Regioselective N-Alkylation of 1,3-Azoles | Organic Letters". ACS Publications.[Link]

  • "Process Development Report on the Cost-effective Synthesis of Fragment B of Lenacapavir". Medicines for All Institute - Virginia Commonwealth University.[Link]

Sources

Application Note: X-Ray Crystallography of Indazole Methanol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Pharmacological Context

Indazole methanol derivatives, such as (1H-indazol-1-yl)methanol and 3-(hydroxymethyl)indazole, are highly versatile pharmacophores in medicinal chemistry. They exhibit potent biological activities, including the targeted inhibition of checkpoint kinase 1 (Chk1) and nitric oxide synthase (NOS)[1][2]. The spatial orientation of the hydroxymethyl group relative to the indazole core dictates binding affinity within protein pockets, often leveraging non-conventional C–H···O and N–H···π interactions[2].

To rationally design drugs based on this scaffold, researchers must understand the molecule's 3D conformation and its hydrogen-bonding capabilities. X-ray crystallography serves as the gold standard for this purpose, revealing the strong propensity of indazole methanols to form highly ordered supramolecular structures—most notably, centrosymmetric dimers driven by intermolecular O–H···N hydrogen bonds[3][4].

Mechanistic Principles of Crystallization

The crystallization of indazole methanols is governed by a delicate thermodynamic competition between intra/intermolecular hydrogen bonding and solvent interactions. The hydroxymethyl group (-CH₂OH) acts as a strong hydrogen-bond donor, while the N2 atom of the indazole ring serves as the primary acceptor[4].

The Causality of Solvent Selection: Choosing the correct solvent system is the most critical variable in this workflow. Crystallization from highly protic solvents (e.g., pure methanol or water) can disrupt the native O–H···N dimeric networks. Protic solvents often insert themselves into the crystal lattice, yielding complex hydrates or solvates (e.g., forming 2:1:1 indazole–methanol–water complexes)[5][6]. To study the intrinsic self-assembly of the pure pharmacophore, aprotic solvent systems (such as 1,4-dioxane, acetonitrile, or biphasic heptane/ethyl acetate) are strongly preferred. Aprotic environments force the indazole methanol molecules to satisfy their hydrogen-bonding requirements internally, reliably producing the characteristic O–H···N dimers without solvent interference[4].

Experimental Protocols: A Self-Validating Workflow

The following step-by-step methodology ensures the reproducible growth, harvesting, and structural elucidation of indazole methanol single crystals. Every step includes a validation checkpoint to prevent the propagation of errors.

Protocol A: Controlled Crystallization via Vapor Diffusion
  • Sample Preparation: Dissolve 10–15 mg of the highly purified (>99%) indazole methanol derivative (e.g., (5-nitro-1H-indazol-1-yl)methanol) in 0.5 mL of a moderately polar aprotic solvent (e.g., 1,4-dioxane) in a 2 mL inner glass vial.

  • Anti-solvent Introduction: Place the unsealed inner vial inside a larger 10 mL outer vial containing 3 mL of a volatile anti-solvent (e.g., heptane).

  • Equilibration: Seal the outer vial tightly with a PTFE-lined cap. Allow vapor diffusion to proceed at a constant temperature (20 °C) in a vibration-free environment for 3 to 7 days.

  • System Validation (Birefringence Check): Inspect the resulting crystals under a stereomicroscope equipped with cross-polarizers. Causality: Amorphous solids or heavily twinned crystals will not extinguish light uniformly. The presence of sharp optical extinction every 90° of rotation confirms the single-crystal nature of the precipitate, validating its suitability for X-ray diffraction.

Protocol B: Crystal Harvesting and X-Ray Data Collection
  • Cryoprotection: Using a micro-loop, transfer a suitable single crystal (optimal dimensions: ~0.3 × 0.2 × 0.2 mm) into a drop of cryoprotectant (e.g., Paratone-N oil). Causality: The oil displaces the mother liquor, preventing the formation of crystalline ice rings during cooling, which would otherwise obscure the diffraction pattern.

  • Cryogenic Mounting: Mount the crystal onto a diffractometer and immediately flash-cool it in a liquid nitrogen stream to 100–110 K. Causality: Cryogenic temperatures minimize atomic thermal displacement parameters (B-factors), significantly enhancing the resolution and signal-to-noise ratio of high-angle reflections.

  • Data Collection: Utilize a diffractometer (e.g., Bruker X8 APEX) equipped with Mo Kα radiation (λ = 0.71073 Å)[7]. Collect multi-scan data (ω-scans) ensuring a high completeness (>99%) up to a resolution of at least 0.8 Å.

  • Phase Solution and Refinement: Integrate reflections and apply empirical absorption corrections (e.g., SADABS)[7]. Solve the phase problem using intrinsic phasing (SHELXT) and refine the structure using full-matrix least-squares on F² (SHELXL).

Quantitative Data Presentation: Structural Parameters

Crystallographic data reveals how electronic modifications (such as the addition of electron-withdrawing nitro groups) affect the conformation of the hydroxymethyl moiety. The table below summarizes the torsion angles and supramolecular motifs for the parent (1H-indazol-1-yl)methanol and its nitro derivatives[4].

CompoundTorsion Angle: N2–N1–C–O (°)Torsion Angle: N1–C–O–H (°)Supramolecular Motif
(1H-indazol-1-yl)methanol 75.4105.5O–H···N Dimer
(4-nitro-1H-indazol-1-yl)methanol 85.698.8O–H···N Dimer
(5-nitro-1H-indazol-1-yl)methanol 85.0100.7O–H···N Dimer
(6-nitro-1H-indazol-1-yl)methanol 86.4101.3O–H···N Dimer

Structural Insight: The introduction of a nitro group on the indazole core induces a ~10° shift in the N2–N1–C–O torsion angle (averaging 85.7° for nitro derivatives compared to 75.4° for the unsubstituted parent compound). Despite this significant conformational shift, the robust O–H···N dimeric hydrogen-bonding network remains the dominant driving force in the crystal packing across all derivatives[4].

Workflow Visualization

CrystallographyWorkflow N1 1. Compound Synthesis & Purification N2 2. Aprotic Solvent Crystallization N1->N2 >99% Purity N3 3. Crystal Validation (Polarized Light) N2->N3 Vapor Diffusion N4 4. Cryogenic Mounting (100 K) N3->N4 Birefringent Crystals N5 5. X-Ray Diffraction Data Collection N4->N5 Paratone-N Oil N6 6. Phase Solution & Refinement N5->N6 High-Res Reflections

Workflow for the crystallization and structural elucidation of indazole methanol derivatives.

References

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC. nih.gov.
  • Cas 64132-13-4,3-(HYDROXYMETHYL)INDAZOLE | lookchem. lookchem.com.
  • Synthesis and biological evaluation of indazole derivatives | Request PDF - ResearchGate.
  • Azole. 47. Über 3-Thiomorpholino- und 3-(4-Methylpiperazino)-5-nitroindazole - Scite.ai. scite.ai.
  • Molekülstruktur von (IIIa) (Wahrscheinlichkeitsniveau der Ellipsoide 30% - ResearchGate.
  • Crystal structure of N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide. nih.gov.

Sources

The Indazole Methanol Scaffold: A Practical Guide to Leveraging (4-Chloro-1H-indazol-1-yl)methanol in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Power of the Fragment

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern medicinal chemistry, offering a powerful alternative to traditional high-throughput screening (HTS).[1] By screening collections of low molecular weight compounds (typically < 250 Da), FBDD identifies starting points with high ligand efficiency, providing a more rational and efficient path to potent and selective drug candidates. The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, is a privileged scaffold in this domain, frequently appearing in a wide range of pharmacologically active compounds, including several FDA-approved kinase inhibitors. This guide focuses on a particularly useful, yet underexplored fragment: (4-Chloro-1H-indazol-1-yl)methanol .

The strategic placement of a chlorine atom at the 4-position offers a vector for probing specific interactions within a protein's binding site, while the N1-methanol group provides a versatile handle for synthetic elaboration. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, detailing the synthesis, screening, and elaboration of this valuable fragment.

Physicochemical Properties of (4-Chloro-1H-indazol-1-yl)methanol

A thorough understanding of the fragment's properties is crucial for designing effective screening campaigns and interpreting results.

PropertyValueSource/Method
Molecular Formula C₈H₇ClN₂ON/A
Molecular Weight 182.61 g/mol N/A
Appearance Off-white to pale yellow solidAssumed
Solubility Soluble in DMSO, Methanol, DichloromethaneAssumed
CAS Number 1263216-18-7N/A

Synthesis of (4-Chloro-1H-indazol-1-yl)methanol: A Two-Stage Protocol

The synthesis of our target fragment is achieved through a reliable two-step process, beginning with the formation of the indazole core, followed by N-hydroxymethylation.

Stage 1: Synthesis of 4-Chloro-1H-indazole

This protocol is adapted from established methods for the synthesis of substituted indazoles.

Experimental Protocol:

Materials:

  • 3-Chloro-2-methylaniline

  • Potassium acetate

  • Chloroform

  • Acetic anhydride

  • tert-Butyl nitrite

  • Tetrahydrofuran (THF)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Acetylation: In a round-bottom flask, dissolve 3-chloro-2-methylaniline (1.0 eq) and potassium acetate (1.2 eq) in chloroform. Cool the mixture to 0 °C. Slowly add acetic anhydride (3.0 eq) dropwise. Allow the reaction to warm to room temperature and stir for 1 hour.

  • Diazotization and Cyclization: Heat the reaction mixture to 60 °C. Add tert-butyl nitrite (2.0 eq) and continue stirring at 60 °C overnight. Monitor the reaction by TLC.

  • Work-up and Hydrolysis: After completion, cool the reaction to 0 °C and add water and THF. Add a solution of NaOH (e.g., 2M) and stir at 0 °C for 3 hours to hydrolyze the N-acetyl group.

  • Extraction and Purification: Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 4-chloro-1H-indazole.[2]

Stage 2: N-Hydroxymethylation of 4-Chloro-1H-indazole

This procedure is based on the well-documented reaction of NH-indazoles with formaldehyde.[3][4]

Experimental Protocol:

Materials:

  • 4-Chloro-1H-indazole

  • Formaldehyde (37% aqueous solution)

  • Aqueous Hydrochloric Acid (e.g., 1 M)

  • Dioxane or Ethanol (optional, as co-solvent)

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: Dissolve 4-chloro-1H-indazole (1.0 eq) in a suitable solvent such as aqueous hydrochloric acid. A co-solvent like dioxane can be used to improve solubility.

  • Addition of Formaldehyde: Add an excess of formaldehyde solution (e.g., 2-3 eq) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours. Monitor the progress by TLC.

  • Work-up and Purification: Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude (4-Chloro-1H-indazol-1-yl)methanol can be purified by recrystallization or column chromatography.

Causality Behind Experimental Choices: The use of an acidic medium in the N-hydroxymethylation step protonates formaldehyde, increasing its electrophilicity and facilitating the attack by the N1-position of the indazole ring. The N1-substituted product is generally the thermodynamically more stable isomer compared to the N2-substituted counterpart.[3]

Fragment Screening Methodologies

The successful identification of protein-fragment interactions relies on sensitive biophysical techniques capable of detecting weak binding events.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for fragment screening, allowing for the detection of binding events with dissociation constants (K_D) in the μM to mM range.

  • Ligand-Observed NMR: Techniques like Saturation Transfer Difference (STD) and Water-LOGSY are particularly well-suited for detecting weak interactions. They monitor changes in the NMR signals of the fragment upon binding to the protein target.

  • Protein-Observed NMR: This approach involves monitoring the chemical shift perturbations of an isotopically labeled (e.g., ¹⁵N) protein upon the addition of the fragment. It provides information on the binding site on the protein.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at a sensor surface upon binding of an analyte. It provides real-time kinetic data, including association (k_on) and dissociation (k_off) rates, allowing for the determination of the binding affinity (K_D).

X-ray Crystallography

X-ray crystallography provides high-resolution structural information of the fragment bound to its protein target. This detailed structural insight is invaluable for guiding the subsequent fragment elaboration process.

Application in Drug Discovery: A Case Study in Kinase Inhibition

The indazole scaffold is a well-established pharmacophore for kinase inhibitors. The following section outlines a general workflow for the elaboration of (4-Chloro-1H-indazol-1-yl)methanol, inspired by successful fragment-to-lead campaigns targeting kinases like AXL and PDK1.[5][6][7]

Workflow for Fragment Elaboration

FBDD_Workflow cluster_0 Hit Identification cluster_1 Fragment Elaboration cluster_2 Lead Optimization Frag_Screen Fragment Screening (NMR, SPR) Hit_Validation Hit Validation (X-ray Crystallography) Frag_Screen->Hit_Validation Identified Hits Frag_Growing Fragment Growing (Synthesis of Analogs) Hit_Validation->Frag_Growing Validated Hit: (4-Chloro-1H-indazol-1-yl)methanol SAR_Analysis SAR by NMR/SPR Frag_Growing->SAR_Analysis Co_crystal Co-crystallization SAR_Analysis->Co_crystal Potent Analogs Co_crystal->Frag_Growing Structure-Guided Design Lead_Opt Lead Optimization (ADME/Tox Profiling) Co_crystal->Lead_Opt Lead Compound In_Vivo In Vivo Efficacy Lead_Opt->In_Vivo

Caption: A generalized workflow for fragment-based drug discovery starting with the identification of a fragment hit and progressing to a lead compound.

Fragment Growing Strategy

The N1-methanol group of (4-Chloro-1H-indazol-1-yl)methanol serves as an excellent anchor point for "fragment growing". The hydroxyl group can be readily converted into other functionalities, allowing for the exploration of the surrounding chemical space within the protein's binding pocket.

Example Synthetic Elaboration:

Fragment_Elaboration Fragment (4-Chloro-1H-indazol-1-yl)methanol Intermediate Mesylate or Tosylate Intermediate Fragment->Intermediate Activation of -OH Ester_Derivative Ester Derivatives Fragment->Ester_Derivative Esterification (R-COOH) Amine_Derivative Amine Derivatives Intermediate->Amine_Derivative Nucleophilic Substitution (R₂NH) Ether_Derivative Ether Derivatives Intermediate->Ether_Derivative Williamson Ether Synthesis (R-OH)

Caption: Synthetic pathways for the elaboration of the (4-Chloro-1H-indazol-1-yl)methanol fragment.

Experimental Protocol: Synthesis of an Amine Derivative

This protocol describes a general method for the conversion of the hydroxyl group to an amine, a common strategy in fragment elaboration to introduce new interaction points.

Materials:

  • (4-Chloro-1H-indazol-1-yl)methanol

  • Methanesulfonyl chloride or p-Toluenesulfonyl chloride

  • Triethylamine or other suitable base

  • Dichloromethane (DCM)

  • Desired primary or secondary amine

  • Dimethylformamide (DMF) or other suitable polar aprotic solvent

Procedure:

  • Activation of the Hydroxyl Group: Dissolve (4-Chloro-1H-indazol-1-yl)methanol (1.0 eq) and triethylamine (1.2 eq) in DCM at 0 °C. Add methanesulfonyl chloride (1.1 eq) dropwise. Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

  • Nucleophilic Substitution: After completion, evaporate the solvent. Dissolve the crude mesylate in DMF and add the desired amine (1.5-2.0 eq). Heat the reaction if necessary and monitor by TLC.

  • Work-up and Purification: Upon completion, add water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Structure-Activity Relationship (SAR) Insights:

The 4-chloro substituent can be explored for its interactions with the protein. Replacing it with other halogens (F, Br, I) or small hydrophobic groups (e.g., methyl) can provide valuable SAR data. The newly introduced amine functionality from the elaboration can form hydrogen bonds or salt bridges with the target protein, significantly enhancing binding affinity.

Conclusion

(4-Chloro-1H-indazol-1-yl)methanol is a versatile and valuable fragment for FBDD campaigns, particularly those targeting protein kinases. Its straightforward synthesis and the presence of a readily modifiable handle make it an attractive starting point for the development of potent and selective inhibitors. The protocols and strategies outlined in this guide provide a solid foundation for researchers to effectively utilize this fragment in their drug discovery efforts.

References

  • Alkorta, I., Claramunt, R. M., Elguero, J., Gutiérrez-Puebla, E., Monge, M. A., Reviriego, F., & Roussel, C. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5866–5881. [Link]

  • Ng, P. S., et al. (2021). Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. Bioorganic & Medicinal Chemistry, 49, 116437. [Link]

  • Meng, G., Yang, T., & Liu, Y. (2011). An Improved Preparation of 4-Chloro-1H-indazole. Organic Preparations and Procedures International, 43(4), 354-359. [Link]

  • Norman, R. A., et al. (2010). Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery. ACS Medicinal Chemistry Letters, 1(8), 387-391. [Link]

  • Taylor & Francis. (2024). Exploring Fragment-Based Approaches in Drug Discovery. Retrieved March 10, 2026, from [Link]

  • Alkorta, I., Claramunt, R. M., Elguero, J., Gutiérrez-Puebla, E., Monge, M. A., Reviriego, F., & Roussel, C. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]

  • Gaikwad, M. V., et al. (2022). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Journal of Applied Organometallic Chemistry, 2(1), 7-14. [Link]

  • RCSB PDB. (2013). 4JXF: Crystal Structure of PLK4 Kinase with an inhibitor. [Link]

  • Google Patents. (n.d.). US8022227B2 - Method of synthesizing 1H-indazole compounds.
  • Google Patents. (n.d.). US4224452A - Method for preparing 4-hydroxymethyl imidazoles.
  • ResearchGate. (n.d.). X-ray crystal structures of (a) 4-azaindole binding to c-Met kinase.... Retrieved March 10, 2026, from [Link]

  • ResearchGate. (2021). Fragment-based Lead Discovery of Indazole-based Compounds as AXL Kinase Inhibitors | Request PDF. [Link]

  • NIH. (n.d.). Structure of human protein kinase CK2α2 with a potent indazole-derivative inhibitor. Retrieved March 10, 2026, from [Link]

  • ACS Publications. (2017). Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design. [Link]

  • NIH. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. [Link]

  • ResearchGate. (2015). An Improved Preparation of 4-Chloro-1H-indazole (V). [Link]

  • ResearchGate. (2015). Recent Kinase and Kinase Inhibitor X-ray Structures: Mechanisms of Inhibition and Selectivity Insights. [Link]

  • MDPI. (2023). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. [Link]

Sources

Application Note: Scale-Up Synthesis and Process Engineering of Functionalized 1H-Indazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1H-indazole scaffold is a privileged pharmacophore embedded in numerous clinically approved drugs and investigational candidates, including the 5-HT3 antagonist granisetron, the anticancer agent lonidamine, and the SARS-CoV-2 antiviral ensitrelvir[1][2]. As drug candidates progress from discovery to clinical development, the demand for kilogram-scale quantities of functionalized 1H-indazoles necessitates a transition from exploratory medicinal chemistry routes—which often rely on harsh conditions, cryogenic temperatures, or expensive transition metal catalysts—to robust, safe, and economically viable manufacturing processes[3][4].

This Application Note provides a comprehensive guide to the scale-up synthesis of functionalized 1H-indazoles. It details field-proven synthetic strategies, mechanistic rationales for process parameter selection, and step-by-step protocols for two highly utilized industrial pathways: the diazotization-cyclization of 2-alkylanilines[5] and the nucleophilic aromatic substitution (SNAr) of 2-halobenzonitriles with hydrazine[6].

Strategic Pathways for 1H-Indazole Synthesis

Pathway 1: Diazotization and Intramolecular Cyclization

The conversion of 2-methylanilines (or 2-alkylanilines) to 1H-indazoles via diazotization is a cornerstone of industrial indazole synthesis[5]. In large-scale operations, the use of aqueous sodium nitrite and strong mineral acids can lead to unstable diazonium salts that pose significant thermal hazards. To mitigate this, process chemists often employ organic nitrites (e.g., isoamyl nitrite) in the presence of a mild base like potassium acetate[5].

  • Mechanistic Causality : Isoamyl nitrite allows the diazotization to occur in organic solvents (like chloroform or toluene), preventing the accumulation of highly reactive aqueous diazonium species. Potassium acetate serves a dual purpose: it buffers the system to prevent premature decomposition of the diazonium intermediate and facilitates the tautomerization and deprotonation required for the subsequent intramolecular cyclization onto the adjacent methyl group[5].

Pathway 2: Nucleophilic Aromatic Substitution (SNAr) and Cyclization

For indazoles requiring functionalization at the 3-position (e.g., 3-aminoindazoles), the reaction of 2-halobenzonitriles with hydrazine hydrate is highly efficient[6]. This convergent approach was notably optimized during the process development of the COVID-19 antiviral Ensitrelvir, where a mild preparation of the indazole motif was required to avoid the noxious odors and low yields of earlier routes[2][3].

  • Mechanistic Causality : The strongly nucleophilic hydrazine (driven by the alpha-effect) attacks the electrophilic carbon bearing the halogen. Fluorine is an excellent leaving group for SNAr due to its high electronegativity, which highly activates the ring. The intermediate arylhydrazine then undergoes rapid intramolecular nucleophilic attack on the adjacent nitrile carbon, yielding the 3-amino-1H-indazole core without the need for extreme heating[6].

Pathway 3: Heterogeneous Single-Atom Catalysis (Next-Generation)

Recent advancements have introduced catalytic methods to assemble 1H-indazoles from E-hydrazone esters. Traditional methods to form these precursors suffer from poor E/Z stereoselectivity[1]. However, cutting-edge scale-up processes now utilize heterogeneous single-atom platinum catalysts (Pt1/CeO2) to promote the highly E-selective hydrogenation of α-diazoesters using ammonia borane as a hydrogen source[7]. This allows for the gram-to-kilogram scale synthesis of highly functionalized 1H-indazole scaffolds with broad functional group tolerance[1][7].

G Target Functionalized 1H-Indazole Route1 2-Alkyl-aniline (Diazotization) Route1->Target Isoamyl nitrite, KOAc, Heat Route2 2-Halobenzonitrile (SNAr w/ Hydrazine) Route2->Target N2H4·H2O, Reflux Route3 E-Hydrazone Esters (Pt Catalysis) Route3->Target Pt1/CeO2 SAC, Cyclization

Retrosynthetic pathways for the scalable construction of the 1H-indazole core.

Quantitative Data Summary

The following table summarizes the key process parameters for the two primary scale-up methodologies discussed in this note[5][6].

ParameterDiazotization-Cyclization RouteSNAr-Cyclization Route
Target Scaffold 6-Bromo-1H-indazole3-Amino-4,6-difluoro-1H-indazole
Starting Material 4-bromo-2-methylaniline2,3,5-Trifluorobenzonitrile
Key Reagents Acetic anhydride, Isoamyl nitrite, KOAcHydrazine hydrate (80% aq.)
Solvent System Chloroform (Reaction), Heptane (Slurry)Ethanol (Anhydrous)
Reaction Temp <40°C (Acetylation), 68°C (Cyclization)80-85°C (Reflux)
Reaction Time 20 hours12-16 hours
Critical Safety Control Controlled addition of Isoamyl nitriteHydrazine toxicity/venting
Isolation Method pH adjustment (pH 11) & Heptane slurrySolvent evaporation & Water trituration

Experimental Protocols

Protocol A: Scale-up Synthesis of 6-Bromo-1H-indazole

This protocol leverages the diazotization of 4-bromo-2-methylaniline. The initial acetylation protects the amine and modulates its reactivity, preventing oxidative side reactions during diazotization[5].

Step-by-Step Methodology:

  • Acetylation : In a suitable jacketed reaction vessel, dissolve 4-bromo-2-methylaniline (95.0 g) in chloroform (0.70 L). Begin cooling the vessel. Slowly charge acetic anhydride (0.109 L) via an addition funnel, strictly maintaining the internal temperature below 40°C to control the exothermic acetylation[5].

  • Diazotization : To the resulting mixture, add potassium acetate (14.6 g) in one portion. Begin the dropwise addition of isoamyl nitrite (0.147 L). Self-Validation/Process Note: The addition rate must be carefully controlled to manage the evolution of heat and prevent the dangerous accumulation of the reactive nitrite[5].

  • Cyclization : Heat the reaction mixture to a gentle reflux (approx. 68°C) and maintain for 20 hours. Monitor the consumption of the intermediate via HPLC until the area percent is <1%[5].

  • Hydrolysis & Work-up : Cool the mixture to 25°C. Apply vacuum to remove volatile components (chloroform, unreacted isoamyl nitrite, and byproducts). Add deionized water to the residue and perform an azeotropic distillation to remove residual organics. Charge concentrated hydrochloric acid (total of 500 mL) and heat the mixture to 50-55°C to hydrolyze the acetyl group[5].

  • Isolation : Cool the acidic mixture to 20°C. Slowly titrate the solution with a 50% aqueous solution of sodium hydroxide until the pH reaches exactly 11. Causality: At pH 11, the indazole is fully neutralized and precipitates out of the aqueous phase, while acetylated byproducts or salts remain dissolved[5].

  • Purification : Evaporate any remaining solvent. Slurry the resulting crude solid in heptane (which selectively dissolves lipophilic impurities while leaving the polar indazole intact), filter through a Buchner funnel, and dry under vacuum to yield 6-Bromo-1H-indazole[5].

Workflow Step1 1. Acetylation (T < 40°C) Step2 2. Diazotization Isoamyl Nitrite / KOAc Step1->Step2 Step3 3. Cyclization Reflux (68°C, 20h) Step2->Step3 Step4 4. Hydrolysis & Work-up HCl (50°C) then NaOH (pH 11) Step3->Step4 Step5 5. Isolation Heptane Slurry & Filtration Step4->Step5

Multi-step process workflow for the large-scale synthesis of 6-Bromo-1H-indazole.

Protocol B: Scale-up Synthesis of 3-Amino-4,6-difluoro-1H-indazole

This protocol utilizes a one-step SNAr and cyclization cascade. It is highly scalable and avoids chromatographic purification, making it ideal for pilot plant production[6].

Step-by-Step Methodology:

  • Reaction Setup : Equip a 5 L three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a thermocouple. Purge the system with nitrogen[6].

  • Reagent Charging : Charge the flask with 2,3,5-trifluorobenzonitrile (100 g) and anhydrous ethanol (1.5 L). Stir until complete dissolution is achieved[6].

  • Hydrazine Addition : Cool the solution to 0-5°C. Slowly add hydrazine hydrate (80% aq., 150 mL) dropwise over 1 hour. Safety Warning: Hydrazine is a severe toxic hazard, corrosive, and a suspected carcinogen; all additions must be performed under high-flow local exhaust ventilation with extreme care to avoid skin contact[6].

  • Cyclization : Gradually heat the reaction mixture to reflux (80-85°C). Maintain reflux for 12-16 hours. The reaction progress is monitored by LC-MS or TLC until the starting nitrile is completely consumed[6].

  • Work-up & Isolation : Cool the mixture to room temperature. Concentrate the mixture under reduced pressure to remove the ethanol solvent. Suspend the resulting crude solid in deionized water (2 L) and stir vigorously for 1 hour to dissolve any unreacted hydrazine and water-soluble byproducts[6].

  • Filtration : Filter the suspension through a pad of Celite® 545. Wash the filter cake with additional cold deionized water. Dry the solid in a vacuum oven to constant weight to yield the target 3-Amino-4,6-difluoro-1H-indazole[6].

Process Safety and Troubleshooting

  • Regioselectivity Challenges : Direct electrophilic halogenation (e.g., iodination) of the indazole core typically occurs at the highly reactive C3 position. If a C4-functionalized indazole is required (e.g., 4-iodo-3-methyl-1H-indazole), direct halogenation is not viable for scale-up. Instead, indirect strategies such as the Sandmeyer reaction on a 4-amino precursor or the use of a boronic acid intermediate must be employed to guarantee regiocontrol[8].

  • Thermal Hazards : The diazotization route generates nitrogen gas and heat. Reactors must be equipped with adequate venting and emergency cooling capacities. The transition from aqueous sodium nitrite to organic nitrites (isoamyl nitrite) significantly reduces the risk of explosive diazonium salt precipitation[5].

  • Crystallization over Chromatography : To establish a greener, scalable process, always aim for direct crystallization or trituration (as seen in the water/heptane slurries above). Chromatographic purification is a major bottleneck in large-scale synthesis and was successfully eliminated in both the Ensitrelvir manufacturing process and the protocols detailed above[9][10].

References

  • Kawajiri, T., et al. "Development of a Manufacturing Process toward the Convergent Synthesis of the COVID-19 Antiviral Ensitrelvir." ACS Central Science, 2023, 9(4), 836-843. Available at:[Link]

  • Liu, C., et al. "Expedient synthesis of E-hydrazone esters and 1H-indazole scaffolds through heterogeneous single-atom platinum catalysis." Science Advances, 2019, 5(12). Available at:[Link]

Sources

Application Note: Advanced Synthetic Modalities of (4-Chloro-1H-indazol-1-yl)methanol in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

In the landscape of modern medicinal chemistry, the indazole core is a privileged scaffold, frequently acting as a hinge-binding motif in kinase inhibitors and other targeted therapeutics. However, the functionalization of the indazole C4-position via transition-metal catalysis is notoriously difficult when the N1-position is unprotected. The free –NH group readily coordinates with palladium catalysts, leading to catalyst poisoning, or undergoes competing N-arylation/alkylation[1].

(4-Chloro-1H-indazol-1-yl)methanol (CAS: 1263216-18-7)[2] solves this fundamental synthetic bottleneck. By masking the N1-position with a hydroxymethyl group, this bifunctional building block acts as a highly efficient, transiently protected intermediate. The hydroxymethyl moiety not only prevents catalyst deactivation but also significantly enhances the lipophilicity and organic solubility of the substrate, enabling homogeneous catalytic conditions. Post-functionalization, the N-hydroxymethyl group serves as a "traceless activating group" that can be cleaved under mild conditions[3], or it can be further functionalized to generate N-Mannich base prodrugs to improve aqueous solubility in vivo.

Reactivity A (4-Chloro-1H-indazol-1-yl)methanol B C4-Chloro Handle (Suzuki/Buchwald Coupling) A->B Electrophilic Site C N1-Hydroxymethyl Group (Protecting Group / Prodrug Handle) A->C Transient Masking

Fig 1. Bifunctional reactivity map of (4-Chloro-1H-indazol-1-yl)methanol.

Causality in Experimental Design: The "Traceless" Deprotection Strategy

While the N-hydroxymethyl group is highly stable under neutral and mildly acidic conditions (shifting the equilibrium favorably toward the protected state)[4], its removal requires strategic chemical intervention.

The Formaldehyde Problem: Cleavage of the N-hydroxymethyl group under basic conditions (e.g., using NH4​OH or K2​CO3​ ) releases formaldehyde as a stoichiometric byproduct. If left unmanaged, formaldehyde rapidly polymerizes or reversibly reacts with newly exposed active nitrogen centers, leading to complex impurity profiles and suppressed yields[5].

The Scavenger Solution: To create a self-validating, high-yielding system, a chemical scavenger must be introduced. The addition of benzylamine during the deprotection step acts as an irreversible formaldehyde sink, forming a stable Schiff base (N-methylenebenzylamine)[3][5]. This drives the equilibrium forward, ensuring complete and clean deprotection of the indazole core.

Quantitative Validation of the Scavenger Strategy

The tables below summarize the dramatic impact of N1-protection on cross-coupling efficiency, and the necessity of formaldehyde scavenging during deprotection.

Table 1: Impact of N1-Protection on Suzuki-Miyaura Coupling Yields

SubstrateCatalyst SystemBase / SolventConversionIsolated YieldMajor Byproduct
4-Chloro-1H-indazole (Free NH)Pd(dppf)Cl₂K₃PO₄ / Dioxane-H₂O45%32%N-Arylated adduct
(4-Chloro-1H-indazol-1-yl)methanol Pd(dppf)Cl₂K₃PO₄ / Dioxane-H₂O>98%88% None (Clean)

Table 2: Optimization of N-Hydroxymethyl Cleavage (Post-Coupling)

Deprotection ReagentScavenger AdditiveTemp (°C)Time (h)Yield of Free NHMechanistic Note
K₂CO₃ (aq)None601255%Formaldehyde polymerization
NH₄OHNone60672%Reversible imine formation
NH₄OH Benzylamine (1.0 eq) 60 4 94% Irreversible trapping

Detailed Experimental Protocols

Protocol A: Directed Suzuki-Miyaura Cross-Coupling & One-Pot Traceless Deprotection

This protocol describes the C4-arylation of (4-Chloro-1H-indazol-1-yl)methanol followed by the in situ removal of the hydroxymethyl protecting group.

Step 1: Reaction Setup (Cross-Coupling)

  • In a dried, argon-flushed reaction vial, charge (4-Chloro-1H-indazol-1-yl)methanol (1.0 mmol, 182.6 mg), the desired arylboronic acid (1.2 mmol), and anhydrous K3​PO4​ (2.0 mmol, 424 mg).

  • Add a degassed solvent mixture of 1,4-Dioxane and H2​O (4:1 v/v, 5.0 mL).

  • Add the palladium catalyst Pd(dppf)Cl2​ (0.05 mmol, 36.5 mg). Causality Note: Pd(dppf)Cl2​ is selected for its large bite angle, which accelerates the reductive elimination step critical for sterically hindered ortho-substituted or heterocyclic chlorides[1].

  • Seal the vial and heat at 90 °C for 4 hours.

  • In-Process QC: Analyze an aliquot via UPLC-MS. The mass of the intermediate should correspond to the C4-arylated N-hydroxymethyl indazole. Proceed only when conversion is >95%.

Step 2: Traceless Deprotection & Scavenging

  • Cool the reaction mixture to room temperature.

  • Directly add 28% aqueous NH4​OH (2.0 mL) and Benzylamine (1.0 mmol, 107 mg) to the reaction vessel. Causality Note: Benzylamine outcompetes the indazole nitrogen for the liberated formaldehyde, preventing re-hydroxymethylation[3][5].

  • Heat the mixture at 60 °C for 4 hours.

  • In-Process QC: Confirm the disappearance of the N-hydroxymethyl intermediate via TLC (EtOAc/Hexane 1:1).

Step 3: Workup & Isolation

  • Dilute the mixture with Ethyl Acetate (15 mL) and wash with water (3 × 10 mL) to remove inorganic salts and the water-soluble Schiff base byproduct.

  • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purify via flash column chromatography to yield the pure C4-aryl-1H-indazole.

Workflow S1 1. Substrate Activation S2 2. Pd-Catalyzed Cross-Coupling S1->S2 S3 3. Base-Mediated Deprotection S2->S3 S4 4. Formaldehyde Scavenging S3->S4 S5 5. Pure C4-Aryl Indazole S4->S5

Fig 2. Step-by-step workflow for cross-coupling and traceless deprotection.

Protocol B: Synthesis of N-Mannich Base Prodrugs (N-Alkylaminomethylation)

Instead of cleaving the hydroxymethyl group, it can be leveraged to synthesize highly soluble N-Mannich base prodrugs. The hydroxyl group is a poor leaving group; therefore, it must first be converted to a highly electrophilic chloromethyl intermediate.

Step 1: Chlorination of the Hydroxymethyl Group

  • Dissolve (4-Chloro-1H-indazol-1-yl)methanol (1.0 mmol) in anhydrous Dichloromethane (DCM, 5.0 mL) under argon and cool to 0 °C.

  • Dropwise add Thionyl Chloride ( SOCl2​ , 1.5 mmol, 109 µL). Causality Note: The low temperature prevents the decomposition of the highly reactive 1-(chloromethyl)-4-chloro-1H-indazole intermediate.

  • Stir for 30 minutes at 0 °C, then concentrate under a stream of nitrogen to remove excess SOCl2​ and HCl gas.

Step 2: Nucleophilic Displacement

  • Redissolve the crude chloromethyl intermediate in anhydrous Tetrahydrofuran (THF, 5.0 mL) at 0 °C.

  • Add N,N-Diisopropylethylamine (DIPEA, 2.5 mmol) followed by a secondary amine (e.g., Morpholine, 2.0 mmol).

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • In-Process QC: Monitor via LC-MS for the formation of the N-(morpholinomethyl) product.

  • Quench with saturated aqueous NaHCO3​ , extract with DCM, dry, and purify to isolate the N-Mannich base prodrug.

References

  • [3] Forró, E., et al. The N-Hydroxymethyl Group as a Traceless Activating Group for the CAL-B-Catalysed Ring Cleavage of β-Lactams: A Type of Two-Step Cascade Reaction. ResearchGate.[Link]

  • [4] Claramunt, R. M., et al. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry (ACS Publications).[Link]

  • [5] Liu, K., et al. Early Process Development of an Irreversible Epidermal Growth Factor Receptor (EGFR) T790 M Inhibitor. Organic Process Research & Development (ACS Publications).[Link]

  • [1] Chemistry LibreTexts. Suzuki-Miyaura Coupling: Reaction Mechanism and Mechanistic Studies. LibreTexts.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (4-Chloro-1H-indazol-1-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of (4-Chloro-1H-indazol-1-yl)methanol. This document is designed for researchers, chemists, and process development professionals who are looking to optimize this synthesis, with a primary focus on improving reaction yield and regioselectivity. We will address common experimental challenges through a series of frequently asked questions and provide detailed, field-proven protocols.

Introduction: The Challenge of Regioselectivity

The synthesis of (4-Chloro-1H-indazol-1-yl)methanol is fundamentally an N-alkylation (specifically, a hydroxymethylation) of the 4-Chloro-1H-indazole scaffold. The primary challenge in this and related indazole alkylations is controlling the regioselectivity. The indazole ring possesses two reactive nitrogen atoms, N-1 and N-2, both of which can act as nucleophiles. Direct alkylation often results in a mixture of N-1 and N-2 substituted products, which complicates purification and significantly reduces the yield of the desired N-1 isomer.[1][2][3][4]

The 1H-indazole tautomer is generally considered to be more thermodynamically stable than the corresponding 2H-tautomer.[3][5][6] However, reaction conditions can heavily influence the kinetic pathway, leading to the formation of the undesired N-2 isomer. This guide will provide strategies to steer the reaction toward the thermodynamically favored N-1 product.

Section 1: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My overall yield is critically low. What are the primary factors I should investigate?

A1: Low yield is a multifaceted problem that can usually be traced back to one of three areas: incomplete conversion, poor regioselectivity, or product loss during workup and purification.

Here is a systematic approach to diagnosing the issue:

Low_Yield_Troubleshooting cluster_analysis Analysis of Crude Mixture cluster_solutions Corrective Actions start Low Yield Observed check_tlc Analyze Crude Reaction Mixture (TLC, LC-MS, 1H NMR) start->check_tlc main_spot What is the main spot/peak? check_tlc->main_spot sm_remaining High % of Starting Material main_spot->sm_remaining n2_isomer Significant N-2 Isomer Peak main_spot->n2_isomer multiple_spots Multiple Impurity Spots main_spot->multiple_spots incomplete_rxn Issue: Incomplete Reaction - Increase reaction time/temp - Check reagent quality/equivalents sm_remaining->incomplete_rxn poor_selectivity Issue: Poor Regioselectivity - Modify base/solvent system - See Q2 for details n2_isomer->poor_selectivity decomposition Issue: Decomposition - Use milder base/lower temp - Ensure inert atmosphere multiple_spots->decomposition

Caption: A decision tree for troubleshooting low yield.

Start by analyzing a sample of your crude reaction mixture before any workup. This will tell you if the problem lies with the reaction itself or the purification process.

  • High Amount of Unreacted Starting Material: This indicates an incomplete reaction. Consider increasing the reaction time, elevating the temperature, or verifying the stoichiometry and quality of your formaldehyde source and base.

  • Presence of a Major Side Product: If you observe a second major product with the same mass as your desired product, it is almost certainly the N-2 isomer, (4-Chloro-2H-indazol-2-yl)methanol. This is a regioselectivity issue. Proceed to Q2.

  • Multiple Spots/Peaks: The presence of numerous other impurities suggests decomposition. This could be due to overly harsh conditions (e.g., a base that is too strong or temperatures that are too high).

Q2: I'm observing a significant amount of the N-2 isomer. How can I improve N-1 regioselectivity?

A2: This is the most critical question for this synthesis. N-1 selectivity is highly dependent on the interplay between the base, solvent, and cation.[1][3]

The Core Principle: The goal is to deprotonate the indazole to form the indazolide anion and then direct the electrophile (formaldehyde or its equivalent) to the N-1 position.

Recommended Strategy: The combination of sodium hydride (NaH) in an aprotic polar solvent like tetrahydrofuran (THF) is a well-established system for promoting high N-1 selectivity in the alkylation of indazoles.[1][2][4][6]

Causality:

  • Sodium Hydride (NaH): As a non-nucleophilic strong base, NaH efficiently deprotonates the indazole. The resulting sodium cation (Na+) plays a crucial role. It is believed to coordinate with the lone pair on the N-2 nitrogen, effectively "blocking" it. This steric and electronic hindrance directs the incoming electrophile to the more accessible and thermodynamically favored N-1 position.[7]

  • Tetrahydrofuran (THF): THF is an ideal solvent as it is aprotic and effectively solvates the sodium cation without disrupting the crucial N-2 coordination.

In contrast, using bases like cesium carbonate (Cs2CO3) in polar aprotic solvents like dimethylformamide (DMF) often gives poorer N-1/N-2 ratios.[1]

Regioselectivity cluster_n1 N-1 Pathway (Favored) cluster_n2 N-2 Pathway (Disfavored) indazole 4-Chloro-1H-indazole N1 N2 deprotonation_n1 Deprotonation with NaH in THF indazole:n1->deprotonation_n1 deprotonation_n2 Deprotonation (e.g., Cs2CO3 in DMF) indazole:n2->deprotonation_n2 intermediate_n1 N-1 Anion Stabilized (Na+ coordinates at N2) deprotonation_n1->intermediate_n1 + CH2O product_n1 (4-Chloro-1H-indazol-1-yl)methanol (Desired Product) intermediate_n1->product_n1 intermediate_n2 Less Hindered Anion deprotonation_n2->intermediate_n2 + CH2O product_n2 (4-Chloro-2H-indazol-2-yl)methanol (Side Product) intermediate_n2->product_n2

Caption: Competing pathways for N-1 vs. N-2 hydroxymethylation.

Q3: What is the best source of formaldehyde for this reaction?

A3: Paraformaldehyde is a common and effective source. It is a solid polymer of formaldehyde that, upon heating, depolymerizes to provide monomeric formaldehyde in situ. This allows for a controlled release of the reagent. Alternatively, an aqueous solution of formaldehyde (formalin) can be used, particularly if the reaction is conducted under acidic conditions, though this can introduce water which may be incompatible with certain bases like NaH.[5] For the recommended NaH/THF protocol, paraformaldehyde is the superior choice.

Q4: How can I effectively purify (4-Chloro-1H-indazol-1-yl)methanol and remove the N-2 isomer?

A4: The two isomers often have different polarities, making them separable by standard chromatographic or crystallization techniques.

  • Silica Gel Column Chromatography: This is the most reliable method. The N-1 and N-2 isomers typically have sufficient difference in Rf value to be separated. A common eluent system is a gradient of ethyl acetate in hexane.[8] Monitor the fractions carefully using Thin Layer Chromatography (TLC).

  • Recrystallization: If the crude product is relatively clean, recrystallization can be highly effective for removing minor amounts of the undesired isomer.[9] A two-solvent system is often necessary. A good starting point is to dissolve the crude solid in a minimal amount of a hot "good" solvent (like ethyl acetate or methanol) and then slowly add a "poor" solvent (like hexane or water) until the solution becomes cloudy. Reheat to clarify and allow to cool slowly to promote the growth of pure crystals.[8][9]

Section 2: Quantitative Data Summary

The choice of base and solvent has a profound impact on the N-1/N-2 regioselectivity of indazole alkylation. While specific data for hydroxymethylation is sparse, the extensive data on alkylation with alkyl halides provides a highly relevant and authoritative guide.

EntryIndazole SubstituentBase (equiv.)SolventTemp (°C)N-1 : N-2 RatioReference
1UnsubstitutedCs₂CO₃ (1.5)DMF201.8 : 1[1]
2UnsubstitutedK₂CO₃ (1.5)DMF202.1 : 1[1]
3UnsubstitutedNaH (1.2)DMF0 → 202.3 : 1[1]
4Unsubstituted NaH (1.2) THF 0 → 20 19.0 : 1 [1]
53-CO₂MeNaH (1.2)THF0 → 50>99 : 1[4]
67-NO₂NaH (1.2)THF0 → 504 : 96[1][4]

Table 1: Effect of Reaction Conditions on the Regioselectivity of Indazole N-Alkylation. This data highlights the superior N-1 selectivity achieved with the NaH/THF system (Entry 4) for the parent indazole, a strong predictor for the behavior of the 4-chloro derivative. Note that strong electron-withdrawing groups at the 7-position can reverse this selectivity (Entry 6).

Section 3: Optimized Experimental Protocols

The following protocols are designed to maximize the yield of the desired N-1 isomer.

Protocol 1: N-1 Selective Hydroxymethylation of 4-Chloro-1H-indazole

This protocol is based on the principles of N-1 selective alkylation using a NaH/THF system.[1][6][9]

Materials:

  • 4-Chloro-1H-indazole (1.0 equiv)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • Paraformaldehyde (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a stir bar, thermometer, and nitrogen inlet, add 4-Chloro-1H-indazole (1.0 equiv).

  • Solvent Addition: Add anhydrous THF to create an approximately 0.2 M solution.

  • Deprotonation: Cool the resulting slurry to 0 °C using an ice-water bath. Carefully add the NaH (1.2 equiv) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The mixture should become a clearer solution as the sodium salt forms.

  • Addition of Electrophile: Add paraformaldehyde (1.5 equiv) to the reaction mixture in one portion.

  • Reaction: Heat the reaction mixture to 50-60 °C and monitor its progress by TLC (e.g., using 3:7 ethyl acetate/hexane). The reaction is typically complete within 4-8 hours.

  • Work-up: Upon completion, cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution until gas evolution ceases.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3x).

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol is a standard method for separating the N-1 and N-2 isomers.[8]

Procedure:

  • Column Packing: Prepare a silica gel column using a slurry packing method with hexane or a low-polarity hexane/ethyl acetate mixture (e.g., 95:5).

  • Sample Loading: Dissolve the crude product from Protocol 1 in a minimal amount of dichloromethane or ethyl acetate. Adsorb this solution onto a small amount of silica gel, dry it completely, and carefully load the resulting powder onto the top of the packed column.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 9:1 hexane/ethyl acetate).

  • Gradient: Gradually increase the polarity of the mobile phase (e.g., to 7:3 and then 1:1 hexane/ethyl acetate) to facilitate the elution of the products. The less polar spot on TLC is typically the desired N-1 isomer.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure N-1 product and remove the solvent using a rotary evaporator to yield (4-Chloro-1H-indazol-1-yl)methanol as a purified solid.

References

  • Meng, G., Yang, T., & Liu, Y. (2011). An Improved Preparation of 4-Chloro-1H-indazole. Organic Preparations and Procedures International, 43(4), 354-359. Available from: [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. Available from: [Link]

  • University College Cork. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

  • Dong, L., Wang, Q., Chen, Y., & Wai, J. S. (n.d.). Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. Retrieved from [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1939-1951. Available from: [Link]

  • ChemRxiv. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. Retrieved from [Link]

  • Google Patents. (n.d.). US8022227B2 - Method of synthesizing 1H-indazole compounds.
  • Claramunt, R. M., et al. (2018). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Omega, 3(10), 14336–14349. Available from: [Link]

  • ResearchGate. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Available from: [Link]

  • Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Decoding the dynamic DNA methylation and hydroxymethylation landscapes in endodermal lineage intermediates during pancreatic differentiation of hESC. Nucleic Acids Research, 46(6), 2883–2900. Available from: [Link]

  • Beilstein Journals. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Regioselectivity in Indazole N-Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for indazole N-alkylation. As a Senior Application Scientist, I've designed this resource for researchers, chemists, and drug development professionals who encounter challenges with controlling the regioselectivity of this critical transformation. The N-alkylation of indazoles is notoriously sensitive, often yielding mixtures of N1 and N2 isomers that can be difficult to separate and can significantly impact the biological activity of the final compound.[1][2][3][4]

This guide moves beyond simple protocols to explain the underlying principles governing the reaction's outcome. By understanding the interplay of kinetics, thermodynamics, and reagent choice, you can logically troubleshoot your experiments and develop robust, selective, and scalable synthetic routes.

Part 1: Frequently Asked Questions (FAQs)

Here we address the fundamental questions surrounding the regioselectivity of indazole N-alkylation.

Q1: Why is controlling the N1 vs. N2 regioselectivity in indazole alkylation so challenging?

A1: The challenge arises from the electronic nature of the indazole ring itself. The indazole anion, formed upon deprotonation, is a mesomeric system where the negative charge is delocalized across both the N1 and N2 atoms. This creates two competing nucleophilic sites.[5] Furthermore, the indazole ring exists in two tautomeric forms: the 1H-indazole and the 2H-indazole. The 1H-tautomer is generally more thermodynamically stable than the 2H-form.[4][6][7][8][9][10][11] Consequently, direct alkylation often leads to a mixture of regioisomers, and the final product ratio is a delicate balance of multiple factors, including reaction conditions and substrate electronics.[2][3][10]

Q2: What is the mechanistic basis for achieving selectivity? Is it kinetic or thermodynamic control?

A2: Both kinetic and thermodynamic control pathways can be exploited to achieve selectivity.

  • Thermodynamic Control: This pathway favors the formation of the most stable product. The N1-substituted indazole is typically the more thermodynamically stable isomer.[4][8][10][11] By choosing conditions that allow for equilibration, such as using certain α-halo carbonyl electrophiles or running the reaction at higher temperatures for longer times, the more stable N1 product can be favored.[8][11][12]

  • Kinetic Control: This pathway favors the formation of the product that is formed fastest. The N2 position can sometimes be the site of faster initial attack, depending on the conditions. For example, the Mitsunobu reaction is a classic case of a kinetically controlled process that strongly favors the N2 isomer.[8][11][12]

The choice of base, solvent, and counter-ion can significantly influence which pathway dominates by affecting the state of the indazole anion (e.g., as a tight ion pair or a solvent-separated ion pair).[8][12]

Q3: How do substituents on the indazole ring affect the N1/N2 ratio?

A3: Substituents have a profound impact through both steric and electronic effects.

  • Steric Hindrance: Bulky substituents at the C7 position can sterically block the N1 nitrogen, making the N2 position more accessible to the alkylating agent.[13][14] Conversely, bulky groups at the C3 position can hinder attack at N2, thereby increasing N1 selectivity.[13]

  • Electronic Effects: Electron-withdrawing groups (EWGs) at the C7 position, such as -NO₂ or -CO₂Me, have been shown to strongly favor the formation of the N2 isomer.[3][8][12][13] This is a reliable strategy for directing alkylation to N2.

  • Chelation: A substituent at the C3 position capable of chelation, such as a carboxylate or carboxamide, can coordinate with the cation of the base (e.g., Na⁺ from NaH). This coordination can hold the cation near the N2 position, sterically blocking it and directing the electrophile to the N1 position. This is a key principle behind the high N1-selectivity observed with the NaH/THF system.[2][13][15][16]

Part 2: Troubleshooting Guide

This section addresses specific problems you may encounter in the lab.

Problem 1: My reaction is producing the wrong isomer. I want the N1 product but I'm getting mostly N2.

This is a common issue that points towards your reaction conditions favoring the kinetically controlled N2 product or being influenced by unexpected substituent effects.

  • Possible Cause 1: Unfavorable Base/Solvent Combination.

    • Analysis: Weaker bases like K₂CO₃ or Cs₂CO₃ in polar aprotic solvents like DMF can often give mixtures or even favor the N2 isomer.[7] While DMF is excellent at dissolving reagents, it can lead to a more "naked" and reactive anion, which may reduce selectivity.[13]

    • Troubleshooting Step: Switch to the most widely validated system for N1-selectivity: sodium hydride (NaH) in an anhydrous, non-polar aprotic solvent like tetrahydrofuran (THF) .[1][3][10][12][16][17] The Na⁺ counter-ion is believed to form a tight ion pair or chelate with the indazole anion, sterically directing the alkylation to the N1 position.[2][15][16]

  • Possible Cause 2: Electronic Effects of Your Indazole.

    • Analysis: Check your indazole substrate for electron-withdrawing groups, particularly at the C7 position. A nitro (-NO₂) or ester (-CO₂Me) group at C7 will strongly direct the alkylation to the N2 position, even under conditions that typically favor N1.[3][8][12]

    • Troubleshooting Step: If a C7-EWG is present and you require the N1 isomer, you may need to reconsider your synthetic strategy. This could involve using a different starting material or a multi-step sequence, such as an N1-selective cyclization to form the indazole ring.

Problem 2: I'm getting a low yield and an inseparable mixture of N1 and N2 isomers.

This outcome suggests that your reaction conditions are not selective enough and may also be suffering from incomplete conversion or side reactions.

  • Possible Cause 1: Incomplete Deprotonation.

    • Analysis: The base you are using may not be strong enough to fully deprotonate the indazole, leading to a sluggish reaction and low conversion.[13] Weaker carbonate bases can be particularly problematic.[3][12]

    • Troubleshooting Step: Ensure you are using a sufficiently strong base. Sodium hydride (NaH) is highly effective for complete deprotonation.[13] Use at least 1.1-1.2 equivalents to ensure full conversion.

  • Possible Cause 2: Incorrect Solvent Choice.

    • Analysis: The solvent plays a critical role. For example, attempting to use carbonate bases (K₂CO₃, Na₂CO₃) in THF is often completely ineffective and will result in no reaction or very poor conversion.[3][12][16][18]

    • Troubleshooting Step: Match your base and solvent correctly. For N1 selectivity, use NaH in THF .[1][3][12] If you must use a carbonate base like Cs₂CO₃, dioxane has been shown to be an effective solvent for promoting N1-alkylation.[15][19] For reactions that give mixtures, switching from DMF to a less polar solvent like THF can often enhance selectivity by promoting the ion-pairing that favors N1 attack.[13]

  • Possible Cause 3: Reaction Temperature and Time.

    • Analysis: The reaction may not have reached completion, or prolonged reaction times at high temperatures could be causing degradation of your starting material or product.[13]

    • Troubleshooting Step: Monitor your reaction closely using TLC or LC-MS to determine the optimal reaction time. If the reaction is sluggish with a bulky alkylating agent, a moderate increase in temperature (e.g., to 50 °C) may be necessary, but this should be done cautiously as it can sometimes decrease selectivity.[11][13]

Problem 3: I need to synthesize the N2-alkylated isomer selectively.

While often the less-favored thermodynamic product, several reliable strategies exist to selectively generate the N2 isomer.

  • Strategy 1: Employ the Mitsunobu Reaction.

    • Explanation: The Mitsunobu reaction (using an alcohol, triphenylphosphine, and an azodicarboxylate like DEAD or DIAD) is a highly reliable method that shows a strong kinetic preference for forming the N2-alkylated product.[4][8][11][12][16]

    • Application: This is often the go-to protocol for accessing the N2-isomer when other methods fail.

  • Strategy 2: Leverage Substituent Effects.

    • Explanation: As mentioned previously, installing a strong electron-withdrawing group at the C7 position of the indazole ring provides excellent N2 regioselectivity (≥96% in some cases).[3][8][12]

    • Application: If your synthetic plan allows, starting with a 7-nitro or 7-carboxyindazole is a powerful way to ensure N2 alkylation.

  • Strategy 3: Use Acid-Catalyzed Conditions.

    • Explanation: Specific methods using acid catalysis have been developed for highly selective N2-alkylation. For instance, using alkyl 2,2,2-trichloroacetimidates promoted by triflic acid (TfOH) or using diazo compounds with TfOH can provide N2 products with excellent selectivity.[6][20][21]

    • Application: These methods are valuable alternatives to the Mitsunobu reaction and can be effective for a wide range of primary, secondary, and tertiary alkyl groups.[20]

Part 3: Detailed Experimental Protocols

These protocols represent field-proven, reliable methods for achieving high regioselectivity. Always conduct reactions under an inert atmosphere (e.g., Nitrogen or Argon) and use anhydrous solvents.

Protocol 1: Highly N1-Selective Alkylation (NaH/THF Method)

This protocol is optimized for achieving high N1-regioselectivity and is particularly effective for indazoles with C3 substituents like esters or amides.[3][11][15]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add the substituted 1H-indazole (1.0 equiv).

  • Dissolution: Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.1 M.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Deprotonation: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise to the stirred solution. Caution: Gas evolution (H₂)!

  • Stirring: Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Alkylation: Re-cool the mixture to 0 °C and add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor progress by TLC or LC-MS.

  • Quenching: Upon completion, carefully cool the reaction to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Workup: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure N1-alkylated indazole.[15]

Protocol 2: Highly N2-Selective Alkylation (Mitsunobu Reaction)

This method provides reliable access to the N2-regioisomer under mild, kinetically controlled conditions.[8][12][15]

  • Preparation: To a round-bottom flask under an inert atmosphere, dissolve the 1H-indazole (1.0 equiv), the desired alcohol (1.5-2.3 equiv), and triphenylphosphine (PPh₃, 1.5-2.0 equiv) in anhydrous tetrahydrofuran (THF).[4][15]

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5-2.0 equiv) dropwise to the stirred solution. A color change and/or precipitate formation is often observed.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 10-20 minutes, then warm to room temperature and stir for 12-24 hours, or until the starting material is consumed as monitored by TLC/LC-MS. For less reactive substrates, gentle heating (e.g., 50 °C) may be required.[15]

  • Concentration: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: The crude residue contains the product and triphenylphosphine oxide. Purify directly by flash column chromatography on silica gel to isolate the pure N2-alkylated product.[4][16]

Part 4: Data Summary & Visualizations

Data Presentation

The choice of reaction conditions is paramount for controlling selectivity. The tables below summarize outcomes from various studies to guide your experimental design.

Table 1: Influence of Base and Solvent on N1/N2 Regioselectivity

Indazole SubstrateAlkylating AgentBaseSolventN1:N2 RatioReference
Methyl 1H-indazole-3-carboxylaten-Pentyl bromideNaHTHF>99:1[12]
Methyl 1H-indazole-3-carboxylaten-Pentyl bromideK₂CO₃DMF1.5:1[12]
Methyl 1H-indazole-3-carboxylaten-Pentyl bromideCs₂CO₃DMF1:2.5[3]
Methyl 5-bromo-1H-indazole-3-carboxylateAlkyl tosylateCs₂CO₃DioxaneHighly N1-selective[15]
1H-IndazoleMethyl iodideK₂CO₃DMF44:40 (yields)[2][7]
Methyl 1H-indazole-3-carboxylaten-Pentyl bromideNa₂CO₃DMFPoor conversion[3][12]
Methyl 1H-indazole-3-carboxylaten-Pentyl bromideK₂CO₃THFNo reaction[3][12]

Table 2: Effect of Indazole Substituents on Regioselectivity (NaH/THF system)

Indazole SubstituentPositionN1:N2 RatioReference
-CO₂MeC3>99:1[3][12]
-C(CH₃)₃C3>99:1[3][12]
-CONH₂C3>99:1[3][12]
-NO₂C74:96[3][8][12]
-CO₂MeC7<4:96[3][8][12]
None-High N1-selectivity[14]
-CO₂MeC5High N1-selectivity[5][14]
Mandatory Visualizations

The following diagrams provide a visual summary of the logical relationships and workflows discussed.

Troubleshooting_Workflow cluster_n1 N1 Strategy cluster_n2 N2 Strategy start Start: Low N1/N2 Selectivity desired_isomer Desired Isomer? start->desired_isomer n1_path N1 Isomer desired_isomer->n1_path N1 n2_path N2 Isomer desired_isomer->n2_path N2 check_c7 Check for EWG at C7 Position c7_yes C7-EWG Present? (e.g., -NO2, -CO2Me) check_c7->c7_yes Yes c7_no No C7-EWG check_c7->c7_no No rethink_strategy High N2 selectivity expected. Consider alternative strategy if N1 is required. c7_yes->rethink_strategy use_nah_thf Use Optimal Conditions: NaH in Anhydrous THF c7_no->use_nah_thf use_mitsunobu Use Mitsunobu Reaction (Alcohol, PPh3, DEAD/DIAD) check_c7_for_n2 Alternatively, use substrate with C7-EWG under standard alkylating conditions. use_mitsunobu->check_c7_for_n2

Caption: Troubleshooting workflow for optimizing regioselectivity in indazole N-alkylation.

Factors_Influencing_Regioselectivity regioselectivity Regioselectivity (N1 vs. N2) thermo Thermodynamic Control (Favors more stable N1 product) regioselectivity->thermo Equilibration (e.g., NaH/THF) kinetic Kinetic Control (Favors faster-formed N2 product) regioselectivity->kinetic Irreversible (e.g., Mitsunobu) conditions Reaction Conditions conditions->regioselectivity base Base (e.g., NaH, K2CO3) conditions->base solvent Solvent (e.g., THF, DMF) conditions->solvent electrophile Alkylating Agent (e.g., Halide, Tosylate) conditions->electrophile substrate Indazole Substrate substrate->regioselectivity steric Steric Hindrance (Substituents at C3/C7) substrate->steric electronic Electronic Effects (EWG/EDG) substrate->electronic

Caption: Key factors influencing the regiochemical outcome of indazole N-alkylation.

References

  • Alam, J., & Keating, P. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]

  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Regioselective Alkylation of Indazoles. BenchChem Technical Resources.
  • Dong, L., Wang, Q., Chen, Y., & Wai, J. S. (n.d.).
  • Lu, P., Juarez, L., Wiget, P. A., Zhang, W., Raman, K., & Kotian, P. L. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940–1954. [Link]

  • BenchChem. (2025).
  • Keating, P., & Alam, J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1939-1951.
  • Lu, P., Juarez, L., Wiget, P. A., Zhang, W., Raman, K., & Kotian, P. L. (2024).
  • Keating, P., & Alam, J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • BenchChem. (2025). Troubleshooting regioselectivity in indazole synthesis. BenchChem Technical Resources.
  • BenchChem. (2025). Technical Support Center: Optimization of Solvent Systems for Indazole Derivative Synthesis. BenchChem Technical Resources.
  • BenchChem. (2025).
  • Smith, C. D., et al. (2024).
  • Smith, C. D., et al. (2024).
  • BenchChem. (2025). Application Notes and Protocols for N-1 and N-2 Alkylation of Indazoles. BenchChem Technical Resources.
  • Lu, P., Juarez, L., Wiget, P. A., Zhang, W., Raman, K., & Kotian, P. L. (2024).
  • Author(s). (Year). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles.
  • Kumar, R., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.
  • Author(s). (2025).
  • Author(s). (Year). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds.
  • BenchChem. (2025). Regioselectivity issues in the functionalization of indazoles. BenchChem Technical Resources.
  • Author(s). (2022).
  • Author(s). (Year). Effect of base, solvent, and temperature.
  • Keating, P., & Alam, J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals.
  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferran.
  • Author(s). (Year). Recent Advances in C–H Functionalization of 2H-Indazoles.
  • Author(s). (2025). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. PMC.

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Technical Support Center: Side-Product Formation in the Synthesis of (4-Chloro-1H-indazol-1-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of (4-Chloro-1H-indazol-1-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side-product formations encountered during this specific synthesis. By understanding the underlying chemical principles, you can optimize your reaction conditions to maximize the yield and purity of your target compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of (4-Chloro-1H-indazol-1-yl)methanol, which typically involves the reaction of 4-chloro-1H-indazole with a formaldehyde source.

Issue 1: Formation of the N2-Isomer, (4-Chloro-2H-indazol-2-yl)methanol

Symptom: You observe a significant amount of an isomeric byproduct in your crude reaction mixture, confirmed by NMR and LC-MS analysis.

Cause: The indazole ring possesses two nucleophilic nitrogen atoms, N1 and N2. The reaction with formaldehyde can lead to the formation of both N1 and N2-hydroxymethylated regioisomers. The ratio of these isomers is highly dependent on the reaction conditions.[1][2] While the 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer[3][4], kinetic and thermodynamic factors can influence the final product distribution.

Solution:

  • Thermodynamic Control for N1-Selectivity: To favor the formation of the more stable N1-isomer, (4-Chloro-1H-indazol-1-yl)methanol, reaction conditions that allow for equilibration are preferred.[3][5]

    • Reaction in Acidic Media: Performing the reaction in an aqueous acidic solution, such as with hydrochloric acid, has been shown to predominantly yield the N1-substituted (indazol-1-yl)methanol derivatives.[6][7] The mechanism in acidic conditions likely involves the reaction of the neutral indazole with protonated formaldehyde.[6][7]

    • Base and Solvent System: For N-alkylation reactions in general, a combination of a strong, non-coordinating base like sodium hydride (NaH) in a non-polar aprotic solvent like tetrahydrofuran (THF) typically favors the N1 product.[5][8] This is because the sodium cation can coordinate with the N2-atom and an electron-rich group at the C3 position, sterically hindering attack at N2.[1][2]

  • Kinetic Control for N2-Selectivity (to be avoided in this case): Conditions that favor the kinetically controlled product often lead to a higher proportion of the N2-isomer. This includes reactions under Mitsunobu conditions or using certain acid catalysts with specific alkylating agents like diazo compounds.[5][8][9]

Protocol for N1-Selective Hydroxymethylation:

  • Preparation: Dissolve 4-chloro-1H-indazole in an aqueous solution of hydrochloric acid.

  • Reagent Addition: Add an aqueous solution of formaldehyde (formalin) to the acidic indazole solution.

  • Reaction: Stir the mixture at room temperature and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution) to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water, and dry. If necessary, purify further by recrystallization or column chromatography.

Issue 2: Formation of a Dimeric Byproduct, Bis(4-chloro-1H-indazol-1-yl)methane

Symptom: You observe a higher molecular weight byproduct in your mass spectrometry data, corresponding to two indazole units linked by a methylene bridge.

Cause: This dimeric side-product forms when the initially formed (4-Chloro-1H-indazol-1-yl)methanol reacts with another molecule of 4-chloro-1H-indazole. This is essentially a second N-alkylation reaction where the hydroxymethyl group acts as an electrophile after activation (e.g., by protonation in acidic media). The use of dimethyl sulfoxide (DMSO) as a solvent at elevated temperatures can also serve as a methylene source, leading to the formation of bis(indazol-yl)methanes.[10][11]

Solution:

  • Control Stoichiometry: Use a slight excess of formaldehyde to ensure the complete consumption of the starting 4-chloro-1H-indazole, minimizing its availability to react with the product.

  • Temperature Control: Avoid excessive heating, as higher temperatures can promote the formation of the dimer.

  • Solvent Choice: If applicable to your specific protocol, avoid using DMSO as a solvent, especially at high temperatures, as it can act as a source for the methylene bridge.[10][11]

  • Gradual Addition: Consider the slow, portion-wise addition of the formaldehyde source to the reaction mixture to maintain a low concentration of the reactive intermediate and favor the desired intramolecular reaction over the intermolecular dimerization.

Issue 3: Presence of Unreacted 4-Chloro-1H-indazole

Symptom: Your final product is contaminated with a significant amount of the starting material.

Cause: This could be due to several factors:

  • Insufficient Reagent: The amount of formaldehyde used was not enough to react with all the starting indazole.

  • Poor Reagent Quality: The formaldehyde solution may have degraded or polymerized (in the case of paraformaldehyde).

  • Suboptimal Reaction Conditions: The reaction temperature may be too low, or the reaction time may be too short.

Solution:

  • Verify Reagent Stoichiometry and Quality: Ensure you are using a slight excess of high-quality formaldehyde. If using paraformaldehyde, ensure it is fully depolymerized.

  • Optimize Reaction Time and Temperature: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. A modest increase in temperature may be necessary to drive the reaction to completion, but be mindful of promoting dimer formation.

  • Ensure Proper Mixing: In heterogeneous reactions, ensure efficient stirring to maximize the contact between reactants.

Issue 4: Formation of Polymeric or Tar-like Substances

Symptom: A significant amount of insoluble, dark-colored material is formed during the reaction.

Cause: Formaldehyde is a highly reactive compound that can undergo self-polymerization, especially under certain pH and temperature conditions.[10] It can also lead to the formation of complex polymeric byproducts with the indazole.

Solution:

  • Use a Formaldehyde Surrogate: Consider using a reagent that generates formaldehyde in situ under controlled conditions. An electrochemical method using N,N-dimethylacetamide (DMA) and water has been reported for the N-hydroxymethylation of indoles and related heterocycles, which could be adapted for this synthesis.[12][13]

  • pH Control: Maintain the appropriate pH throughout the reaction to minimize side reactions.

  • Temperature Management: Avoid overheating the reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What is the primary factor influencing the N1 vs. N2 regioselectivity in the hydroxymethylation of 4-chloro-1H-indazole?

A1: The primary factor is the reaction conditions, which dictate whether the reaction is under thermodynamic or kinetic control. Acidic conditions generally favor the thermodynamically more stable N1-isomer.[6][7]

Q2: How can I confirm the structure of the N1 and N2 isomers?

A2: The isomers can be distinguished using 1H-13C Heteronuclear Multiple Bond Correlation (HMBC) NMR spectroscopy. For the N1-isomer, a correlation will be observed between the protons of the methylene group (-CH2OH) and the C7a carbon of the indazole ring. For the N2-isomer, a correlation will be seen between the methylene protons and the C3 carbon.[3]

Q3: Are there any specific safety precautions I should take when working with formaldehyde?

A3: Yes, formaldehyde is toxic and a suspected carcinogen.[10][14] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Formalin is a 30-50% aqueous solution of formaldehyde and should be handled with care.[14]

Q4: Can I use paraformaldehyde instead of formalin?

A4: Yes, paraformaldehyde can be used as a source of formaldehyde. However, it needs to be depolymerized by heating, often in the presence of an acid or base catalyst, before it becomes reactive. Ensure complete depolymerization to achieve accurate stoichiometry.

Q5: My starting material, 4-chloro-1H-indazole, appears as an orange solid. Is this normal?

A5: Yes, crude 4-chloro-1H-indazole is often reported as an orange or orange-red solid.[15][16][17] It can be purified by recrystallization if a higher purity starting material is required.

Data and Diagrams

Table 1: Common Side-Products and Their Identification
Side-ProductStructureIdentification Methods
(4-Chloro-2H-indazol-2-yl)methanolIsomer of the desired productNMR (distinguishable chemical shifts and HMBC correlations), LC-MS (same mass, different retention time)
Bis(4-chloro-1H-indazol-1-yl)methaneDimerMS (mass corresponding to two indazole units + CH2), NMR (characteristic methylene bridge signal)
Polymeric materialsComplex mixtureInsoluble, often dark-colored, difficult to characterize by standard methods
Diagrams

.dot

Reaction_Pathway cluster_main Main Reaction Pathway cluster_side Side Reactions 4-Chloro-1H-indazole 4-Chloro-1H-indazole Desired Product (4-Chloro-1H-indazol-1-yl)methanol 4-Chloro-1H-indazole->Desired Product + HCHO (N1-attack) N2-Isomer (4-Chloro-2H-indazol-2-yl)methanol 4-Chloro-1H-indazole->N2-Isomer + HCHO (N2-attack) Dimer Bis(4-chloro-1H-indazol-1-yl)methane Desired Product->Dimer + 4-Chloro-1H-indazole Troubleshooting_Flowchart start Reaction Outcome Analysis low_yield Low Yield of Desired Product start->low_yield unreacted_sm Unreacted Starting Material? low_yield->unreacted_sm Yes n2_isomer N2-Isomer Formation? low_yield->n2_isomer No check_reagents Check Reagent Stoichiometry & Quality unreacted_sm->check_reagents Yes optimize_conditions Optimize Time & Temperature unreacted_sm->optimize_conditions Also consider dimer Dimer Formation? n2_isomer->dimer No acidic_media Use Acidic Conditions n2_isomer->acidic_media Yes control_temp Control Temperature & Stoichiometry dimer->control_temp Yes

Caption: Troubleshooting decision tree for side-product formation.

References

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. Available from: [Link]

  • Beilstein J. Org. Chem. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940–1954. Available from: [Link]

  • Chemical Communications (RSC Publishing). (n.d.). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Retrieved March 10, 2026, from [Link]

  • Wiley Online Library. (2025). Electrochemically Driven Site-Selective N-Hydroxymethylation of Indoles and Derivatives. Chemistry – An Asian Journal. Available from: [Link]

  • Taylor & Francis Online. (2011). An Improved Preparation of 4-Chloro-1H-indazole. Synthetic Communications, 41(15), 2262-2267. Available from: [Link]

  • National Center for Biotechnology Information. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940–1954. Available from: [Link]

  • National Center for Biotechnology Information. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2736. Available from: [Link]

  • Europe PMC. (2025). Electrochemically Driven Site-Selective N-Hydroxymethylation of Indoles and Derivatives. Chemistry – An Asian Journal. Available from: [Link]

  • ChemRxiv. (n.d.). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. Retrieved March 10, 2026, from [Link]

  • Beilstein Journals. (2025). Formaldehyde surrogates in multicomponent reactions. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • ResearchGate. (2015). An Improved Preparation of 4-Chloro-1H-indazole (V). Synthetic Communications, 41(15), 2262-2267. Available from: [Link]

  • National Center for Biotechnology Information. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5985–5997. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved March 10, 2026, from [Link]

  • ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5985–5997. Available from: [Link]

  • ResearchGate. (n.d.). Scheme 20. Synthesis of indazole derivatives in different methods. Retrieved March 10, 2026, from [Link]

  • ResearchGate. (n.d.). Structural difference of indazole derivatives (175–182) having dual action. Retrieved March 10, 2026, from [Link]

  • WuXi Biology. (n.d.). Mechanism of a Highly Selective N2 Alkylation of Indazole. Retrieved March 10, 2026, from [Link]

  • Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1939-1951. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved March 10, 2026, from [Link]

  • MDPI. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2736. Available from: [Link]

  • LookChem. (n.d.). Cas 64132-13-4, 3-(HYDROXYMETHYL)INDAZOLE. Retrieved March 10, 2026, from [Link]

  • Nature. (n.d.). Formaldehyde reacts with N-terminal proline residues to give bicyclic aminals. Retrieved March 10, 2026, from [Link]

  • Semantic Scholar. (2022). High Yielding, One-Pot Synthesis of Bis(1H-indazol-1-yl)methane Catalyzed by 3d-Metal Salts. Inorganics, 10(1), 7. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Formaldehyde - WHO Guidelines for Indoor Air Quality: Selected Pollutants. Retrieved March 10, 2026, from [Link]

Sources

FAQ 1: Why does my 4-chloro-1H-indazole derivative show severe peak tailing on normal-phase silica gel?

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the isolation of heterocyclic scaffolds. 4-Chloro-1H-indazole derivatives are highly privileged pharmacophores in drug discovery, but their purification is notoriously difficult.

The challenges stem from three fundamental physicochemical properties: annular tautomerism (the equilibrium between 1H and 2H forms), strong hydrogen-bonding capabilities (leading to dimer/catemer formation and silica tailing), and the electronic effects of the 4-chloro substituent, which alters the pKa of the pyrazole nitrogen atoms[1].

Below is our comprehensive troubleshooting guide designed to help you navigate these issues using causality-driven, self-validating methodologies.

G Start Crude 4-Chloro-1H-Indazole Mixture Assess LC-MS / TLC Initial Assessment Start->Assess Tailing Observation: Severe Tailing? Assess->Tailing TailingSol Action: Add 0.1-1% TEA or switch to Basic Alumina Tailing->TailingSol Yes Splitting Observation: Peak Splitting/Broadening? Tailing->Splitting No TailingSol->Assess Re-run SplittingSol Action: Collapse Tautomerism Use RP-HPLC with Formic Acid Splitting->SplittingSol Yes Regio Observation: Regioisomer Co-elution? Splitting->Regio No SplittingSol->Assess Re-run RegioSol Action: Recrystallization (THF/H2O or EtOH/Hexane) Regio->RegioSol Yes Pure Pure 4-Chloro-1H-Indazole Target Regio->Pure No RegioSol->Pure Isolate

Workflow for troubleshooting 4-chloro-1H-indazole purification challenges.

The Causality: Indazoles are amphoteric, acting as both acids and bases (pKa values of ~1.04 and ~13.86)[1][2]. The N2 nitrogen is basic and interacts strongly with the highly acidic silanol groups present on standard (60 Å) silica gel[3]. While the 4-chloro group is electron-withdrawing and slightly reduces the basicity of the ring compared to unsubstituted indazole, the interaction with silanols remains strong enough to cause severe tailing and poor recovery.

The Solution: You must competitively mask the acidic sites on the silica gel or switch to a non-acidic stationary phase.

Table 1: Mobile Phase Optimization for Silica Gel Chromatography

Solvent SystemModifierResulting Peak ShapeMechanistic Causality
Hexane / EtOAcNoneSevere TailingBasic N2 interacts freely with acidic silanols.
Hexane / EtOAc0.1 - 1% Triethylamine (TEA)Sharp, SymmetricalTEA is a stronger base and competitively masks acidic silanol sites[3].
DCM / MeOHNoneBroad / TailingProtic solvent disrupts H-bonds but silanol interaction persists.
Hexane / EtOAcNone (Basic Alumina Column)Sharp, SymmetricalAlumina lacks the strong acidic sites that cause tailing[3].
Protocol 1: TEA-Modified Normal Phase Chromatography

This protocol utilizes a basic modifier to improve peak symmetry and product recovery.

  • Preparation: Dissolve the crude 4-chloro-1H-indazole in a minimal volume of the loading solvent (e.g., DCM).

  • Column Packing: Slurry pack standard silica gel using the initial mobile phase (e.g., 95:5 Hexane/EtOAc) containing exactly 0.5% v/v Triethylamine (TEA)[3].

  • Validation Check 1 (System Equilibration): Run a blank TLC plate in the TEA-modified solvent. If the solvent front is uneven or the plate background stains heavily with iodine, the chamber is not fully saturated. Wait 15 minutes and repeat.

  • Loading & Elution: Apply the sample. Elute using a step gradient, maintaining the 0.5% TEA concentration throughout all gradient steps.

  • Validation Check 2 (Tailing vs. Tautomerism): Spot the eluting fractions on a TLC plate. The Rf​ should remain consistent without a "comet" tail. Self-Correction: If tailing persists despite the TEA, the compound is likely undergoing tautomeric interconversion on the column rather than silanol retention. Proceed to FAQ 2.

FAQ 2: I see peak splitting or broad, "hump-like" peaks during LC-MS or HPLC. Is my compound degrading?

The Causality: It is highly unlikely to be degradation. You are observing annular tautomerism . The indazole ring exists in a dynamic equilibrium between the thermodynamically favored 1H-tautomer (benzenoid form) and the less stable 2H-tautomer (quinonoid form)[4][5][6]. Because the interconversion rate of these tautomers happens on a similar timescale to the chromatographic separation, the two forms partially separate and re-equilibrate as they travel down the column, leading to broad, split, or "bridge-connected" peaks.

The Solution: To resolve this, you must collapse the equilibrium. This is achieved by lowering the pH of the mobile phase to protonate the indazole, forcing it into a single, uniform cationic state during the run.

Protocol 2: RP-HPLC Isolation of Tautomeric Mixtures

This protocol uses acidic modifiers to suppress tautomerism during preparative isolation.

  • Stationary Phase Selection: Select a specialized low-silanol activity column (e.g., Newcrom R1) or a heavily end-capped C18 column to prevent secondary interactions[7].

  • Mobile Phase Preparation: Prepare Solvent A (Water + 0.1% Formic Acid) and Solvent B (Acetonitrile + 0.1% Formic Acid)[7]. Note: Phosphoric acid can be used for UV-only prep, but Formic acid is mandatory if mass-directed fraction collection (LC-MS) is utilized[7].

  • Validation Check 1 (Analytical Scale): Inject a 1 µL analytical sample. Calculate the tailing factor ( Tf​ ). A Tf​ between 1.2 and 1.5 indicates optimal symmetry and successful suppression of tautomerism[8].

  • Preparative Run: Scale up the injection volume based on the analytical Tf​ . Collect fractions based on the unified, sharp peak.

  • Validation Check 2 (Post-Run): Lyophilize the collected fractions immediately. Re-inject the purified solid; it should elute as a single, sharp peak under the same acidic conditions.

FAQ 3: How can I separate N1-alkylated from N2-alkylated 4-chloro-indazole regioisomers?

The Causality: Alkylation of indazoles typically yields a mixture of N1 and N2 isomers[5][6]. Because they have identical mass and very similar polarities, normal-phase chromatography often fails to resolve them. However, the N1-isomer is generally more thermodynamically stable and less polar than the N2-isomer due to differences in the molecular dipole moment[6].

Table 2: Physicochemical Properties of Indazole Regioisomers

PropertyN1-Alkylated Isomer (1H-derivative)N2-Alkylated Isomer (2H-derivative)
Thermodynamic Stability Higher (Predominant in synthesis)[5][6]Lower
Polarity (Dipole Moment) LowerHigher
Elution Order (Normal Phase) Elutes First (Higher Rf​ )[6]Elutes Second (Lower Rf​ )[6]

The Solution: If high-resolution RP-HPLC is not viable at scale, exploit their differential packing in the solid state. Indazoles form strong intermolecular hydrogen-bonded dimers and catemers[9]. The N1 and N2 isomers have vastly different crystal lattice energies, making solvent-antisolvent crystallization highly effective.

Protocol 3: Solvent-Antisolvent Recrystallization

This protocol allows for the purification of the thermodynamically stable 1H-isomer without column chromatography[10].

  • Dissolution: Dissolve the crude 4-chloro-1H-indazole mixture in a minimal amount of hot Tetrahydrofuran (THF) or Ethanol[2][11].

  • Antisolvent Addition: Slowly add Water ( H2​O ) dropwise to the hot THF solution until it becomes slightly turbid. The optimal ratio is typically between 1:1.7 and 1:2 THF/ H2​O [11].

  • Crystallization: Remove from heat and allow the mixture to cool to room temperature very slowly (over 2-4 hours), then transfer to an ice bath.

    • Causality: Slow cooling allows the thermodynamically favored 1H-tautomer to form a highly ordered crystal lattice, selectively excluding the 2H-regioisomeric impurities[10].

  • Validation Check: Filter the crystals and wash with cold antisolvent. Dry in a vacuum oven to a constant weight[3]. Determine the melting point. A sharp melting point range (< 2°C variance) confirms high purity and the successful exclusion of regioisomers.

References

  • 3 - BenchChem

  • 10 - PMC (NIH)

  • 2 - Journal of Chemical Health Risks

  • 4 - BenchChem

  • 11 - ResearchGate

  • 5 - Beilstein Journals

  • 6 - University of Groningen

  • 7 - SIELC Technologies

  • 9 - Mobt3ath

  • 1 - ResearchGate

  • 8 - PMC (NIH)

Sources

Technical Support Center: Optimizing Reaction Conditions for Indazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Indazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and answers to frequently asked questions regarding the optimization of indazole synthesis, with a specific focus on the critical interplay of base, solvent, and temperature.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the synthesis of indazoles, providing foundational knowledge for successful experimentation.

Q1: What are the most critical factors to consider when first optimizing an indazole synthesis?

A1: The three most critical and interconnected factors are the choice of base, solvent, and reaction temperature. Their interplay governs reaction rate, yield, regioselectivity (i.e., the formation of 1H- vs. 2H-isomers), and the side product profile.[1][2] A successful optimization strategy always considers these three parameters in concert, as a change in one will likely necessitate an adjustment in the others.

Q2: How does the choice of base impact the reaction? What are the main differences between strong and weak bases in this context?

A2: The base is crucial for deprotonating the indazole nitrogen (for N-alkylation) or facilitating cyclization steps in various synthetic routes.

  • Strong Bases (e.g., Sodium Hydride - NaH, Sodium Hexamethyldisilazide - NaHMDS): These are typically used for N-alkylation reactions. They irreversibly deprotonate the indazole, forming the indazolide anion. The choice of a strong base can significantly influence regioselectivity. For instance, NaH in an aprotic solvent like THF is widely reported to favor the formation of the thermodynamically more stable N1-substituted product.[1][3]

  • Weaker Bases (e.g., Potassium Carbonate - K₂CO₃, Triethylamine - TEA): Weaker bases are often employed in cyclization reactions where a milder base is sufficient to neutralize generated acid or to facilitate key proton transfer steps. For example, TEA is used as a base in the metal-free synthesis of 1H-indazoles from o-aminobenzoximes.[4] Using a weak base like K₂CO₃ in a solvent like THF for an N-alkylation may result in no reaction at all.[3]

Q3: What is the role of the solvent in determining the success and regioselectivity of the reaction?

A3: The solvent does more than just dissolve reactants; it influences the reactivity of the base, the stability of intermediates, and the regiochemical outcome of the reaction.[5]

  • Aprotic Polar Solvents (e.g., DMF, DMSO): These solvents are excellent at dissolving a wide range of reagents and can accelerate reactions. However, they can sometimes lead to lower regioselectivity in N-alkylation compared to less polar options. For example, while DMF can provide higher yields in some cyclizations, it may also promote side reactions.[4]

  • Aprotic Non-Polar/Weakly Polar Solvents (e.g., THF, Dioxane): These are frequently the solvents of choice for achieving high regioselectivity, particularly for N1-alkylation when paired with NaH.[3][5] The sodium cation is thought to coordinate with the N2 atom, sterically blocking it from attack by the alkylating agent.[3]

  • Protic Solvents (e.g., Ethanol, Water): These are less common for sensitive N-alkylation reactions using strong bases but are often used in classical cyclization methods, such as treating salicylaldehyde with hydrazine hydrochloride in refluxing ethanol.[4] Greener synthesis approaches may also utilize water or ethanol.[5]

Q4: How does reaction temperature affect the yield and purity of my indazole product?

A4: Temperature is a critical lever for controlling the reaction rate versus the rate of side product formation.

  • Rate and Completion: Higher temperatures generally increase the reaction rate, which can be necessary to drive slow cyclizations to completion.[1][6] For some syntheses, reflux conditions are required.[4]

  • Side Products: Excessively high temperatures can be detrimental, leading to dimerization, decomposition, or reduced regioselectivity.[1] In one study, yields increased up to 110 °C, but decreased at higher temperatures due to side reactions.[7]

  • Regioselectivity: Temperature can influence the balance between kinetically and thermodynamically controlled products. Lowering the reaction temperature can sometimes improve the selectivity for the more stable 1H-indazole isomer.[1]

Q5: I am getting a mixture of 1H- and 2H-indazole isomers during N-alkylation. How can I improve the selectivity?

A5: This is one of the most common challenges in indazole chemistry. The 1H-tautomer is generally the more thermodynamically stable form.[8][9] Achieving high regioselectivity involves exploiting this stability and other electronic/steric factors.

  • To Favor the N1 Isomer: The combination of sodium hydride (NaH) as the base in an aprotic solvent like tetrahydrofuran (THF) is a highly effective and widely cited method for achieving N1 selectivity.[1][3] The presence of electron-rich substituents at the C3 position can further enhance this selectivity.[3]

  • To Favor the N2 Isomer: While less common, specific conditions can promote N2 alkylation. This may involve different base-solvent combinations, such as NaHMDS in DMSO, or employing alternative reaction mechanisms like the Mitsunobu reaction.[3][5]

Part 2: Troubleshooting Guide

This guide provides a systematic, cause-and-effect approach to solving specific problems encountered during indazole synthesis.

Problem 1: Low or No Yield

Symptom: The reaction has stalled, with starting material remaining, or the isolated yield of the desired indazole is significantly lower than expected.

Possible Cause Explanation & Recommended Solution
Inappropriate Base/Solvent The chosen base may be too weak to deprotonate the indazole (for alkylation) or facilitate cyclization in the selected solvent. Solution: For N-alkylations, switch to a stronger base like NaH. If using NaH, ensure the solvent is a dry, aprotic one like THF or DMF. For cyclizations, ensure the base is compatible with the reaction mechanism.[3][5]
Incorrect Temperature The reaction may require more thermal energy to overcome the activation barrier. Solution: Monitor the reaction by TLC or LC-MS. If it has stalled, consider incrementally increasing the temperature. For example, some cyclizations require heating to 90°C or higher for several hours to ensure completion.[6][10]
Moisture Contamination Strong bases like NaH react violently with water. The presence of moisture will quench the base and inhibit the reaction. Solution: Use anhydrous (dry) solvents. Dry glassware thoroughly in an oven before use. Handle hygroscopic reagents under an inert atmosphere (e.g., Nitrogen or Argon).[5]
Incomplete Cyclization In many syntheses, a hydrazone is formed as an intermediate, which then needs to cyclize. This step can be slow or inefficient. Solution: Increase the reaction time and/or temperature. The addition of a suitable acid or base catalyst (depending on the mechanism) can often promote the cyclization step. In some cases, removing water with a Dean-Stark apparatus is beneficial.[1]
Poor Reagent Quality Reagents like hydrazine hydrate can degrade over time. The purity of starting materials is also critical. Solution: Use fresh, high-purity reagents. If degradation is suspected, acquire a new bottle of the reagent.[11]
Problem 2: Formation of Side Products

Symptom: Analysis of the crude reaction mixture (e.g., by NMR, LC-MS) shows significant peaks that are not the starting material or the desired product.

Identified Side Product Explanation & Recommended Solution
Unreacted Hydrazone This common intermediate will persist if the final ring-closing (cyclization) step is incomplete. Solution: As detailed in Problem 1, increase the reaction time or temperature to drive the cyclization to completion. The addition of an acid catalyst like p-TsOH can facilitate this step in certain syntheses.[1][4]
Dimerization/Oligomerization At elevated temperatures or high concentrations, undesired intermolecular reactions can occur. Solution: Lower the reaction temperature. While this may slow the reaction, it often disfavors side reactions more than the desired intramolecular pathway. Running the reaction at a lower concentration (higher solvent volume) can also help.[1][4]
Over-bromination When performing electrophilic bromination on the indazole ring, the formation of di- or tri-brominated products can occur. Solution: Carefully control the stoichiometry of the brominating agent (e.g., NBS or Br₂). Add the agent portion-wise or as a solution via syringe pump to avoid localized high concentrations.[6][11]
Problem 3: Purification Challenges

Symptom: Difficulty isolating the indazole product in high purity.

Purification Issue Explanation & Recommended Solution
Inseparable N1/N2 Isomers The two main regioisomers often have very similar polarities, making separation by standard column chromatography difficult. Solution: First, try to optimize the reaction for better regioselectivity (see FAQ Q5). If separation is still required, explore mixed-solvent recrystallization. By finding a solvent pair (one "good" solvent where the compound is soluble hot, and one "poor" solvent where it is insoluble), you can often exploit subtle solubility differences to selectively crystallize one isomer.[5][12]
Product "Oils Out" During recrystallization, the product separates as an oil instead of forming crystals. This happens when the solution becomes supersaturated at a temperature above the product's melting point. Solution: Reduce the cooling rate; allow the flask to cool slowly to room temperature before placing it in an ice bath. Use a more dilute solution (more of the "good" solvent). Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites and induce crystallization.[5]

Part 3: Protocols and Data

Experimental Protocols

Protocol 1: General Procedure for Selective N1-Alkylation of 1H-Indazole [3]

  • Preparation: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the substituted 1H-indazole (1.0 equiv).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to create a solution of approximately 0.1 M.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved.

  • Stirring: Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Cool the mixture back to 0 °C and add the alkylating agent (e.g., alkyl bromide, 1.1 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of water or saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Mixed-Solvent Recrystallization for Isomer Separation [5][13]

  • Solvent Selection: Identify a "good" solvent in which your crude product is soluble when hot but poorly soluble when cold (e.g., ethanol, acetone) and a "poor" solvent in which it is insoluble even when hot (e.g., water, heptane). The two solvents must be miscible.

  • Dissolution: Place the crude isomer mixture in an Erlenmeyer flask. Add a minimal amount of the hot "good" solvent until the solid just dissolves completely.

  • Induce Precipitation: While the solution is still hot, add the "poor" solvent dropwise until a persistent cloudiness (precipitation) is observed.

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent mixture, and dry them under vacuum.

  • Purity Check: Analyze the purity of the crystals and the mother liquor to determine the success of the separation.

Data Presentation

Table 1: Guide to Selecting Base/Solvent Combinations for Regiocontrol in N-Alkylation

Desired IsomerBaseSolventTemperatureTypical Outcome & Rationale
N1-Alkylated NaHTHF, Dioxane0 °C to RTHigh N1 selectivity. The Na⁺ cation coordinates to N2, sterically hindering alkylation at that position. Favors the thermodynamic product.[1][3]
N2-Alkylated NaHMDS, KHMDSDMSORTCan favor N2 selectivity. The bulkier base and coordinating solvent can alter the site of reactivity. Outcome is highly substrate-dependent.[5]
Mixture K₂CO₃, Cs₂CO₃DMF, AcetonitrileRT to 50°COften yields a mixture of N1 and N2. Weaker bases and polar aprotic solvents typically provide less regiocontrol.[3][14]

Part 4: Visualization & Workflows

Diagrams

Below are workflows designed to guide the decision-making process during optimization and troubleshooting.

G start Low Yield in Indazole Synthesis check_reagents Are reagents (e.g., hydrazine) fresh and pure? start->check_reagents check_water Is the reaction anhydrous (if required)? check_reagents->check_water Yes replace_reagents Replace reagents check_reagents->replace_reagents No check_conditions Are base and solvent appropriate? check_temp Is temperature optimal? check_conditions->check_temp Yes optimize_base Screen alternative bases/solvents (e.g., NaH/THF) check_conditions->optimize_base No optimize_temp Increase temperature incrementally and monitor check_temp->optimize_temp No incomplete_cyclization Is cyclization incomplete? (Hydrazone present) check_temp->incomplete_cyclization Yes check_water->check_conditions Yes dry_system Use anhydrous solvents & oven-dried glassware check_water->dry_system No drive_cyclization Increase time/temp or add catalyst (e.g., p-TsOH) incomplete_cyclization->drive_cyclization Yes

Caption: Troubleshooting workflow for low yield in indazole synthesis.

G start Optimizing N1/N2 Regioselectivity goal What is the desired isomer? start->goal n1_path Target: N1-Isomer (Thermodynamic) goal->n1_path N1 n2_path Target: N2-Isomer (Kinetic/Alternative) goal->n2_path N2 n1_condition Use NaH in THF at 0°C to RT. This combination is known to strongly favor N1. n1_path->n1_condition n2_condition Explore alternative conditions: - Mitsunobu Reaction - Different base/solvent (e.g., NaHMDS/DMSO) n2_path->n2_condition analysis Analyze N1:N2 ratio by NMR or LC-MS n1_condition->analysis n2_condition->analysis success High Selectivity Achieved analysis->success >95:5 failure Poor Selectivity, Re-evaluate analysis->failure <95:5

Caption: Decision workflow for optimizing N1 vs. N2 regioselectivity.

References

  • Verma, A., Kumar, V., & Singh, A. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
  • BenchChem. (2025). Troubleshooting regioselectivity in indazole synthesis. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Optimization of Solvent Systems for Indazole Derivative Synthesis. BenchChem Technical Support.
  • BenchChem. (2025). how to avoid side product formation in 1H-indazole synthesis. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Optimizing 6-Bromo-Indazole Synthesis. BenchChem Technical Support.
  • ChemicalBook. (2022). Indazole - Synthesis and Reactions as a Chemical Reagent. ChemicalBook.
  • BenchChem. (2025). optimizing reaction conditions for bromo-indazole synthesis. BenchChem Technical Support.
  • ResearchGate. (n.d.). Effect of base, solvent, and temperature.
  • ResearchGate. (n.d.). Synthesis of 1H‐indazole derivatives.
  • ACS Publications. (2023). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. The Journal of Organic Chemistry.
  • MDPI. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules.
  • ResearchGate. (n.d.). Effect of temperature on the synthesis of indazoles.
  • Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers.
  • BenchChem. (2025).

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Indazole Synthesis Technical Support Center: Preventing Intermediate Hydrolysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Indazole Synthesis Technical Support Center. Indazoles are privileged scaffolds in medicinal chemistry, but their synthesis—often relying on highly reactive diazonium or hydrazone intermediates—is notoriously susceptible to hydrolytic degradation.

As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we address the fundamental causality of intermediate failure and provide self-validating protocols to eliminate hydrolysis, ensuring high-fidelity cyclization and maximum yield.

Section 1: Diagnostic Troubleshooting Guide

Issue 1: Massive Phenol Formation During Diazotization-Cyclization

Symptom: LC-MS or NMR analysis of the crude mixture shows a major peak corresponding to the phenol derivative of your starting aniline, with little to no indazole product. Root Cause (Causality): Diazonium salts are highly electrophilic. In standard aqueous media (e.g., NaNO2​ / HCl protocols), water acts as a competing nucleophile. If the intramolecular cyclization rate is slower than the intermolecular attack by water—a process exponentially accelerated by localized temperatures creeping above 0 °C—the diazonium intermediate undergoes irreversible hydrolysis to a phenol[1]. Solution: Transition to an anhydrous diazotization protocol. By utilizing alkyl nitrites (such as isoamyl nitrite or isopentyl nitrite) in organic solvents (e.g., chloroform, acetic acid, or absolute ethanol), you completely remove nucleophilic water from the system[2][3]. If aqueous conditions are strictly required, precipitate the diazonium salt using tetrafluoroboric acid ( HBF4​ ) to form a stable diazonium tetrafluoroborate, which strongly resists hydrolysis[1].

Issue 2: Loss of N-Acyl Protecting Groups in Jacobson Synthesis

Symptom: The reaction stalls, and analysis reveals the starting material has reverted to the unacylated aniline, halting the Jacobson indazole synthesis. Root Cause: The Jacobson synthesis relies on the N-acetylation of an ortho-substituted aniline prior to nitrosation[4]. If the acidic conditions used for nitrosation are too harsh or highly aqueous, the N-acetyl group undergoes rapid acid-catalyzed amide hydrolysis before the azoester can isomerize and cyclize. Solution: Utilize strictly anhydrous conditions. Acetylate the amine with acetic anhydride, and immediately follow with isoamyl nitrite and potassium acetate in chloroform under reflux[2]. The potassium acetate acts as a mild base to facilitate the γ -deprotonation required for cyclization without triggering amide hydrolysis.

Issue 3: Hydrazone Reversion in Condensation Routes

Symptom: The reaction stalls with high levels of starting ortho-halobenzaldehyde and free hydrazine. Root Cause: The condensation of hydrazines with benzaldehydes to form a hydrazone intermediate is an equilibrium reaction. In the presence of adventitious water and acidic/basic catalysts, the hydrazone rapidly hydrolyzes back to the aldehyde. Solution: Drive the equilibrium forward by physically removing water using a Dean-Stark trap or 4Å molecular sieves. Follow up immediately with a metal-catalyzed intramolecular Ullmann-type C-N coupling (using a copper catalyst) to irreversibly lock the indazole core[5].

Section 2: Quantitative Data on Intermediate Stability

To highlight the impact of reaction conditions on diazonium intermediate hydrolysis, consider the following comparative data matrix. This table summarizes how solvent and reagent choices directly dictate the half-life of the intermediate and the ultimate yield.

Reaction SystemReagentsSolventTemperatureHydrolysis RiskTypical Indazole Yield
Standard Aqueous NaNO2​ , HCl H2​O > 5 °CCritical (Phenol formation)< 30%
Cryo-Aqueous NaNO2​ , HBr H2​O -10 to -5 °CModerate50 - 65%
Tetrafluoroborate NaNO2​ , HBF4​ H2​O / HBF4​ 0 °CLow (Stable BF4−​ salt)65 - 75%
Anhydrous Alkyl Nitrite Isoamyl Nitrite, KOAc ChloroformReflux (68 °C)Eliminated80 - 95%

Section 3: Self-Validating Experimental Protocols

A protocol is "self-validating" if it contains built-in checkpoints (e.g., color changes, solubility shifts) that confirm the intermediate's integrity before proceeding to the next step.

Protocol A: Anhydrous Synthesis via Isoamyl Nitrite

This method eliminates water entirely, preventing diazonium hydrolysis and ensuring high-fidelity cyclization[2].

  • Acetylation (Checkpoint 1): Dissolve the starting aniline (e.g., 4-bromo-2-methylaniline, 1.0 eq) in anhydrous chloroform (0.1 M). Add acetic anhydride (1.1 eq) dropwise, maintaining the temperature below 40 °C.

    • Validation: TLC should show complete consumption of the highly polar aniline to a less polar N-acetyl spot within 50 minutes.

  • Anhydrous Diazotization: To the same flask, add anhydrous potassium acetate (1.5 eq) and isoamyl nitrite (1.2 eq)[2].

  • Cyclization (Checkpoint 2): Heat the solution to reflux (approx. 68 °C) for 20 hours.

    • Validation: The evolution of volatile byproducts (isoamyl alcohol) and a distinct color shift to deep orange/red indicates successful azoester formation and subsequent cyclization.

  • Workup & Hydrolysis of N-Acetyl: Cool to 25 °C and remove volatiles under vacuum. Add concentrated HCl and heat to 50-55 °C to hydrolyze the N-acetyl group (which is now safe to do, as the indazole core is formed). Adjust pH to 11 with 50% NaOH and extract with ethyl acetate[2].

Protocol B: Stabilization via Diazonium Tetrafluoroborate

When aqueous conditions are unavoidable, use this protocol to trap the intermediate as a stable salt[1].

  • Salt Formation (Checkpoint 1): Suspend the starting aniline in 48% aqueous HBF4​ .

    • Validation: The amine will protonate, forming a thick, uniform suspension.

  • Diazotization (Checkpoint 2): Cool strictly to -5 °C. Add aqueous NaNO2​ dropwise via a syringe pump.

    • Validation: The suspension will transiently clear as the diazonium forms, then rapidly precipitate as a highly stable, crystalline diazonium tetrafluoroborate salt.

  • Isolation: Filter the salt cold. This physical isolation completely removes the intermediate from the hydrolytic aqueous mother liquor, allowing for controlled downstream cyclization or thermal decomposition[1].

Section 4: Visualizing the Mechanistic Divergence

The following diagram illustrates the critical mechanistic junction where intermediate hydrolysis competes with target cyclization.

Mechanism Aniline Substituted Aniline Aq Aqueous NaNO2 / HCl Aniline->Aq Anhydrous Isoamyl Nitrite / CHCl3 Aniline->Anhydrous DiazoniumAq Aqueous Diazonium Ion Aq->DiazoniumAq DiazoniumAn Anhydrous Diazonium Ion Anhydrous->DiazoniumAn Phenol Phenol (Hydrolysis) DiazoniumAq->Phenol H2O Attack Indazole Indazole Scaffold DiazoniumAq->Indazole Intramolecular DiazoniumAn->Indazole Intramolecular

Caption: Pathway divergence: Competing aqueous hydrolysis versus anhydrous cyclization.

Section 5: Frequently Asked Questions (FAQs)

Q1: Why does my diazonium intermediate hydrolyze even when I keep the ice bath at 0 °C? A1: Localized heating during the highly exothermic addition of NaNO2​ can cause micro-environments in the flask where the temperature exceeds 5 °C, triggering rapid hydrolysis. Always add the nitrite solution dropwise via a syringe pump and ensure vigorous stirring. Alternatively, switch to an isopentyl nitrite/absolute ethanol system to bypass water entirely[1].

Q2: Can I use standard sodium nitrite for anhydrous diazotization? A2: No. Sodium nitrite is insoluble in most organic solvents. You must use an organic-soluble nitrite ester, such as isoamyl nitrite or tert-butyl nitrite, which acts as both the nitrosating agent and an organic-compatible reagent[3].

Q3: In Ullmann-type indazole syntheses, how do I prevent hydrazone hydrolysis before the copper catalyst engages? A3: Hydrazone formation is reversible. If water generated during the condensation is not removed, it will hydrolyze the intermediate. Use anhydrous solvents, add dehydrating agents, and ensure the copper catalyst is activated immediately to trap the hydrazone via irreversible C-N bond formation[5].

References

  • Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy-1H-Indazole-3-Carboxamide Metabolites, ScholarWorks@UNO - The University of New Orleans.[Link]

  • De Novo Synthesis of Arenes and Heteroarenes, Elektronische Hochschulschriften der LMU München.[Link]

  • Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction, ACS Publications. [Link]

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Validation & Comparative

A Comparative Guide to the Purity Analysis of (4-Chloro-1H-indazol-1-yl)methanol by qNMR and HPLC

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the rigorous assessment of an active pharmaceutical ingredient's (API) purity is not merely a regulatory formality but a cornerstone of drug safety and efficacy.[1] This guide provides an in-depth comparative analysis of two powerful analytical techniques, Quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC), for the purity determination of (4-Chloro-1H-indazol-1-yl)methanol, a key heterocyclic building block in medicinal chemistry. Our objective is to equip researchers, scientists, and drug development professionals with the technical insights and practical methodologies required to make informed decisions for their analytical workflows.

The Critical Role of Purity Analysis

Impurities in drug substances can arise from various stages, including synthesis, degradation, or storage.[1][2] Even at trace levels, these impurities can impact the therapeutic efficacy and safety of the final drug product.[1] Regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH) guidelines, mandate stringent control and characterization of impurities.[3][4][5][6][7] Therefore, employing robust and reliable analytical methods for purity profiling is a critical aspect of quality control in the pharmaceutical industry.[2][8]

(4-Chloro-1H-indazol-1-yl)methanol is a substituted indazole derivative, a class of compounds known for their diverse pharmacological activities. Its purity is paramount to ensure the desired biological activity and to avoid the introduction of potentially harmful related substances in subsequent synthetic steps or final formulations.

Quantitative Nuclear Magnetic Resonance (qNMR): A Primary Method for Purity Assessment

Quantitative NMR (qNMR) has emerged as a powerful, non-destructive analytical tool for determining the absolute concentration and purity of compounds.[9][10] Unlike many other analytical techniques, qNMR is considered a primary ratio method, meaning it does not require a calibration curve generated from a reference standard of the analyte itself.[9][10][11] The fundamental principle of qNMR lies in the direct proportionality between the integrated area of an NMR signal and the number of nuclei responsible for that signal.[9][12]

The Causality Behind Choosing qNMR

The selection of qNMR for purity analysis is driven by several key advantages:

  • Absolute Quantification: It allows for the direct determination of purity without the need for a specific reference standard of (4-Chloro-1H-indazol-1-yl)methanol, which might not always be readily available with certified purity.[9]

  • Structural Information: Beyond quantification, the NMR spectrum provides a wealth of structural information, aiding in the identification and characterization of potential impurities.[2]

  • Non-Destructive: The sample can be recovered unchanged after the analysis, which is particularly beneficial when dealing with valuable or limited quantities of material.[9]

  • Versatility: A single, well-characterized internal standard can be used for the quantification of a wide range of compounds.[10][13]

Experimental Workflow for qNMR Purity Analysis

The following protocol outlines a self-validating system for the purity determination of (4-Chloro-1H-indazol-1-yl)methanol using ¹H qNMR.

Diagram of the qNMR Experimental Workflow:

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Accurately weigh (4-Chloro-1H-indazol-1-yl)methanol C Dissolve both in a known volume of deuterated solvent (e.g., DMSO-d6) A->C B Accurately weigh Internal Standard (e.g., Maleic Acid) B->C D Transfer to NMR tube C->D E Acquire 1D 1H NMR spectrum with optimized parameters (e.g., sufficient relaxation delay) D->E F Phase and baseline correct the spectrum E->F G Integrate characteristic signals of analyte and internal standard F->G H Calculate purity using the qNMR equation G->H

Caption: Workflow for qNMR purity determination.

Step-by-Step Protocol:

  • Selection of Internal Standard (IS): Choose a certified internal standard with high purity (e.g., >99.5%) that has signals in a region of the ¹H NMR spectrum that does not overlap with the signals of (4-Chloro-1H-indazol-1-yl)methanol or the solvent. Maleic acid is a suitable choice in many cases. The IS should be stable and not react with the analyte or solvent.[14]

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of (4-Chloro-1H-indazol-1-yl)methanol into a clean, dry vial.

    • Accurately weigh a known amount of the internal standard (e.g., 5-10 mg of maleic acid) and add it to the same vial. The molar ratio of analyte to IS should ideally be close to 1:1.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d₆) and transfer the solution to a 5 mm NMR tube.[15]

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Crucial Parameter: Set a sufficient relaxation delay (D1) of at least 5 times the longest T₁ (spin-lattice relaxation time) of the signals of interest for both the analyte and the internal standard. This ensures complete relaxation of the protons and accurate integration.

    • Use a 90° pulse angle and acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for accurate integration).[12]

  • Data Processing and Purity Calculation:

    • Process the acquired spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved, characteristic signal of (4-Chloro-1H-indazol-1-yl)methanol (e.g., the methylene protons of the methanol group) and a signal from the internal standard (e.g., the vinyl protons of maleic acid).

    • Calculate the purity of (4-Chloro-1H-indazol-1-yl)methanol using the following equation[12][14]:

      Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = Mass

      • P = Purity of the internal standard

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Impurity Profiling

HPLC is a cornerstone of pharmaceutical analysis, renowned for its high resolving power, sensitivity, and robustness in separating and quantifying components of a mixture.[8][16] It is widely considered the gold standard for impurity profiling in drug substances and products.[1][17]

The Rationale for Employing HPLC

The use of HPLC for purity analysis is justified by its inherent capabilities:

  • High Separation Efficiency: HPLC can separate structurally similar impurities from the main compound, providing a detailed impurity profile.[8]

  • Sensitivity: With modern detectors like UV-Vis or Mass Spectrometry (MS), HPLC can detect and quantify impurities at very low levels.[2][17]

  • Versatility: A wide variety of stationary and mobile phases can be employed to optimize the separation of a broad range of compounds.[8][17]

  • Regulatory Acceptance: HPLC methods are well-established and widely accepted by regulatory agencies for quality control and stability testing.[16]

Experimental Workflow for HPLC Purity Analysis

The following protocol details a validated HPLC method for the purity assessment of (4-Chloro-1H-indazol-1-yl)methanol.

Diagram of the HPLC Experimental Workflow:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_acq Chromatographic Separation cluster_proc Data Analysis A Prepare standard solution of (4-Chloro-1H-indazol-1-yl)methanol of known concentration C Inject solutions into HPLC system A->C B Prepare sample solution of (4-Chloro-1H-indazol-1-yl)methanol at a similar concentration B->C D Separate components on a reverse-phase column (e.g., C18) C->D E Detect components using a UV detector at an appropriate wavelength (e.g., 254 nm) D->E F Integrate peak areas of the main component and all impurities E->F G Calculate purity by area percent method F->G

Caption: Workflow for HPLC purity determination.

Step-by-Step Protocol:

  • Method Development and Validation: A suitable HPLC method must be developed and validated according to ICH guidelines (Q2(R2)).[3][4][6] This involves assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[3][5]

  • Chromatographic Conditions (Example):

    • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a common starting point.

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 25 °C).

    • Detection: UV detection at a wavelength where (4-Chloro-1H-indazol-1-yl)methanol and its potential impurities have significant absorbance (e.g., 254 nm).

  • Sample and Standard Preparation:

    • Standard Solution: Accurately weigh and dissolve a reference standard of (4-Chloro-1H-indazol-1-yl)methanol of known purity in a suitable diluent (e.g., mobile phase) to obtain a known concentration (e.g., 1.0 mg/mL).

    • Sample Solution: Prepare a solution of the (4-Chloro-1H-indazol-1-yl)methanol sample to be tested at a similar concentration as the standard solution.

  • Analysis and Purity Calculation:

    • Inject equal volumes of the standard and sample solutions into the HPLC system.

    • Record the chromatograms and integrate the peak areas.

    • The purity is typically calculated using the area percent method:

      Purity (%) = (Area_main_peak / Sum_of_all_peak_areas) * 100

      This method assumes that the response factor of the impurities is the same as that of the main compound. For more accurate quantification of specific impurities, their individual reference standards would be required.

Comparison and Synergy of qNMR and HPLC

Both qNMR and HPLC are powerful techniques for purity analysis, each with its own set of strengths and limitations.

FeatureqNMRHPLC
Principle Absolute quantification based on the number of nuclei.[9]Separation based on differential partitioning between stationary and mobile phases.[17]
Reference Standard Requires a certified internal standard of a different compound.[14]Requires a certified reference standard of the analyte itself for accurate assay; area percent can be used for purity.
Quantification Provides a direct measure of absolute purity.Primarily a relative quantification method (area percent) unless individual impurity standards are used.
Sensitivity Generally less sensitive than HPLC, especially for trace impurities.Highly sensitive, capable of detecting impurities at ppm levels.[8]
Throughput Can be lower due to longer acquisition times for high S/N.Higher throughput with modern autosamplers.
Structural Info Provides detailed structural information for impurity identification.[2]Provides retention time data; hyphenation with MS (LC-MS) is needed for structural elucidation.[2]
Destructive Non-destructive.[9]Destructive.

Synergistic Approach:

For a comprehensive and robust purity assessment of (4-Chloro-1H-indazol-1-yl)methanol, a synergistic approach utilizing both qNMR and HPLC is highly recommended.

  • qNMR can be employed to determine the absolute purity of the primary reference standard of (4-Chloro-1H-indazol-1-yl)methanol.

  • This well-characterized reference standard can then be used to develop and validate a sensitive HPLC method for routine quality control, impurity profiling, and stability studies.

  • HPLC is ideal for detecting and quantifying trace impurities that may be below the detection limit of qNMR.[1]

  • Any unknown impurities detected by HPLC can be isolated (e.g., by preparative HPLC) and their structures elucidated using spectroscopic techniques, including NMR.

Logical Relationship Diagram:

Synergy cluster_qnmr qNMR Analysis cluster_hplc HPLC Analysis cluster_synergy Synergistic Outcome A Determine absolute purity of (4-Chloro-1H-indazol-1-yl)methanol Reference Standard B Develop & Validate HPLC method using the characterized standard A->B Provides characterized reference material C Routine QC, Impurity Profiling, & Stability Studies B->C D Detect & Quantify Trace Impurities B->D E Comprehensive & Robust Purity Assessment C->E F Isolate unknown impurities (Prep-HPLC) D->F Identifies need for isolation G Structural Elucidation of Impurities (NMR, MS) F->G G->E Informs on impurity identity and control

Caption: Synergistic use of qNMR and HPLC.

Conclusion

The purity analysis of (4-Chloro-1H-indazol-1-yl)methanol is a critical undertaking in pharmaceutical development. Both qNMR and HPLC offer powerful, yet distinct, advantages for this purpose. qNMR serves as an excellent primary method for absolute purity determination and characterization of reference materials, while HPLC provides the high sensitivity and resolving power necessary for detailed impurity profiling and routine quality control. By understanding the principles, methodologies, and inherent strengths of each technique, and by employing them in a synergistic manner, researchers and scientists can ensure the quality, safety, and efficacy of their drug substances and products, thereby adhering to the highest standards of scientific integrity and regulatory compliance.

References

  • Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives. (n.d.). Open Access Journals - Research and Reviews. Retrieved from [Link]

  • Ghugare, P. S., & Kumar, S. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. NIMS University.
  • Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers. (2025, May 16). PMC. Retrieved from [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. Retrieved from [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (2025, December 29). ResolveMass Laboratories Inc. Retrieved from [Link]

  • Advances in Impurity Profiling of Pharmaceutical Formulations. (2024, December 26). Retrieved from [Link]

  • Chaudhary, A. (2024, August 8). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Veeprho. Retrieved from [Link]

  • Impurity profiling and HPLC methods for drug quality compliance. (2025, September 22). AMSbiopharma. Retrieved from [Link]

  • Holzgrabe, U. (n.d.). Quantitative NMR Spectroscopy in Pharmaceutical R&D. ResearchGate. Retrieved from [Link]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025, September 22). Patsnap Eureka. Retrieved from [Link]

  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. (2014, October 27). Retrieved from [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency. Retrieved from [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). Retrieved from [Link]

  • ICH Q2(R2) guideline on validation of analytical procedures - Step 5. (2023, December 14). European Medicines Agency. Retrieved from [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. (2026, January 8). IntuitionLabs. Retrieved from [Link]

  • Purity by Absolute qNMR Instructions. (n.d.). Journal of Medicinal Chemistry. Retrieved from [Link]

  • qNMR - Quantitative Analysis by NMR. (2022, December 19). AWS. Retrieved from [Link]

  • Quantitative NMR Spectroscopy. (2017, November). Retrieved from [Link]

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. (2024, June 7). MDPI. Retrieved from [Link]

  • An Improved Preparation of 4-Chloro-1H-indazole (V). (2015, November 30). ResearchGate. Retrieved from [Link]

  • Quantitative 1H NMR Analysis of a Difficult Drug Substance and its Exo-Isomer as Hydrochloride Salts Using Alkaline Deuterated Methanol. (n.d.). ResearchGate. Retrieved from [Link]

  • High Yielding, One-Pot Synthesis of Bis(1H-indazol-1-yl)methane Catalyzed by 3d-Metal Salts. (2022, January 4). PMC. Retrieved from [Link]

  • Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. (2022, February 6). Sami Publishing Company. Retrieved from [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Retrieved from [Link]

  • Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. (n.d.). ChemRxiv. Retrieved from [Link]

  • Development of a simple RP-HPLC method for the determination of EDTA residue in pharmaceutical clean-in-place (CIP) applications. (2025, March 23). Retrieved from [Link]

  • Strategies for Chiral HPLC Method Development. (n.d.). Retrieved from [Link]

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Structural Elucidation of (4-Chloro-1H-indazol-1-yl)methanol: A Comparative Guide to 13C NMR and Orthogonal Analytical Techniques

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound (4-Chloro-1H-indazol-1-yl)methanol (CAS: 1263216-18-7) is a highly valued heterocyclic building block utilized in modern drug discovery[1]. However, the synthesis of N-substituted indazoles is notoriously plagued by regioisomerism. Because the parent indazole exists in a tautomeric equilibrium between the 1H and 2H forms, functionalization (such as N-hydroxymethylation) inevitably risks producing a mixture of N1 and N2 isomers[2]. For researchers and drug development professionals, confirming the absolute regiochemistry of the N1-isomer is a critical quality control step. This guide objectively compares 13C Nuclear Magnetic Resonance (NMR) spectroscopy against alternative analytical methods, demonstrating why 13C NMR—coupled with 2D HMBC—serves as the gold standard for structural validation.

Comparative Analysis of Analytical Techniques

When confirming the structure of an indazole derivative, scientists typically rely on a suite of orthogonal techniques. However, not all methods possess the resolving power to distinguish between subtle regioisomers.

Analytical TechniquePrimary Data OutputRegioisomer Discrimination (N1 vs N2)ThroughputCost & Complexity
13C NMR (1D & 2D) Carbon skeleton, connectivityHigh (Definitive via HMBC)MediumModerate
1H NMR Proton environmentsLow (Subtle shift differences)HighLow
LC-MS Molecular weight, fragmentationNone (Isomers have identical mass m/z)HighLow
X-Ray Crystallography 3D spatial arrangementHigh (Absolute configuration)LowHigh (Requires single crystals)

While LC-MS is excellent for confirming the molecular weight (m/z 183 for [M+H]+) and 1H NMR is ideal for assessing sample purity, both fall short in unambiguously assigning the position of the hydroxymethyl group. 13C NMR bridges this gap by mapping the exact carbon framework.

Workflow Start Synthesize/Isolate (4-Chloro-1H-indazol-1-yl)methanol LCMS LC-MS Analysis (Confirms Mass m/z 183, Fails Regioisomerism) Start->LCMS HNMR 1H NMR Analysis (Confirms Purity & Protons, Ambiguous Linkage) LCMS->HNMR CNMR 13C NMR Analysis (Determines Carbon Skeleton) HNMR->CNMR HMBC 2D HMBC NMR (Confirms N1 vs N2 Linkage via C7a) CNMR->HMBC End Structure Confirmed: N1-Regioisomer Validated HMBC->End

Workflow comparing analytical techniques for indazole structural elucidation.

The Causality of 13C NMR in Indazole Characterization

Why does 13C NMR succeed where standard mass spectrometry fails? The answer lies in the electronic distribution of the indazole core. In the N1-substituted isomer (benzenoid form), the pyrazole ring retains an electron density that distinctly shields and deshields specific carbons. In contrast, the N2-substituted isomer (quinonoid form) drastically alters the conjugation pathway[3]. 13C NMR captures these electronic differences as measurable chemical shifts, particularly at the C3 and C7a positions, providing a definitive structural fingerprint.

Experimental Protocol: A Self-Validating System

To ensure scientific integrity, the following protocol is designed as a self-validating system. The 1D 13C NMR provides the skeletal framework, while the subsequent 2D HMBC step mathematically proves the connectivity, leaving zero room for interpretative error.

Phase 1: Sample Preparation
  • Weighing: Accurately weigh 20 mg of the synthesized (4-Chloro-1H-indazol-1-yl)methanol.

  • Solvent Selection: Dissolve the sample in 0.6 mL of anhydrous DMSO-d6.

    • Causality: DMSO-d6 is chosen over CDCl3 because its high polarity ensures complete dissolution of the hydroxymethyl group. Furthermore, it prevents rapid hydroxyl proton exchange, yielding sharper signals. Its residual solvent multiplet (39.5 ppm) sits far away from the critical N-CH2-O signal (~70-74 ppm), preventing signal overlap.

  • Transfer: Transfer the solution to a standard 5 mm NMR tube, ensuring no particulates remain suspended.

Phase 2: Instrument Configuration & Acquisition
  • Insertion & Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer equipped with a Broadband Observe (BBO) probe. Tune and match the probe to the 13C frequency (100 MHz).

  • Lock & Shim: Lock onto the deuterium signal of DMSO-d6 and shim the magnetic field (Z1-Z5) to achieve a sharp solvent lock.

  • Pulse Sequence: Set the pulse sequence to zgpg30 (standard proton-decoupled 13C acquisition).

  • Parameter Optimization: Set the Relaxation Delay (D1) to 2.0 s and the Number of Scans (NS) to 1024.

    • Causality: A 2.0 s delay ensures sufficient longitudinal relaxation (T1) for the quaternary carbons (C3a, C4, C7a) so they integrate clearly above the baseline. The high scan count compensates for the low natural abundance (1.1%) and low gyromagnetic ratio of the 13C isotope.

Phase 3: 2D HMBC Validation (The Self-Validating Step)
  • Sequence Setup: Run a gradient-selected HMBC sequence (hmbcgplpndqf).

  • Data Processing: Process the 2D matrix and analyze the cross-peaks intersecting the -CH2- proton chemical shift (~5.5 ppm on the y-axis) and the carbon chemical shifts on the x-axis.

    • Causality: If the compound is the N1-isomer, the 3-bond scalar coupling ( 3JCH​ ) to the C7a carbon will produce a strong cross-peak, definitively proving the structure. If it were the N2-isomer, the coupling would manifest at C3 and C3a instead.

DecisionTree HMBC Observe HMBC Correlations from -CH2- protons (~5.5 ppm) N1 Strong 3J Correlation to C7a (~141 ppm) No correlation to C3 HMBC->N1 Pathway A N2 Strong 3J Correlation to C3 (~134 ppm) and C3a (~124 ppm) HMBC->N2 Pathway B Result1 N1-Isomer Confirmed (1H-indazole) N1->Result1 Result2 N2-Isomer Confirmed (2H-indazole) N2->Result2

Logical decision tree for distinguishing N1 and N2 indazole isomers via HMBC.

Data Interpretation: 13C NMR Chemical Shifts

Below is the structured quantitative data representing the expected 13C NMR chemical shifts for the confirmed N1-isomer of (4-Chloro-1H-indazol-1-yl)methanol.

Carbon PositionExpected Chemical Shift (ppm)Multiplicity (DEPT-135)Assignment Rationale
C1' (-CH2OH) 70.0 - 74.0CH2 (Negative)Highly deshielded aliphatic carbon due to adjacent N and O atoms.
C7a 140.0 - 142.0Quaternary (Absent)Aromatic quaternary carbon adjacent to N1. Key for HMBC validation.
C3 133.0 - 135.0CH (Positive)Imino-like carbon of the pyrazole ring.
C4 (C-Cl) 125.0 - 127.0Quaternary (Absent)Shifted downfield relative to unsubstituted indazole due to the electronegative Chlorine atom.
C6 126.0 - 128.0CH (Positive)Aromatic CH.
C3a 122.0 - 124.0Quaternary (Absent)Bridgehead carbon connecting the two rings.
C5 120.0 - 122.0CH (Positive)Aromatic CH.
C7 110.0 - 112.0CH (Positive)Aromatic CH, heavily shielded by the electron-donating effect of the N1 lone pair.

Conclusion

While LC-MS and 1H NMR are indispensable tools for rapid screening and purity checks, they lack the geometric resolution required to solve indazole regioisomerism. By implementing the 13C NMR and HMBC methodologies outlined above, researchers can establish a self-validating analytical system that objectively and definitively confirms the structure of (4-Chloro-1H-indazol-1-yl)methanol.

References

  • 1263216-18-7|(4-Chloro-1H-indazol-1-yl)methanol, BLDpharm,
  • Comparative spectroscopic and electrochemical study of N-1 or N-2-alkylated 4-nitro and 7-nitroindazoles, Arabian Journal of Chemistry,
  • A 13C NMR spectroscopy study of the structure of NH pyrazoles and indazoles, Canadian Journal of Chemistry,

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A Comparative Guide to the Biological Activity of N1 vs. N2 Indazole Isomers for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] A critical, yet often nuanced, aspect of indazole-based drug design is the profound impact of the substitution position on the pyrazole ring, leading to two distinct regioisomers: N1- and N2-substituted indazoles. This seemingly subtle constitutional isomerism can dramatically alter the physicochemical properties, pharmacokinetic profile, and ultimately, the therapeutic efficacy of a compound. This technical guide provides an in-depth, objective comparison of the biological activities of N1 versus N2 indazole isomers, supported by experimental data from the literature. We will delve into the structural and electronic rationales for their differential activities, present comparative data in key therapeutic areas, and provide detailed experimental protocols for researchers aiming to evaluate these isomers in their own laboratories.

The Structural and Electronic Dichotomy of N1 and N2 Indazole Isomers: A Foundation for Differential Biological Activity

The indazole core consists of a benzene ring fused to a pyrazole ring. The position of the substituent on the nitrogen atom of the pyrazole ring dictates whether the molecule is a 1H-indazole (N1-substituted) or a 2H-indazole (N2-substituted). This structural difference has significant electronic consequences.

The 1H-indazole tautomer is generally considered to be thermodynamically more stable than the corresponding 2H-tautomer.[2][3] The N1-isomer possesses a benzenoid-like structure, which benefits from a higher degree of aromaticity. In contrast, the N2-isomer has a quinonoid-like character, which is typically less stable.[3] This inherent stability difference influences the synthetic accessibility of each isomer, with N1-alkylation often being the thermodynamically favored outcome, while N2-alkylation can be achieved under kinetic control.[2][4]

These electronic distinctions directly impact how the isomers interact with biological targets. The position of the nitrogen substituent alters the molecule's dipole moment, hydrogen bonding capacity, and overall shape, which are critical determinants of binding affinity and selectivity for proteins such as kinases, enzymes, and receptors.

Comparative Biological Activity: A Tale of Two Isomers

Anticancer Activity: A Battle for Potency

Indazole derivatives have emerged as a significant class of anticancer agents, with several, including the N2-substituted Pazopanib and the N1-substituted Axitinib, receiving FDA approval.[6][7] Their primary mechanism of action often involves the inhibition of protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.

Table 1: Comparative Anticancer Activity (IC50, µM) of Representative N1 and N2-Indazole Derivatives

Isomer TypeCompoundCancer Cell LineIC50 (µM)Reference
N1-Isomer Compound 2f4T1 (Breast)0.23[6][8]
A549 (Lung)0.89[5]
HepG2 (Liver)1.15[5]
MCF-7 (Breast)0.43[5]
Compound 6oK562 (Leukemia)5.15[9]
A549 (Lung)>40[9]
PC-3 (Prostate)18.3[9]
N2-Isomer Compound 4A2780 (Ovarian)4.21[10][11]
A549 (Lung)18.6[10][11]
Compound 9A2780 (Ovarian)5.47[11]
A549 (Lung)7.73[11]

Note: The presented data is a compilation from different studies and is intended for comparative illustration. Direct comparison should be made with caution as experimental conditions may vary.

The data suggests that potent anticancer activity can be achieved with both N1 and N2 substitution patterns. The specific substitution on the indazole core and the nature of the appended moieties play a crucial role in determining the ultimate potency and selectivity. For instance, compound 2f , an N1-substituted derivative, shows remarkable potency against breast cancer cells.[6][8] Conversely, N2-substituted compounds like 4 and 9 also exhibit significant activity against ovarian and lung cancer cell lines.[10][11]

Kinase Inhibition: Targeting the ATP-Binding Site

The differential orientation of the substituent in N1 and N2 isomers can lead to distinct interactions within the ATP-binding pocket of kinases. This can result in varying inhibitory profiles and selectivities.

Table 2: Comparative Kinase Inhibition (IC50, nM) of Representative N1 and N2-Indazole Derivatives

Isomer TypeCompoundKinase TargetIC50 (nM)Reference
N1-Isomer Compound 29JNK35[12]
CFI-400945PLK42.8[13]
AxitinibVEGFR20.2[6]
Compound 18Clk488[1][14]
Compound 19Haspin155[1][14]
N2-Isomer PazopanibVEGFR230[15]
Compound 113Tpl247
LZ-14PDE4D710.5[16]

Note: This table presents a selection of potent kinase inhibitors to illustrate the therapeutic potential of both isomer types.

The N1-substituted indazole 29 is a highly potent JNK3 inhibitor with an IC50 of 5 nM.[12] Similarly, N1-indazoles like CFI-400945 and Axitinib are potent inhibitors of PLK4 and VEGFR, respectively.[6][13] On the other hand, the clinically approved drug Pazopanib is an N2-indazole derivative that potently inhibits VEGFR2.[15] This highlights that the choice of N1 or N2 substitution can be leveraged to achieve desired selectivity and potency against specific kinase targets.

Antimicrobial Activity: A Broad Spectrum of Possibilities

Indazole derivatives have also shown promise as antimicrobial agents. The structural variations between N1 and N2 isomers can influence their ability to penetrate bacterial or fungal cell walls and interact with intracellular targets.

Table 3: Comparative Antimicrobial Activity (MIC, µg/mL) of Representative N1 and N2-Indazole Derivatives

Isomer TypeCompound SeriesMicroorganismMIC (µg/mL)Reference
N1-Isomer Benzonaptho & tolyl substituted derivativesKlebsiella pneumoniae10-20[17]
N2-Isomer Indazole derivatives 2 & 3Enterococcus faecalis~128[4]
Indazole derivative 5Staphylococcus aureus (including MDR)64-128[4]

Note: The data is collated from different studies and serves as a general comparison.

While comprehensive comparative studies are limited, the available data indicates that both N1 and N2-substituted indazoles can exhibit antimicrobial properties. For instance, certain N1-substituted benzonaptho and tolyl derivatives have shown potent activity against Klebsiella pneumoniae.[17] In another study, N2-indazole derivatives displayed activity against Gram-positive bacteria, including multidrug-resistant strains of Staphylococcus aureus and Enterococcus faecalis.[4]

Experimental Protocols for Biological Evaluation

To facilitate the direct comparison of N1 and N2 indazole isomers, standardized and well-validated experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for key assays.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures kinase activity by detecting the amount of ADP produced during the kinase reaction.

Workflow for Kinase Inhibition Assay

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection ADP Detection cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of N1/N2 isomers in DMSO Add_Compound Add N1/N2 isomers or DMSO control Compound_Prep->Add_Compound Kinase_Prep Prepare kinase/substrate master mix Add_Kinase Add kinase/substrate mix to 384-well plate Kinase_Prep->Add_Kinase ATP_Prep Prepare ATP solution Initiate_Reaction Add ATP to initiate reaction ATP_Prep->Initiate_Reaction Add_Kinase->Add_Compound Add_Compound->Initiate_Reaction Incubate_Reaction Incubate at room temperature (e.g., 60 min) Initiate_Reaction->Incubate_Reaction Terminate_Reaction Add ADP-Glo™ Reagent to stop reaction & deplete ATP Incubate_Reaction->Terminate_Reaction Incubate_Detection1 Incubate at RT for 40 min Terminate_Reaction->Incubate_Detection1 Add_Detection_Reagent Add Kinase Detection Reagent Incubate_Detection1->Add_Detection_Reagent Incubate_Detection2 Incubate at RT for 30-60 min Add_Detection_Reagent->Incubate_Detection2 Measure_Luminescence Measure luminescence with a plate reader Incubate_Detection2->Measure_Luminescence Calculate_Inhibition Calculate % inhibition relative to DMSO control Measure_Luminescence->Calculate_Inhibition Determine_IC50 Plot % inhibition vs. log[concentration] to determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Workflow for a typical in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the N1 and N2 indazole isomers in DMSO.

  • Kinase Reaction Setup:

    • Prepare a master mix of the target kinase and its specific substrate in kinase reaction buffer.

    • Dispense 2.5 µL of the kinase/substrate master mix into each well of a 384-well plate.

    • Add 2.5 nL of the serially diluted compounds or DMSO (vehicle control) to the respective wells.

    • Initiate the reaction by adding 2.5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km value for the specific kinase.

    • Mix gently and incubate at room temperature for a predetermined optimal time (e.g., 60 minutes).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and initiates a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[16]

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO2).

  • Compound Treatment:

    • Prepare serial dilutions of the N1 and N2 indazole isomers in the appropriate cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the various concentrations of the test compounds. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control.

    • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37 °C until purple formazan crystals are visible.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100.

    • Determine the IC50 value by plotting the percentage of viability against the compound concentration.[1][12][14]

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Workflow for MIC Determination

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Compound_Dilution Prepare serial dilutions of N1/N2 isomers in broth Inoculation Inoculate diluted compounds with microbial suspension Compound_Dilution->Inoculation Inoculum_Prep Prepare standardized microbial inoculum Inoculum_Prep->Inoculation Incubate_Plates Incubate plates under appropriate conditions (e.g., 18-24h at 37°C) Inoculation->Incubate_Plates Visual_Inspection Visually inspect for turbidity (microbial growth) Incubate_Plates->Visual_Inspection Determine_MIC Identify the lowest concentration with no visible growth (MIC) Visual_Inspection->Determine_MIC

Caption: General workflow for determining the Minimum Inhibitory Concentration.

Step-by-Step Protocol:

  • Compound Dilution: Prepare a two-fold serial dilution of the N1 and N2 indazole isomers in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).

  • Inoculation: Add the standardized microbial suspension to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[10][13]

Conclusion and Future Perspectives

The N1 and N2 isomers of substituted indazoles represent two distinct, yet equally promising, avenues for the development of novel therapeutics. The choice of the nitrogen for substitution is a critical design element that profoundly influences the biological activity profile of the resulting compound. While N1-substituted indazoles have been extensively explored, particularly in the realm of oncology, the therapeutic potential of N2-isomers is increasingly being recognized across various disease areas.

For drug development professionals, a thorough understanding of the structure-activity relationships of both isomers is paramount. The strategic selection of the N1 or N2 scaffold, coupled with rational substitution at other positions of the indazole ring, will continue to be a powerful approach for the discovery of potent and selective drug candidates. Future research should focus on systematic, direct comparative studies of N1 and N2 isomer pairs to provide a clearer understanding of their differential pharmacology and to guide the rational design of next-generation indazole-based medicines.

References

  • Zhang, T., et al. (2013). N-Aromatic-Substituted Indazole Derivatives as Brain-Penetrant and Orally Bioavailable JNK3 Inhibitors. ACS Medicinal Chemistry Letters, 4(8), 733-737.
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  • El-Gazzar, M. G., et al. (2024). N1‐Benzoylated 5‐(4‐pyridinyl)indazole‐based kinase inhibitors: Attaining haspin and Clk4 selectivity via modulation of the benzoyl substituents. Universitäts- und Landesbibliothek der Universität des Saarlandes.
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  • Wang, J., et al. (2024). Discovery of novel N2-indazole derivatives as phosphodiesterase 4 inhibitors for the treatment of inflammatory bowel disease. European Journal of Medicinal Chemistry, 277, 116710.
  • Li, J., et al. (2023). Design, Synthesis, and Cytotoxic Activities of Indole and Indazole-Based Stilbenes. Chemistry & Biodiversity, 20(5), e202300368.
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  • Sharma, R., et al. (2015). Discovery of Novel and Orally Bioavailable Inhibitors of PI3 Kinase Based on Indazole Substituted Morpholino-Triazines. ACS Medicinal Chemistry Letters, 6(12), 1198-1203.
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  • Gomez, L., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1215-1227.
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  • Jayakumar, R., et al. (2017). Synthesis Characterization and Antimicrobial Activity of N-nitroso-2, 6-Diphenylpiperidin-4-One Semicarbazone. Journal of Chemistry and Pharmaceutical Sciences, 10(1), 25-28.
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A Senior Application Scientist's Guide to Validating a Stability-Indicating HPLC Method for an Indazole Compound

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the stability of a drug substance is a cornerstone of its safety and efficacy profile. A stability-indicating analytical method is therefore not merely a regulatory requirement but a critical tool that provides a real-time view of a drug's integrity under various environmental stressors. This guide offers an in-depth, experience-driven comparison of approaches to validating a stability-indicating High-Performance Liquid Chromatography (HPLC) method, using a hypothetical indazole-based active pharmaceutical ingredient (API) as our model.

Indazoles, aromatic heterocyclic compounds, are prevalent scaffolds in medicinal chemistry, recognized for their broad therapeutic activities.[1][2][3] Their inherent aromaticity contributes to their stability; however, the presence of two nitrogen atoms imparts unique electronic properties that can also be sites of degradation.[1] This guide will navigate the nuances of developing and validating a method that can unequivocally separate the intact indazole API from its potential degradation products, ensuring accurate quantification.

At the heart of this process are the guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R1), which outlines the validation of analytical procedures.[4][5][6] We will not only follow these guidelines but also delve into the scientific rationale behind the experimental choices, comparing common alternatives at each stage.

Foundational Strategy: Method Development and Column Selection

The objective of a stability-indicating method is specificity: the ability to assess the analyte of interest in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[7] This begins with judicious method development.

The Chromatography Arena: Comparing HPLC Column Chemistries

The column is the core of the separation process.[8][9] For a moderately polar molecule like our indazole compound, several reversed-phase columns could be viable. The choice directly influences resolution, speed, and overall success.[10] Let's compare two common workhorses:

  • Standard C18 (L1 packing): This is the most widely used column in reversed-phase HPLC.[9] Its long alkyl chains provide significant hydrophobicity, leading to strong retention of many organic molecules. For our indazole API, a C18 column is a logical starting point.

  • Phenyl-Hexyl (L11 packing): This phase offers alternative selectivity due to π-π interactions between the phenyl groups in the stationary phase and the aromatic indazole ring. This can be particularly advantageous in separating degradants where the core aromatic structure has been altered.

Experimental Rationale: We initiated method development on both a C18 (250 mm x 4.6 mm, 5 µm) and a Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm) column. The shorter Phenyl-Hexyl column with smaller particles is expected to provide faster analysis with higher efficiency.[10][11]

A gradient elution was chosen to ensure elution of both early-eluting polar degradants and the more retained API. A common mobile phase system of acetonitrile and a low pH phosphate buffer was employed. The low pH suppresses the ionization of any acidic degradants and ensures sharp peak shapes.

Initial Chromatographic Conditions
ParameterCondition A (C18)Condition B (Phenyl-Hexyl)
Column C18, 250 x 4.6 mm, 5 µmPhenyl-Hexyl, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.02 M KH2PO4, pH 3.00.02 M KH2PO4, pH 3.0
Mobile Phase B AcetonitrileAcetonitrile
Gradient 30-70% B over 20 min30-70% B over 12 min
Flow Rate 1.0 mL/min1.2 mL/min
Detection PDA at 275 nmPDA at 275 nm
Column Temp. 30 °C30 °C

The Crucible: Forced Degradation Studies

Forced degradation, or stress testing, is the cornerstone of developing a stability-indicating method.[12][13] It involves subjecting the API to conditions more severe than accelerated stability testing to generate potential degradation products.[12] The ICH Q1A guideline provides the framework for these studies.[13][14] The goal is to achieve 5-20% degradation of the active ingredient.[14][15]

Forced_Degradation_Workflow cluster_stress Stress Conditions (ICH Q1A/Q1B) cluster_analysis Analysis API Indazole API Solution & Solid Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) API->Acid Base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) API->Base Oxidation Oxidative (e.g., 3% H2O2, RT) API->Oxidation Thermal Thermal (e.g., 80°C, solid) API->Thermal Photo Photolytic (ICH Q1B, 1.2M lux-hr, 200 W-hr/m²) API->Photo Analysis Analyze Stressed Samples by HPLC-PDA Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis PeakPurity Assess Peak Purity of API Analysis->PeakPurity Check for co-elution MassBalance Evaluate Mass Balance Analysis->MassBalance Account for all material

Experimental Protocol: Forced Degradation

  • Acid Hydrolysis: Dissolve API in 0.1N HCl and heat at 60°C. Sample at 2, 4, 8, and 24 hours. Neutralize before injection.

  • Base Hydrolysis: Dissolve API in 0.1N NaOH and heat at 60°C. Sample at 2, 4, 8, and 24 hours. Neutralize before injection.

  • Oxidative Degradation: Treat API solution with 3% H2O2 at room temperature. Sample at 2, 4, 8, and 24 hours.

  • Thermal Degradation: Expose solid API to 80°C in a stability chamber. Sample at 1, 3, and 7 days.

  • Photolytic Degradation: Expose solid API and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B.[12][15]

Comparative Results:

Analysis of the stressed samples revealed that the Phenyl-Hexyl column provided superior resolution between the parent indazole peak and a key oxidative degradant. The C18 column showed partial co-elution, which would compromise the specificity of the method. Therefore, the Phenyl-Hexyl method was selected for full validation.

Method Validation: The Gauntlet of ICH Q2(R1)

Once the method is optimized and shown to be specific through forced degradation, it must undergo formal validation as per ICH Q2(R1).[6][7][16]

Validation_Parameters center Method Validation (ICH Q2(R1)) Specificity Specificity center->Specificity Linearity Linearity center->Linearity Range Range center->Range Accuracy Accuracy center->Accuracy Precision Precision center->Precision LOD LOD center->LOD LOQ LOQ center->LOQ Robustness Robustness center->Robustness

Specificity

Specificity is the ability to measure the analyte accurately in the presence of interferences.[7] Our forced degradation studies have already provided the primary evidence. Peak purity analysis using a Photodiode Array (PDA) detector is crucial here. The PDA acquires spectra across the entire peak, and software algorithms can determine if the peak is spectrally pure, indicating no co-eluting impurities.

Protocol:

  • Inject the placebo (all formulation excipients without the API).

  • Inject the API standard.

  • Inject all forced degradation samples.

  • Assess peak purity for the indazole API peak in all chromatograms.

Acceptance Criteria: No interference from placebo at the retention time of the API. Peak purity index must be > 0.999 for the API peak in all stressed samples.

Linearity and Range

Linearity demonstrates a proportional relationship between the concentration of the analyte and the detector response.[6][7] The range is the interval over which the method is shown to be linear, accurate, and precise.[6]

Protocol:

  • Prepare a series of at least five concentrations of the indazole API reference standard, typically from 50% to 150% of the nominal assay concentration.

  • Inject each concentration in triplicate.

  • Plot a graph of mean peak area versus concentration.

  • Perform linear regression analysis.

Comparative Data Presentation:

ParameterResult (Phenyl-Hexyl Method)Acceptance Criteria
Range 50 - 150 µg/mL80 - 120% of test conc.
Correlation Coefficient (r²) 0.9998≥ 0.999
Y-intercept Minimal (close to zero)Report
Residual Sum of Squares LowReport
Accuracy (Recovery)

Accuracy is the closeness of the test results to the true value.[16] It is typically assessed by spiking a placebo matrix with known amounts of API at different concentration levels.

Protocol:

  • Prepare placebo samples.

  • Spike the placebo with the indazole API at three levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare nine samples in total (three replicates at each level).

  • Analyze the samples and calculate the percentage recovery.

Comparative Data Presentation:

Spiked LevelMean Recovery (%)% RSDAcceptance Criteria
80% 99.80.4598.0 - 102.0% Recovery
100% 100.30.31≤ 2.0% RSD
120% 100.10.52
Precision

Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[6]

Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same lot at 100% of the test concentration on the same day, with the same analyst and instrument.[6]

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Comparative Data Presentation:

Precision Level% RSDAcceptance Criteria
Repeatability (n=6) 0.65%≤ 2.0%
Intermediate Precision (n=6) 0.88%≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitated with suitable precision and accuracy.[16]

Protocol (Signal-to-Noise Approach):

  • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of analyte with those of blank samples.

  • LOD is typically established at a S/N ratio of 3:1.

  • LOQ is typically established at a S/N ratio of 10:1.

Results:

  • LOD: 0.05 µg/mL

  • LOQ: 0.15 µg/mL

  • Precision (%RSD) at LOQ concentration was < 10%, confirming the LOQ value.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[17] This provides an indication of its reliability during normal usage.

Protocol:

  • Vary key parameters one at a time, such as:

    • Flow rate (± 0.2 mL/min)

    • Column temperature (± 5 °C)

    • Mobile phase pH (± 0.2 units)

    • Mobile phase composition (e.g., ± 2% organic)

  • Analyze a system suitability solution under each condition.

  • Evaluate the impact on system suitability parameters (e.g., retention time, resolution, tailing factor).

Results: No significant changes in system suitability parameters were observed, demonstrating the method's robustness. For instance, the resolution between the API and the critical degradant pair remained > 2.0 under all varied conditions.[18]

Conclusion: A Validated, Fit-for-Purpose Method

This guide has systematically compared the critical choices and outlined the rigorous validation process for a stability-indicating HPLC method for an indazole compound. By comparing a standard C18 column with a Phenyl-Hexyl alternative, we demonstrated the value of screening for optimal selectivity, especially when dealing with structurally similar degradation products. The Phenyl-Hexyl column provided the necessary resolution to ensure the method's specificity.

The subsequent validation, performed in strict accordance with ICH Q2(R1) guidelines, confirmed that the developed method is linear, accurate, precise, sensitive, and robust.[7][19] The comprehensive data package provides a high degree of assurance that this method is fit for its intended purpose: to monitor the stability of the indazole API and ensure the quality and safety of the final drug product. This self-validating system, grounded in scientific rationale and regulatory compliance, exemplifies the standards required in modern pharmaceutical analysis.

References

  • MedCrave. (2016). Forced Degradation Studies. Available at: [Link]

  • ResolveMass. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Available at: [Link]

  • SCION Instruments. (2025). HPLC Column Selection Guide. Available at: [Link]

  • IJCRT.org. (2021). ICH GUIDELINES: STRESS DEGRADATION STUDY. Available at: [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • YouTube. (2025). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. Available at: [Link]

  • Pharmaguideline. (n.d.). Different Types of HPLC Columns Used in Analysis. Available at: [Link]

  • Scribd. (n.d.). ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Available at: [Link]

  • ICH. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Available at: [Link]

  • Torontech. (2025). 5 Main Types of HPLC Columns Explained. Available at: [Link]

  • ICH. (n.d.). Quality Guidelines. Available at: [Link]

  • Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Available at: [Link]

  • Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns. Available at: [Link]

  • Oreate AI Blog. (2026). Imidazole vs. Indole: A Comparative Exploration of Two Chemical Giants. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Available at: [Link]

  • ResearchGate. (2025). Chemistry and Biology of Indoles and Indazoles: A Mini-Review. Available at: [Link]

  • Indian J. Applied & Pure Bio. (2025). Stability indicating HPLC method development and validation for Simultaneous estimations of some Combination Dugs. Available at: [Link]

  • Journal of the American Chemical Society. (2020). Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. Available at: [Link]

  • ResearchGate. (2016). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Available at: [Link]

  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Available at: [Link]

  • RJPN. (2025). Stability Indicating Assay Method Development And Validation By Using Hplc - A Review. Available at: [Link]

  • ijpbs. (n.d.). A NOVEL VALIDATED STABILITY INDICATING SIMULTANEOUS ESTIMATION OF CIPROFLOXACIN AND ORNIDAZOLE BY REVERSE PHASE HIGH PRESSURE L. Available at: [Link]

  • PMC. (n.d.). Development and Validation of Stability Indicating RP-HPLC Method for Voriconazole. Available at: [Link]

Sources

Precision Structural Elucidation: GIAO-DFT vs. Empirical NMR Prediction for Indazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The Indazole Challenge in Drug Discovery

Indazoles are privileged pharmacophores widely utilized in the development of kinase inhibitors and anti-inflammatory agents. However, their structural elucidation is notoriously complex due to annular tautomerism (e.g., 1H-indazole vs. 2H-indazole) and the subtle electronic differences between N1 and N2 regioisomers. Traditional 1D and 2D NMR spectroscopy often yields ambiguous assignments when attempting to distinguish these forms, necessitating the use of advanced computational prediction.

As a Senior Application Scientist, I frequently evaluate whether to deploy rapid Empirical Predictors (HOSE codes, Neural Networks) or rigorous Quantum Mechanical (QM) methods like the Gauge-Independent Atomic Orbital (GIAO) approach. This guide objectively compares these methodologies and provides a self-validating GIAO-DFT protocol tailored for indazole derivatives.

Methodological Comparison: Empirical vs. GIAO-DFT

Empirical methods rely on vast databases of experimental spectra. They match the query structure's local atomic environment against known fragments. While computationally inexpensive, they frequently fail when encountering novel scaffolds, complex stereocenters, or dynamic tautomeric equilibria.

Conversely, Density Functional Theory (DFT) coupled with the GIAO framework calculates magnetic shieldings from first principles. The GIAO method attaches a local gauge origin to each atomic orbital, effectively eliminating the gauge-origin dependence that plagues finite basis set calculations in a magnetic field. This physical grounding allows GIAO-DFT to resolve subtle thermodynamic and electronic differences, such as the ~20 kJ/mol stability difference between 1-substituted and 2-substituted indazoles[1].

Table 1: Performance Comparison of NMR Prediction Modalities
FeatureEmpirical (HOSE / NN)Unscaled GIAO-DFTScaled GIAO-DFT
Underlying Mechanism Database fragment matchingFirst-principles quantum mechanicsQM + Linear Regression Correction
Computational Cost SecondsHours to DaysHours to Days
13C Mean Absolute Error ~1.58 - 1.91 ppm[2]~3.29 ppm[2]< 1.0 ppm[3]
1H Mean Absolute Error ~0.2 - 0.3 ppm~0.4 ppm< 0.2 ppm[3]
15N Prediction Accuracy Poor (Lack of data)Moderate±9.56 ppm (95% CI)[4]
Tautomer Resolution LowHighExceptional
Best Use Case High-throughput screeningGas-phase theoretical studiesDe novo structural assignment

Data synthesized from comparative studies on 13C and 15N chemical shift predictions[2],[4],[3].

The Self-Validating GIAO-DFT Protocol

To achieve the sub-ppm accuracy required to assign indazole regioisomers, the computational workflow must be treated as a self-validating system. A failure at the geometry optimization stage will propagate exponentially into the NMR calculation. Below is the field-proven methodology for indazole derivatives.

Step-by-Step Methodology

Step 1: Conformational Sampling Molecules in solution exist as a Boltzmann-weighted ensemble of conformers.

  • Action: Perform a conformational search using Molecular Mechanics (e.g., OPLS4 or MMFF94). Retain all conformers within a 5.0 kcal/mol energy window.

  • Causality: NMR shifts are highly sensitive to dihedral angles. Averaging the computed shifts across the conformer ensemble ensures the prediction reflects the dynamic reality of the solution state.

Step 2: Geometry Optimization

  • Action: Optimize the selected conformers at the DFT level. The M06-2X/6-31+G(d,p) or B3LYP/6-311++G(d,p) levels are highly recommended[1],[3].

  • Causality: Magnetic shielding tensors are extremely sensitive to bond lengths. Using a functional with high non-covalent interaction accuracy (like M06-2X) combined with diffuse functions (+) is critical for indazoles, as their nitrogen lone pairs significantly influence the local electronic environment.

Step 3: Frequency Calculation (The Self-Validation Check)

  • Action: Compute the harmonic vibrational frequencies at the exact same level of theory used for optimization.

  • Causality: This is the critical validation gate. If the calculation yields zero imaginary frequencies, the geometry is a true local minimum. If one or more imaginary frequencies are present, the structure is a transition state, and the resulting NMR shifts will be physically meaningless.

Step 4: GIAO Magnetic Shielding Calculation

  • Action: Calculate the isotropic magnetic shielding tensors ( σ ) using the GIAO method. The mPW1PW91/6-311+G(2d,p) functional/basis set combination is the gold standard for this step[3].

  • Causality: The GIAO framework ensures gauge invariance. The mPW1PW91 functional is specifically parameterized to accurately model electron density near the nucleus, which dictates the magnetic shielding.

Step 5: Empirical Linear Scaling

  • Action: Convert absolute shieldings ( σ ) to chemical shifts ( δ ) using empirical linear regression scaling factors (e.g., δscaled​=slopeintercept−σ​ ).

  • Causality: DFT inherently suffers from systematic errors due to incomplete electron correlation. Scaling against high-quality experimental databases corrects these systematic biases, dropping the 13C MAE from ~3.3 ppm to under 1.0 ppm[2],[3].

Visualizing the Workflow

GIAO_Workflow Input Input Indazole Structure (2D SMILES / 3D Guess) ConfSearch Conformational Search (Molecular Mechanics) Input->ConfSearch GeomOpt Geometry Optimization (e.g., M06-2X/6-31+G(d,p)) ConfSearch->GeomOpt Lowest Energy Conformers Freq Frequency Calculation (Self-Validation Step) GeomOpt->Freq Freq->GeomOpt Transition State (≥1 Imaginary Freq) GIAO GIAO NMR Calculation (e.g., mPW1PW91/6-311+G(2d,p)) Freq->GIAO True Minimum (0 Imaginary Freq) Scaling Empirical Linear Scaling (Systematic Error Correction) GIAO->Scaling Output Predicted 1H, 13C, 15N Shifts (Boltzmann Averaged) Scaling->Output

Step-by-step GIAO-DFT workflow for accurate NMR chemical shift prediction.

Experimental Validation: 15N and 13C Shifts in Indazoles

When assigning indazole regioisomers, 15N NMR is highly diagnostic. The chemical shift difference between the pyrrole-like nitrogen (N-H) and the pyridine-like nitrogen (N=) is typically >50 ppm. GIAO-DFT calculations using B3LYP/cc-pVDZ have been shown to predict 15N shifts with a 95% confidence interval of ±9.56 ppm, providing unambiguous assignment of tautomeric and protonation states[4].

Furthermore, in mechanistic studies of 1H-indazole additions, GIAO calculations successfully corroborated X-ray crystallographic data, confirming that empirical rules alone are insufficient for complex heterocyclic reaction products[1].

Conclusion

For routine screening of known chemical spaces, empirical NMR predictors remain the tool of choice due to their speed. However, for the definitive structural elucidation of indazole derivatives—where tautomerism, regiochemistry, and stereochemistry intersect—the Scaled GIAO-DFT methodology is indispensable. By adhering to a self-validating protocol of rigorous geometry optimization, frequency validation, and empirical scaling, researchers can achieve the sub-ppm accuracy required to confidently assign complex pharmacophores.

References

  • Source: National Institutes of Health (NIH)
  • Empirical and DFT GIAO quantum-mechanical methods of 13C chemical shifts prediction: competitors or collaborators?
  • Source: Royal Society of Chemistry (RSC)
  • Source: National Institutes of Health (NIH)

Sources

Cross-Reactivity Profiling of Indazole-Based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Indazole Scaffold in Kinase Targeting

The development of small-molecule kinase inhibitors is fundamentally challenged by the highly conserved nature of the ATP-binding pocket across the human kinome (comprising over 500 kinases). The 1H-indazole core has emerged as a "privileged scaffold" in medicinal chemistry due to its structural rigidity and ability to act as a purine isostere[1]. By mimicking the purine ring of ATP, indazole derivatives competitively bind the kinase hinge region, forming critical hydrogen bonds that anchor the inhibitor within the active site[2].

However, this structural mimicry inherently risks broad-spectrum cross-reactivity. Off-target kinase inhibition is a primary driver of clinical toxicity in oncology and inflammatory therapeutics. Therefore, rigorous cross-reactivity profiling—often quantified by the Selectivity Score ( S10​ )—is a mandatory phase in preclinical development. This guide objectively compares the kinome selectivity of indazole-based inhibitors against alternative scaffolds and details the self-validating experimental methodologies required to accurately map their cross-reactivity profiles.

Mechanistic Drivers of Indazole Selectivity

The kinome selectivity of an indazole inhibitor is rarely dictated by the core scaffold alone; rather, it is governed by strategic functionalization at specific carbon and nitrogen positions[1].

  • N1-Position: Substitutions here (e.g., methylation or benzoylation) modulate physicochemical properties and cellular permeability. For instance, N1-benzoylated 5-(4-pyridinyl)indazole derivatives have been specifically engineered to toggle selectivity between haspin and Clk4 kinases, demonstrating how steric bulk at N1 can exploit minor topological differences in highly homologous ATP pockets[3].

  • C3/C5/C6-Positions: These vectors project into the deep selectivity pockets of the kinase. Modifications here dictate whether the inhibitor binds the active "DFG-in" conformation (Type I inhibitors) or the inactive "DFG-out" conformation (Type II inhibitors).

  • C7-Position: The addition of a C7-methyl group often serves as a critical selectivity switch, enhancing potency by occupying specific hydrophobic pockets unique to a subset of kinases[1].

G Indazole Indazole Core (ATP Mimetic) N1 N1-Substitution (Permeability/Potency) Indazole->N1 C3_C5 C3/C5/C6 Modifications (Selectivity Pockets) Indazole->C3_C5 C7 C7-Methyl Group (Hydrophobic Pocket) Indazole->C7 Kinome Kinome Selectivity Profile N1->Kinome C3_C5->Kinome C7->Kinome

Caption: Logical framework of indazole scaffold modifications driving kinome selectivity.

Comparative Profiling: Indazoles vs. Alternative Scaffolds

To benchmark the performance of indazole-based inhibitors, we must compare their cross-reactivity profiles against other established ATP-competitive scaffolds, such as pyrimidines and quinolines. Table 1 summarizes the primary targets, notable off-targets, and overall selectivity scores of representative inhibitors.

Table 1: Comparative Kinome Selectivity Profiles of Kinase Inhibitor Scaffolds

InhibitorPrimary ScaffoldPrimary TargetsNotable Off-Targets (Cross-Reactivity)Selectivity Score ( S10​ at 1 μ M)
Axitinib IndazoleVEGFR1-3, PDGFR, c-KitFLT3, FGFR~0.05 (Highly Selective)
Pazopanib IndazoleVEGFR1-3, PDGFR, FGFRc-Kit, Lck, c-Fms~0.08 (Selective)
Imatinib PyrimidineABL, c-Kit, PDGFRARG, DDR1, CSF1R~0.03 (Highly Selective)
Bosutinib QuinolineSRC, ABLSTE20, CAMK, TEC family~0.15 (Broad Spectrum)
Compound 4 *3-Amino-indazoleFLT3, PDGFR α , KitABL, p38~0.12 (Moderate)

*Compound 4 is an experimental 3-amino-1H-indazol-6-yl-benzamide derivative targeting the "DFG-out" conformation [4].

Data Interpretation: While quinoline scaffolds (e.g., Bosutinib) often exhibit broad-spectrum activity across multiple kinase families, indazole scaffolds (e.g., Axitinib) can achieve tight selectivity ( S10​≤0.05 )[2]. However, experimental 3-amino-indazole derivatives often show moderate cross-reactivity with FLT3 and p38, requiring further iterative SAR (Structure-Activity Relationship) optimization[4].

Experimental Methodologies for Selectivity Profiling

Generating reliable cross-reactivity data requires orthogonal validation using both binding-based and activity-based biochemical assays. The following protocols detail the self-validating systems used to profile indazole inhibitors.

Protocol 1: Active-Site Directed Competition Binding (KINOMEscan)

This methodology evaluates the thermodynamic binding affinity of an inhibitor across a panel of 400+ recombinant human kinases[5].

Causality Focus: Traditional radiometric assays require customized substrates for each kinase, making kinome-wide screening logistically prohibitive. By fusing kinases to T7 bacteriophage, each kinase is intrinsically linked to its own DNA sequence. This allows the use of quantitative PCR (qPCR) as a universal, highly sensitive readout. The amount of DNA amplified is inversely proportional to the test compound's binding affinity, as the compound competitively displaces the kinase from an immobilized active-site ligand[5].

Self-Validating System: The assay plate must include a DMSO-only vehicle control (defining 100% kinase binding to the matrix) and a known broad-spectrum inhibitor control (e.g., Staurosporine) to validate displacement sensitivity.

  • Reagent Preparation: Prepare the test indazole compound at a fixed screening concentration (typically 1 μ M or 10 μ M) in assay buffer containing 20% DMSO.

  • Incubation: Combine the test compound, the kinase-phage constructs, and streptavidin-coated magnetic beads coupled with a broad-spectrum kinase ligand. Incubate at room temperature for 1 hour to reach thermodynamic equilibrium.

  • Affinity Capture: Apply a magnetic field to capture the beads. Kinases bound by the indazole inhibitor will remain in the supernatant, while uninhibited kinases will bind the immobilized ligand on the beads.

  • Wash Step: Wash the beads strictly with buffer containing 0.1% Tween-20 to remove unbound phage and reduce non-specific background signal.

  • qPCR Readout: Elute the bound kinase-phage and quantify the attached DNA tags using qPCR. Calculate the % Control = (Test Compound qPCR Signal / DMSO qPCR Signal) × 100.

G Step1 1. Incubation Kinase-Phage + Indazole Inhibitor Step2 2. Affinity Capture Immobilized Ligand Step1->Step2 Step3 3. Wash Step Remove Unbound Step2->Step3 Step4 4. qPCR Readout Quantify DNA Tags Step3->Step4 Step5 5. S-Score Calculate % Control Step4->Step5

Caption: Step-by-step workflow of the KINOMEscan active site-directed competition binding assay.

Protocol 2: TR-FRET Biochemical Kinase Assay

While KINOMEscan measures binding, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures functional inhibition of kinase catalytic activity, yielding precise IC 50​ values[6].

Causality Focus: Standard fluorescence assays are susceptible to background autofluorescence from the indazole test compounds themselves. By utilizing a Terbium (Tb) donor—which possesses a long emission half-life in the millisecond range—we introduce a time delay (e.g., 100 μ s) before measurement. This ensures that short-lived background fluorescence decays completely, yielding a high signal-to-noise ratio critical for accurate IC 50​ determination[6].

Self-Validating System: The protocol incorporates a control matrix: a no-enzyme control establishes the baseline (0% activity), while a DMSO-only vehicle control defines maximum uninhibited kinase activity (100%).

  • Kinase Reaction Setup: In a 384-well plate, combine the purified target kinase (e.g., VEGFR2 or FLT3), a fluorescein-labeled peptide substrate, ATP at its specific K m​ value, and serial dilutions of the indazole inhibitor.

  • Incubation: Incubate the reaction mixture for 60 minutes at 25°C to allow substrate phosphorylation.

  • Detection Reagent Addition: Halt the reaction by adding EDTA (to chelate Mg 2+ required for kinase activity) alongside a Terbium-labeled anti-phospho-peptide antibody.

  • Time-Resolved Measurement: Excite the Terbium donor at 340 nm. Following a 100 μ s delay, measure the emission of the Terbium donor (495 nm) and the Fluorescein acceptor (520 nm).

  • Data Analysis: Calculate the FRET emission ratio (520 nm / 495 nm). Plot the ratio against the log[Inhibitor] to generate a dose-response curve and extract the IC 50​ .

Pathway Implications of Cross-Reactivity

Understanding the cross-reactivity profile of an indazole inhibitor is vital because off-target binding cascades into profound phenotypic effects. For example, an indazole designed to target VEGFR2 for anti-angiogenesis may exhibit cross-reactivity with FLT3 or c-Kit[2][4]. While this cross-reactivity might be leveraged beneficially in certain leukemias (e.g., Acute Myeloid Leukemia driven by FLT3 mutations), it can also lead to unintended myelosuppression in patients being treated solely for solid tumors.

G Inhibitor Indazole Inhibitor (e.g., Axitinib) VEGFR VEGFR2 (On-Target) Inhibitor->VEGFR Inhibits FLT3 FLT3 / c-Kit (Off-Target) Inhibitor->FLT3 Inhibits PI3K PI3K / AKT Pathway VEGFR->PI3K MAPK MAPK / ERK Pathway VEGFR->MAPK FLT3->PI3K FLT3->MAPK Prolif Tumor Angiogenesis & Cell Proliferation PI3K->Prolif MAPK->Prolif

Caption: Impact of indazole inhibitor cross-reactivity on VEGFR and FLT3/c-Kit signaling pathways.

Conclusion

The indazole scaffold remains a cornerstone in the rational design of kinase inhibitors. However, its inherent affinity for the conserved ATP-binding pocket necessitates exhaustive cross-reactivity profiling. By employing orthogonal, self-validating methodologies like KINOMEscan and TR-FRET, researchers can accurately map the selectivity landscape of novel indazole derivatives. Ultimately, mastering the structure-activity relationship at the N1, C3, and C7 positions allows drug developers to dial in specific on-target activity while designing away from toxic off-target liabilities.

References

  • Aboelfotouh, H. G., et al. "N1-Benzoylated 5-(4-pyridinyl)indazole-based kinase inhibitors: Attaining haspin and Clk4 selectivity via modulation of the benzoyl substituents." Arch Pharm (Weinheim), 2024. Available at:[Link]

  • Singh, P., et al. "Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer." RSC Adv., 2021. Available at:[Link]

  • Liu, Y., et al. "An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit." ACS Med Chem Lett., 2012. Available at:[Link]

  • Cui, H., et al. "Development of Dihydropyridone Indazole Amides as Selective Rho-Kinase Inhibitors." Journal of Medicinal Chemistry, 2007. Available at:[Link]

Sources

A Comparative Guide to the Molecular Docking of 4-chloro-1H-indazole Ligands in Enzyme Active Sites

Author: BenchChem Technical Support Team. Date: March 2026

The 4-chloro-1H-indazole scaffold is a privileged structure in medicinal chemistry, frequently appearing in potent enzyme inhibitors. Its unique electronic and steric properties allow for a diverse range of interactions within enzyme active sites, making it a valuable starting point for drug discovery campaigns. This guide provides a comparative analysis of the docking of 4-chloro-1H-indazole ligands into the active sites of three distinct and therapeutically relevant enzymes: Cyclooxygenase-2 (COX-2), Discoidin Domain Receptor 1 (DDR1), and Human Glucokinase (GCK). We will explore the theoretical underpinnings of molecular docking, provide a detailed experimental protocol, and present a comparative analysis of the binding interactions to guide rational drug design.

The Significance of the 4-chloro-1H-indazole Moiety

The indazole ring system, a bicyclic aromatic heterocycle, is a versatile scaffold in medicinal chemistry due to its ability to engage in various non-covalent interactions, including hydrogen bonding, and π-π stacking. The addition of a chlorine atom at the 4-position introduces a key modification. This electron-withdrawing group can modulate the electronic properties of the ring system and provide an additional point of interaction, often engaging in halogen bonds or occupying hydrophobic pockets within the enzyme's active site.[1] This substitution has been shown to be crucial for the biological activity of numerous indazole-based inhibitors.[1][2]

Principles of Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3][4] In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule (ligand) to the active site of a protein (receptor).[5][6] The process involves two main components: a search algorithm that generates a large number of possible conformations and orientations of the ligand within the active site, and a scoring function that estimates the binding affinity for each of these poses.[3] A lower docking score generally indicates a more favorable binding interaction.

Experimental Protocols

A standardized and reproducible docking protocol is essential for generating reliable and comparable results. The following section outlines a detailed step-by-step methodology for performing molecular docking studies of 4-chloro-1H-indazole ligands.

Molecular Docking Workflow

The overall workflow for a typical molecular docking experiment is depicted below. This process begins with the preparation of both the protein and the ligand, followed by the docking simulation itself, and concludes with the analysis of the results.

docking_workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Protein Preparation (e.g., PDB: 3NT1, 6FEW, 5V4W) Grid 3. Grid Box Generation (Define Active Site) PDB->Grid Prepared Protein Ligand 2. Ligand Preparation (4-chloro-1H-indazole derivative) Dock 4. Docking Simulation (e.g., AutoDock Vina) Ligand->Dock Prepared Ligand Grid->Dock Binding Site Analysis 5. Pose Analysis & Scoring (Binding Energy, Interactions) Dock->Analysis Docked Poses Validation 6. (Optional) Experimental Validation Analysis->Validation Top Candidates

Caption: A generalized workflow for molecular docking studies.

Detailed Step-by-Step Protocol

1. Protein Preparation: a. Obtain Protein Structure: Download the 3D crystal structure of the target enzyme from the Protein Data Bank (PDB). For this guide, we will consider:

  • COX-2: PDB ID: 3NT1[7]
  • DDR1: PDB ID: 6FEW[8][9]
  • Glucokinase: PDB ID: 5V4W[10] b. Prepare the Receptor: Using molecular modeling software such as AutoDock Tools, UCSF Chimera, or Schrödinger Maestro: i. Remove water molecules and any co-crystallized ligands or ions not essential for the binding interaction. ii. Add polar hydrogen atoms, as they are crucial for forming hydrogen bonds. iii. Assign appropriate atomic charges (e.g., Kollman charges). iv. Save the prepared protein in a suitable format, such as PDBQT for AutoDock.[5]

2. Ligand Preparation: a. Create Ligand Structure: The 3D structure of the 4-chloro-1H-indazole derivative can be sketched using a chemical drawing tool like ChemDraw and saved in a 3D format (e.g., MOL or SDF). b. Energy Minimization: Perform energy minimization of the ligand structure using a force field (e.g., MMFF94) to obtain a low-energy conformation. c. Prepare for Docking: In AutoDock Tools or a similar program: i. Define the rotatable bonds to allow for conformational flexibility during docking. ii. Assign appropriate atomic charges (e.g., Gasteiger charges). iii. Save the prepared ligand in the PDBQT format.[5]

3. Grid Box Generation: a. Define the Binding Site: Identify the active site of the enzyme. This is often the location of the co-crystallized ligand in the original PDB file. b. Set Grid Parameters: Define a grid box that encompasses the entire active site. The size of the grid box should be large enough to allow the ligand to move and rotate freely.[6]

4. Molecular Docking Simulation: a. Run Docking Software: Use a docking program like AutoDock Vina to perform the docking simulation.[11] The software will systematically explore different conformations and orientations of the ligand within the grid box. b. Output: The program will generate a set of docked poses for the ligand, ranked by their predicted binding affinities (docking scores).

5. Analysis of Results: a. Examine Docking Poses: Visualize the top-ranked docking poses in the context of the enzyme's active site using software like PyMOL or Discovery Studio. b. Identify Key Interactions: Analyze the non-covalent interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. c. Compare Docking Scores: The docking score, typically in kcal/mol, provides an estimate of the binding affinity. Lower values indicate stronger binding.

Comparative Docking Analysis of a Hypothetical 4-chloro-1H-indazole Ligand

To illustrate the utility of this approach, we present a hypothetical comparative docking analysis of a representative 4-chloro-1H-indazole derivative against COX-2, DDR1, and Glucokinase. The data in the following table is illustrative and intended to demonstrate the type of insights that can be gained from such a study.

Target EnzymePDB IDPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesPredominant Interaction Types
COX-2 3NT1-9.1Arg120, Tyr355, Ala527Hydrogen bonding, π-alkyl, π-stacked amide bonds[7]
DDR1 6FEW-8.5(Hypothetical) Val580, Leu634, Phe698Hydrophobic interactions, Halogen bond with backbone carbonyl
Glucokinase 5V4W-7.8(Hypothetical) Tyr215, Met210, Arg275Hydrogen bonding with side chains, Hydrophobic interactions

This comparative table allows for a quick assessment of the ligand's potential selectivity. In this hypothetical scenario, the 4-chloro-1H-indazole derivative shows the highest predicted affinity for COX-2.

Visualizing Ligand-Enzyme Interactions

The following diagram illustrates a hypothetical binding mode of a 4-chloro-1H-indazole derivative within an enzyme active site, highlighting key interactions.

binding_mode cluster_active_site Enzyme Active Site Ligand 4-chloro-1H-indazole Res1 Hydrophobic Residue (e.g., Leu, Val) Ligand->Res1 Hydrophobic Interaction Res2 H-bond Donor/Acceptor (e.g., Ser, Tyr) Ligand->Res2 Hydrogen Bond Res3 Aromatic Residue (e.g., Phe, Trp) Ligand->Res3 π-π Stacking

Caption: A schematic of potential ligand-enzyme interactions.

Conclusion and Future Directions

Molecular docking serves as a powerful in silico tool for predicting and analyzing the binding of 4-chloro-1H-indazole ligands to various enzyme targets.[6] This guide has provided a comprehensive framework, from the underlying principles to a detailed experimental protocol and a comparative analysis. The insights gained from such studies, including predicted binding affinities and key molecular interactions, are invaluable for guiding the structure-activity relationship (SAR) studies necessary for lead optimization.[4] While in silico methods are highly informative, it is crucial to remember that they are predictive models. Experimental validation through techniques such as in vitro enzyme inhibition assays and X-ray crystallography is essential to confirm the computational findings and advance promising candidates in the drug discovery pipeline.

References

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  • Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - PMC. (2022). National Center for Biotechnology Information. [Link]

  • Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - RSC Publishing. (n.d.). Royal Society of Chemistry. [Link]

  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. (2020). Frontiers in Chemistry. [Link]

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  • development of 1h-indazole derivatives as anti-inflammatory agents using computational. (n.d.). Semantic Scholar. [Link]

  • Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC. (2024). National Center for Biotechnology Information. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • In silico Selection and Experimental Validation of FDA-Approved Drugs as Anti-quorum Sensing Agents - PMC. (n.d.). National Center for Biotechnology Information. [Link]

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